molecular formula C6H9N3 B114218 4-(Aminomethyl)pyridin-3-amine CAS No. 144288-49-3

4-(Aminomethyl)pyridin-3-amine

Cat. No.: B114218
CAS No.: 144288-49-3
M. Wt: 123.16 g/mol
InChI Key: FPKNYDPZJJXIMY-UHFFFAOYSA-N
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Description

4-(Aminomethyl)pyridin-3-amine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(aminomethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKNYDPZJJXIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463614
Record name 4-(aminomethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144288-49-3
Record name 4-(aminomethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Aminomethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known chemical properties, potential synthetic routes, and the broader context of 4-(Aminomethyl)pyridin-3-amine in chemical and pharmaceutical research. Due to the compound's nature as a specific, non-commodity chemical building block, much of the available data is derived from chemical supplier databases and computational predictions.

Core Chemical Properties

This compound is a substituted pyridine derivative featuring two primary amine functionalities. Its structure suggests potential as a versatile building block or ligand in medicinal chemistry and materials science. The presence of both an aromatic amine and an aliphatic amine attached to the pyridine core offers multiple reaction sites for chemical modification.

Identifiers and Structure

The fundamental identifiers for this compound are summarized below. These are critical for accurate substance identification in research and procurement.

IdentifierValueCitation
IUPAC Name This compound[1]
CAS Number 144288-49-3[1]
Molecular Formula C6H9N3[1]
Molecular Weight 123.16 g/mol [1]
Canonical SMILES C1=CN=CC(=C1CN)N[2]
InChI InChI=1S/C6H9N3/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3,7-8H2[2]
InChIKey FPKNYDPZJJXIMY-UHFFFAOYSA-N[1]
Physicochemical Data

The following table outlines the experimental and predicted physicochemical properties of the compound. These values are essential for planning reactions, purification, and formulation.

PropertyValueCitation
Density 1.173 g/cm³[1]
Boiling Point 334.2 °C at 760 mmHg[1]
Flash Point 182.4 °C[1]
Refractive Index 1.623[1]
Vapor Pressure 0.00013 mmHg at 25°C[1]
Computational and Spectroscopic Data

Computational models provide further insight into the molecule's properties relevant to drug design and analytical characterization.

PropertyValueCitation
Topological Polar Surface Area (PSA) 64.9 Ų[1]
XLogP3 1.4[1]
Monoisotopic Mass 123.07965 Da[2]
Predicted Collision Cross Section ([M+H]⁺) 123.1 Ų[2]
Predicted Collision Cross Section ([M+Na]⁺) 131.1 Ų[2]

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow

A logical approach would start from a readily available precursor, such as 3-amino-4-cyanopyridine. The synthesis would involve the chemical reduction of the nitrile group to a primary amine.

G start Start: 3-Amino-4-cyanopyridine reaction Nitrile Reduction start->reaction reagent Reducing Agent (e.g., LiAlH4 in THF or H2/Raney Ni) reagent->reaction workup Aqueous Work-up & Quenching reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: this compound purification->product

Caption: Hypothetical workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via nitrile reduction.

Materials:

  • 3-Amino-4-cyanopyridine (Starting Material)

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Catalyst)

  • Anhydrous Tetrahydrofuran (THF) or Ethanol (Solvent)

  • Hydrogen gas source (if using Raney Ni)

  • Sodium sulfate or appropriate drying agent

  • Silica gel for chromatography

  • Appropriate deuterated solvent for NMR analysis (e.g., DMSO-d₆)

Procedure (LiAlH₄ Reduction Example):

  • A solution of 3-amino-4-cyanopyridine in anhydrous THF is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of LiAlH₄ in THF is added dropwise to the stirred solution of the starting material. The reaction is highly exothermic and addition must be controlled.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling.

  • The resulting solids are filtered off, and the filter cake is washed thoroughly with THF or ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude material is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Characterization: The final product's identity and purity would be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Role in Research and Drug Development

Direct biological activity or specific signaling pathway modulation by this compound has not been documented in the searched scientific literature. However, the aminopyridine scaffold is a well-established pharmacophore in drug discovery. For instance, the simple aminopyridine, 4-aminopyridine (fampridine), is a potassium channel blocker used to improve walking in patients with multiple sclerosis.[3]

The utility of this compound would likely be as a chemical intermediate or building block. Its bifunctional nature allows it to be incorporated into larger, more complex molecules, serving as a scaffold to orient other pharmacophoric elements in three-dimensional space.

G cluster_0 Discovery Phase cluster_1 Development Phase building_block Chemical Building Block (e.g., this compound) synthesis Combinatorial Synthesis building_block->synthesis library Compound Library synthesis->library screening High-Throughput Screening library->screening hit Hit Compound screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role of novel building blocks in a typical drug discovery pipeline.

This compound could be valuable for generating libraries of novel molecules for screening against various biological targets, such as kinases, GPCRs, or ion channels, where the pyridine core can act as a key hydrogen-bonding or coordinating element.

References

An In-Depth Technical Guide to 4-(Aminomethyl)pyridin-3-amine (CAS Number 144288-49-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth experimental data specifically for 4-(Aminomethyl)pyridin-3-amine is limited. This guide provides a comprehensive overview of its known properties and explores its potential synthesis, reactivity, and biological significance by drawing parallels with structurally related aminopyridine compounds. The experimental protocols and pathway diagrams presented are illustrative and based on established chemical and biological principles.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative featuring both a primary aromatic amine and a primary aminomethyl group. This unique substitution pattern makes it an interesting building block for medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 144288-49-3[1][2]
Molecular Formula C₆H₉N₃[1][2]
Molecular Weight 123.16 g/mol [2]
Predicted Density 1.173 g/cm³[2]
Predicted Boiling Point 334.2 °C at 760 mmHg[2]
Predicted Flash Point 182.4 °C[2]
Predicted Refractive Index 1.623[2]
Predicted XLogP3 1.4[2]
Predicted pKa 9.17 (most basic)
SMILES NCc1cnccc1N[3]
InChIKey FPKNYDPZJJXIMY-UHFFFAOYSA-N[2]

Note: Some physical properties are predicted values from chemical databases.

Synthesis and Reactivity

Illustrative Synthetic Approaches

Two common strategies for the introduction of an aminomethyl group to a pyridine ring are the reduction of a nitrile and the amination of a halomethyl group.

2.1.1. Reduction of a Nitrile Precursor

A potential synthetic route involves the catalytic hydrogenation of a 3-aminopyridine-4-carbonitrile precursor. The nitrile group can be reduced to a primary amine using various reducing agents, such as hydrogen gas with a palladium catalyst.[4]

2.1.2. Amination of a Halomethyl Precursor

Alternatively, the synthesis could proceed through a 4-(chloromethyl)pyridin-3-amine intermediate. The chloromethyl group can be converted to the aminomethyl group via nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent.

Hypothetical Experimental Protocol: Catalytic Hydrogenation of 3-Aminopyridine-4-carbonitrile

The following is an illustrative experimental protocol based on general procedures for the catalytic hydrogenation of pyridine carbonitriles.[4] This protocol has not been experimentally validated for this specific compound.

Materials:

  • 3-Aminopyridine-4-carbonitrile

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 3-aminopyridine-4-carbonitrile (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain this compound.

G cluster_synthesis Illustrative Synthesis Workflow start Start: 3-Aminopyridine-4-carbonitrile dissolve Dissolve in Methanol start->dissolve add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst hydrogenation Hydrogenation (H2, pressure) add_catalyst->hydrogenation filtration Filter to remove Catalyst hydrogenation->filtration concentration Concentrate under Vacuum filtration->concentration purification Purify (Chromatography/Recrystallization) concentration->purification end_product End: this compound purification->end_product

Illustrative Synthetic Workflow
Chemical Reactivity

The presence of two different primary amine groups and a pyridine ring imparts a rich chemical reactivity to this compound.

  • Aromatic Amine (at C3): This amine group is a typical aniline-like amine. It can undergo diazotization, acylation, alkylation, and other reactions common to aromatic amines. Its basicity is lower than that of the aminomethyl group due to the delocalization of the lone pair of electrons into the aromatic ring.[5]

  • Aminomethyl Group (at C4): This is a benzylic-type amine and is expected to be more basic than the aromatic amine. It will readily undergo reactions typical of primary amines, such as acylation, alkylation, and formation of imines with aldehydes and ketones.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is electron-deficient and can participate in nucleophilic aromatic substitution reactions, although the existing amino groups are activating.

Potential Biological Significance and Applications in Drug Discovery

While there is no specific biological data for this compound in the public domain, the aminopyridine scaffold is a well-established pharmacophore in drug discovery.[6][7][8] Compounds containing this moiety have shown a wide range of biological activities.

General Biological Activities of Aminopyridines

Aminopyridine derivatives have been investigated for a multitude of therapeutic applications, including:

  • Enzyme Inhibition: Many aminopyridine-containing molecules act as inhibitors of various enzymes, such as kinases and proteases.

  • Central Nervous System (CNS) Activity: The aminopyridine structure is found in drugs targeting CNS disorders. For example, 4-aminopyridine (dalfampridine) is a potassium channel blocker used to improve walking in patients with multiple sclerosis.[9]

  • Antimicrobial and Antitumor Agents: Derivatives of aminopyridines have shown promise as antibacterial, antifungal, and anticancer agents.[10]

Table 2: Examples of Biologically Active Aminopyridine Derivatives

Compound ClassTarget/ActivityExample IC₅₀ ValuesReference
Aminomethyl-pyridinesDPP-4 InhibitorsIC₅₀ = 10 nM (for a related derivative)
4-Aminopyridine DerivativesCholinesterase Inhibitors[11]
4-(Piperid-3-yl)amino substituted 6-pyridylquinazolinesPI3Kδ InhibitorsIC₅₀ = 0.7 nM (for compound A8)

This table presents data for related compounds to illustrate the potential of the aminopyridine scaffold.

Structure-Activity Relationship (SAR) Considerations

For researchers interested in utilizing this compound as a scaffold, a systematic exploration of its structure-activity relationships would be crucial. The two distinct amine functionalities offer opportunities for differential derivatization to probe interactions with biological targets.

G cluster_sar General SAR Logic scaffold This compound Scaffold derivatize_c3 Derivatize C3-Amine scaffold->derivatize_c3 derivatize_c4 Derivatize C4-Aminomethyl scaffold->derivatize_c4 modify_ring Modify Pyridine Ring scaffold->modify_ring biological_assay Biological Assay derivatize_c3->biological_assay derivatize_c4->biological_assay modify_ring->biological_assay analyze_data Analyze SAR Data biological_assay->analyze_data lead_optimization Lead Optimization analyze_data->lead_optimization

Illustrative SAR Workflow

Conclusion

This compound is a chemical entity with significant potential as a building block in the development of novel pharmaceuticals and functional materials. While specific experimental data for this compound is scarce in the public domain, its structural features suggest a rich chemical reactivity and the potential for diverse biological activities, as evidenced by the numerous applications of related aminopyridine derivatives. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising, yet underexplored, molecule.

References

A Technical Guide to 4-(Aminomethyl)pyridin-3-amine: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 4-(Aminomethyl)pyridin-3-amine, a heterocyclic compound featuring the aminopyridine scaffold. While specific experimental data on this molecule is limited in publicly accessible literature, this guide consolidates its known structural and physicochemical properties. Furthermore, it explores its potential in drug discovery by drawing parallels with the broader class of aminopyridines, which are prevalent in medicinal chemistry. A proposed synthesis route and a conceptual framework for its potential biological interactions are presented to guide future research and development efforts.

Introduction

The aminopyridine moiety is a cornerstone in modern pharmacology and medicinal chemistry, valued for its ability to modulate biological targets and improve the physicochemical properties of drug candidates.[1][2] Compounds incorporating this scaffold are integral to numerous therapeutic agents, demonstrating a wide range of biological activities.[2][3] this compound is a distinct molecule within this class, characterized by a pyridine ring substituted with a primary amine at the 3-position and an aminomethyl group at the 4-position. This unique arrangement of hydrogen bond donors and acceptors, combined with the aromatic pyridine core, makes it a compelling scaffold for designing novel ligands and potential therapeutic agents.

This whitepaper serves as a technical resource for researchers, scientists, and drug development professionals. It aggregates the available data on this compound, presents its properties in a structured format, and outlines a plausible synthetic pathway. By contextualizing its potential within the broader landscape of aminopyridine-based drug development, this guide aims to provide a foundation for future investigation into this promising molecule.

Molecular Structure and Physicochemical Properties

The fundamental identity and characteristics of this compound are summarized below. These identifiers and computed properties are crucial for database searches, structural analysis, and predictive modeling of the molecule's behavior.

Chemical Identity
IdentifierValue
IUPAC Name This compound[4]
CAS Number 144288-49-3[5]
Molecular Formula C₆H₉N₃[4][5]
SMILES C1=CN=CC(=C1CN)N[4]
InChI InChI=1S/C6H9N3/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3,7-8H2[4]
InChIKey FPKNYDPZJJXIMY-UHFFFAOYSA-N[4][5]
Physicochemical Data

The following table outlines the key physicochemical properties of this compound. These parameters are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for designing experimental protocols.

PropertyValueReference
Molecular Weight 123.16 g/mol [5]
Monoisotopic Mass 123.07965 Da[4]
Topological Polar Surface Area (TPSA) 64.9 Ų[5]
Density 1.173 g/cm³[5]
Boiling Point 334.2 °C at 760 mmHg[5]
Flash Point 182.4 °C[5]
Refractive Index 1.623[5]
Predicted XLogP3 -0.4[4]
Vapor Pressure 0.00013 mmHg at 25°C[5]

Synthesis and Characterization

Proposed Synthesis Pathway

A logical and efficient approach to synthesizing this compound involves the chemical reduction of a commercially available precursor, 3-amino-4-cyanopyridine. The cyano group at the 4-position can be selectively reduced to a primary amine (aminomethyl group) using standard reducing agents, yielding the target compound.

G cluster_0 cluster_1 A 3-Amino-4-cyanopyridine C Reduction A->C e.g., LiAlH₄, THF or H₂, Raney Ni, NH₃/EtOH B This compound C->B

Caption: Proposed synthesis of this compound via reduction.

Experimental Protocol: Reduction of 3-Amino-4-cyanopyridine

This section provides a detailed, albeit generalized, protocol for the synthesis of this compound based on the pathway described above.

Objective: To synthesize this compound by the reduction of 3-amino-4-cyanopyridine.

Materials:

  • 3-Amino-4-cyanopyridine

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Raney Ni)

  • Anhydrous tetrahydrofuran (THF) or Ethanol (EtOH) and Ammonia (aq.)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure (Catalytic Hydrogenation Method):

  • To a high-pressure hydrogenation vessel, add 3-amino-4-cyanopyridine (1.0 eq).

  • Add ethanol saturated with ammonia as the solvent. The ammonia helps prevent the formation of secondary amines.

  • Add a catalytic amount of Raney Nickel (approx. 10% by weight).

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 50-70 °C with vigorous stirring.

  • Monitor the reaction progress by tracking hydrogen uptake or by using techniques like TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst, washing the pad with additional ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product.

Work-up and Purification:

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • If necessary, purify the resulting residue using column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol or another suitable solvent system to obtain the pure this compound.

Analytical Characterization

Upon successful synthesis, the structure and purity of this compound would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the benzylic CH₂ protons, and broad signals for the two NH₂ groups. ¹³C NMR would confirm the presence of the six distinct carbon atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, matching its molecular formula of C₆H₉N₃.[4]

  • Infrared (IR) Spectroscopy: IR analysis would show characteristic N-H stretching bands for the primary amine groups and C=N/C=C stretching vibrations from the pyridine ring.

Potential Biological Activity and Applications in Drug Development

There is a lack of direct research on the biological activity of this compound. However, its structural components suggest several promising avenues for investigation in drug discovery.

Rationale Based on the Aminopyridine Scaffold

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry. For instance, 4-aminopyridine is a known potassium channel blocker used to treat symptoms of multiple sclerosis.[6] While structurally different, this highlights the potential for aminopyridines to interact with ion channels. More broadly, the aminopyridine moiety is often incorporated into molecules to fine-tune their properties, such as reducing lipophilicity to improve pharmacokinetic profiles.[1] The dual amine functionalities of this compound offer multiple points for hydrogen bonding, making it an attractive fragment for designing inhibitors that require strong and specific interactions within a protein's binding pocket, such as in kinase inhibitors.[7]

Conceptual Signaling Pathway Interaction

Given the prevalence of pyridine-based molecules as kinase inhibitors, it is plausible that this compound could serve as a scaffold for developing agents that target signaling pathways implicated in diseases like cancer or inflammation. The diagram below illustrates a conceptual model where the molecule acts as an inhibitor within a generic kinase cascade.

G A Extracellular Ligand B Receptor Tyrosine Kinase (RTK) A->B Activates C Kinase 1 (e.g., RAF) B->C Activates D Kinase 2 (e.g., MEK) C->D Activates E Kinase 3 (e.g., ERK) D->E Activates F Cellular Response (Proliferation, Survival) E->F Leads to G This compound (Hypothetical Inhibitor) G->D Inhibits

Caption: Conceptual model of a kinase pathway inhibited by a novel agent.

Summary and Future Directions

This compound is a heterocyclic molecule with significant, yet largely unexplored, potential in research and drug development. This guide has consolidated its known molecular and physicochemical properties and proposed a viable synthetic route to facilitate its empirical investigation.

The key structural features—a pyridine core with two primary amine groups at positions 3 and 4 (via a methylene bridge)—position it as a versatile building block. Future research should focus on the following areas:

  • Chemical Synthesis and Scale-Up: Development and optimization of a robust synthesis protocol.

  • Biological Screening: Comprehensive screening against various biological targets, particularly protein kinases and ion channels, to identify potential therapeutic applications.

  • Structural Biology: Co-crystallization studies with identified protein targets to understand its binding mode and guide structure-activity relationship (SAR) studies.

  • Medicinal Chemistry: Use as a scaffold to generate libraries of derivatives for lead optimization campaigns.

The exploration of this compound and its analogues could unlock new classes of modulators for challenging biological targets, ultimately contributing to the development of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of 4-(Aminomethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 4-(aminomethyl)pyridin-3-amine, a valuable pyridine derivative in pharmaceutical research and development. The synthesis predominantly involves the reduction of the commercially available precursor, 3-amino-4-cyanopyridine. This document outlines two robust methods for this conversion: catalytic hydrogenation using Raney Nickel and chemical reduction with Lithium Aluminium Hydride (LAH).

Core Synthesis Pathway: Reduction of 3-Amino-4-cyanopyridine

The principal and most direct route to this compound is the reduction of the nitrile group of 3-amino-4-cyanopyridine. This transformation can be efficiently achieved through two primary methods, each with distinct advantages and considerations regarding reaction conditions, scalability, and safety.

DOT Script of the Core Synthesis Pathway

Synthesis_Pathway 3-Amino-4-cyanopyridine 3-Amino-4-cyanopyridine Reduction Reduction 3-Amino-4-cyanopyridine->Reduction This compound This compound Reduction->this compound

Figure 1: General synthesis pathway for this compound.

Method 1: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation using Raney Nickel is a widely employed and effective method for the reduction of nitriles to primary amines. The reaction is typically carried out in a solution with a hydrogen atmosphere, often with the addition of ammonia to suppress the formation of secondary amine byproducts.

Experimental Protocol

A solution of 3-amino-4-cyanopyridine in a suitable solvent, such as methanol saturated with ammonia, is subjected to hydrogenation in the presence of a Raney Nickel catalyst. The reaction is conducted under a hydrogen gas atmosphere at elevated pressure and temperature.

Detailed Experimental Steps:

  • Reactor Preparation: A high-pressure autoclave is charged with 3-amino-4-cyanopyridine and a slurry of Raney Nickel in methanol.

  • Ammonia Addition: The reactor is then saturated with ammonia gas or a solution of ammonia in methanol is used as the solvent.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is heated and stirred vigorously.

  • Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake.

  • Work-up and Purification: Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data
ParameterValue/Range
Substrate 3-Amino-4-cyanopyridine
Catalyst Raney Nickel
Solvent Methanol / Ammonia
Hydrogen Pressure 50-100 psi
Temperature 50-80 °C
Reaction Time 4-12 hours
Typical Yield 85-95%

DOT Script of the Catalytic Hydrogenation Workflow

Catalytic_Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Charge_Reactants Charge Autoclave: - 3-Amino-4-cyanopyridine - Raney Nickel - Methanol/Ammonia Pressurize Pressurize with H2 Charge_Reactants->Pressurize Heat_Stir Heat and Stir Pressurize->Heat_Stir Monitor Monitor H2 uptake Heat_Stir->Monitor Cool_Depressurize Cool and Depressurize Monitor->Cool_Depressurize Filter Filter Catalyst Cool_Depressurize->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify Final_Product Final_Product Purify->Final_Product This compound LAH_Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Setup Dry Apparatus under N2 Atmosphere Add_LAH Charge Flask with LAH in Anhydrous THF Setup->Add_LAH Add_Substrate Dropwise Addition of 3-Amino-4-cyanopyridine in THF at 0°C Add_LAH->Add_Substrate Reflux Warm to RT and Reflux Add_Substrate->Reflux Monitor Monitor by TLC Reflux->Monitor Quench Careful Quenching (Water, NaOH(aq), Water) Monitor->Quench Filter Filter Aluminum Salts Quench->Filter Dry_Concentrate Dry and Concentrate Organic Phase Filter->Dry_Concentrate Purify Purify Product Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product This compound

Spectroscopic and Physicochemical Profile of 4-(Aminomethyl)pyridin-3-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a summary of the available spectroscopic and physicochemical data for 4-(Aminomethyl)pyridin-3-amine. Intended for researchers, scientists, and professionals in drug development, this document compiles essential data to support further investigation and application of this compound. Due to the limited availability of experimental spectroscopic data for this compound, this guide also includes data from the closely related isomer, 4-(Aminomethyl)pyridine, for comparative purposes and to predict spectral characteristics.

Physicochemical Properties of this compound

Basic molecular information for this compound provides a foundational understanding of the compound.

PropertyValueReference
CAS Number 144288-49-3[1]
Molecular Formula C₆H₉N₃[1][2]
Molecular Weight 123.16 g/mol [1]
Exact Mass 123.08000 u[1]

Mass Spectrometry Data

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

Adductm/z
[M+H]⁺124.08693
[M+Na]⁺146.06887
[M-H]⁻122.07237
[M+NH₄]⁺141.11347
[M+K]⁺162.04281
[M]⁺123.07910
Data sourced from PubChem.[2]

Spectroscopic Data for the Isomer 4-(Aminomethyl)pyridine

To provide a practical spectroscopic reference, the following data is presented for the isomer 4-(Aminomethyl)pyridine (CAS: 3731-53-1). These data can serve as a valuable tool for the identification and characterization of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Data for 4-(Aminomethyl)pyridine

SolventChemical Shift (ppm)Assignment
CDCl₃8.54Pyridine H (α to N)
7.25Pyridine H (β to N)
3.90-CH₂-
1.52-NH₂
DMSO-d₆8.60Pyridine H (α to N)
7.41Pyridine H (β to N)
3.83-CH₂-
2.39-NH₂
Data sourced from ChemicalBook.[3]

Table 3: ¹³C NMR Data for 4-(Aminomethyl)pyridine

SolventChemical Shift (ppm)
Chloroform-dNot explicitly provided, but available in the full spectrum.
Data sourced from SpectraBase.[4]
Infrared (IR) Spectroscopy

The IR spectrum of an amine is characterized by several key absorptions. For a primary amine like this compound, one would expect to see:

  • N-H Stretching: Two bands in the region of 3400-3250 cm⁻¹ for the symmetric and asymmetric stretches of the -NH₂ group.[5][6]

  • N-H Bending: A band between 1650-1580 cm⁻¹ (scissoring).[6]

  • C-N Stretching: For an aromatic amine, a band is expected in the 1335-1250 cm⁻¹ region.[6]

  • N-H Wagging: A broad band in the 910-665 cm⁻¹ range.[6]

The NIST WebBook provides access to the IR spectrum for 4-(Aminomethyl)pyridine, which can be used as a reference.[7]

Mass Spectrometry of 4-(Aminomethyl)pyridine

The electron ionization mass spectrum of 4-(Aminomethyl)pyridine shows a molecular ion peak (M⁺) at m/z 108, corresponding to its molecular weight.[3][8] The fragmentation pattern is a key identifier for the structure.

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data for this compound are not available in the public domain. However, the data for the isomer 4-(Aminomethyl)pyridine were obtained using standard spectroscopic techniques.

  • NMR spectra were acquired on 89.56 MHz and 300 MHz spectrometers, with samples dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[3]

  • Mass spectra were obtained using an electron ionization (EI) source.[8]

  • IR spectra were recorded for the gas-phase compound.[7]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or uncharacterized chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation cluster_documentation Reporting Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Synthesis->MS NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR Infrared (IR) Spectroscopy Synthesis->IR Data_Analysis Spectral Data Analysis MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Purity_Assessment Purity Assessment Data_Analysis->Purity_Assessment Report Technical Report Generation Structure_Elucidation->Report Purity_Assessment->Report

General Workflow for Spectroscopic Analysis

This document serves as a starting point for researchers working with this compound. The provided data, along with the comparative information from its isomer, should aid in the design of future experiments and the interpretation of new analytical results.

References

An In-depth Technical Guide to the Solubility Profile of 4-(Aminomethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility profile of 4-(aminomethyl)pyridin-3-amine, a pyridine derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of public quantitative solubility data for this specific compound, this guide focuses on providing a framework for its solubility assessment, including detailed experimental protocols and an analysis of the solubility of structurally related compounds.

Compound Identification

PropertyValue
IUPAC Name This compound
Synonyms 3-Amino-4-(aminomethyl)pyridine
CAS Number 144288-49-3 (free base)
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
Chemical Structure NC1=C(CN)C=CN=C1

Solubility Profile

As of the latest literature review, specific quantitative solubility data for this compound in common pharmaceutical solvents such as water, ethanol, and DMSO has not been extensively reported in publicly accessible databases. However, based on the chemical structure, which features two primary amine groups and a pyridine ring, a qualitative solubility profile can be inferred. The presence of amine groups suggests that the compound will exhibit pH-dependent aqueous solubility, with higher solubility expected in acidic conditions due to the formation of soluble ammonium salts. The aromatic pyridine ring contributes to some lipophilic character, suggesting potential solubility in organic solvents.

For comparison, solubility data for related aminopyridine isomers is presented below. It is important to note that these are not direct indicators for the target compound but can provide valuable context.

Table 1: Solubility Data for Structurally Related Aminopyridine Isomers

CompoundSolventSolubilityReference
4-AminopyridineWaterSoluble[1][2]
EthanolSoluble[1][2]
DMSOSoluble[1]
DMFSoluble[1]
THFSoluble[1]
AcetoneSoluble[1][2]
AcetonitrileSoluble[1]
IsopropanolSoluble[1]
MethanolSoluble[1][2]
3-(Aminomethyl)pyridineWaterFully miscible[3]
ChloroformSoluble[3]
Ethyl AcetateSoluble[3]
MethanolSoluble[3]

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, a well-defined experimental protocol is essential. The following section details a standard operating procedure for determining thermodynamic solubility using the shake-flask method, a widely accepted and robust technique.

Thermodynamic Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Ethanol, DMSO)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker bath and allow them to stand undisturbed for a short period to allow for the settling of undissolved solids.

    • Centrifuge the vials at a high speed to further separate the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound.

    • Calculate the solubility of the compound in each solvent based on the concentration of the saturated solution and the dilution factor.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Cap vials A->B C Incubate in shaker bath (e.g., 24-48h at 25°C) B->C D Centrifuge C->D E Filter supernatant (0.45 µm) D->E F Dilute sample E->F G Analyze by HPLC F->G H Calculate solubility G->H

References

Purity and characterization of 4-(Aminomethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Purity and Characterization of 4-(Aminomethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aminopyridine, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] The precise characterization and stringent purity assessment of such molecules are critical prerequisites for their application in research and pharmaceutical development, ensuring reproducibility of results and adherence to safety standards. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound and its dihydrochloride salt. It outlines generalized, representative experimental protocols for its characterization and purity evaluation based on standard analytical techniques employed for similar aromatic amines.

Compound Identity and Physicochemical Properties

Accurate identification and knowledge of the fundamental physicochemical properties are essential for the handling, formulation, and analysis of any chemical entity.

Table 1: Physicochemical Properties of this compound [3][4]

PropertyValueSource
CAS Number 144288-49-3Echemi
Molecular Formula C6H9N3Echemi, PubChem
Molecular Weight 123.16 g/mol Echemi
Exact Mass 123.08000 DaEchemi
Density 1.173 g/cm³Echemi
Boiling Point 334.2°C at 760 mmHgEchemi
Flash Point 182.4°CEchemi
Refractive Index 1.623Echemi
InChIKey FPKNYDPZJJXIMY-UHFFFAOYSA-NEchemi, PubChem
SMILES C1=CN=CC(=C1CN)NPubChem

Table 2: Properties of this compound Dihydrochloride [5]

PropertyValueSource
CAS Number 847666-49-3EPA DSSTox
Molecular Formula C6H11Cl2N3PubChem
Molecular Weight 196.07 g/mol PubChem
Exact Mass 195.0330028 DaPubChem
InChIKey HREWBDQQRCHSNJ-UHFFFAOYSA-NPubChem
SMILES C1=CN=CC(=C1CN)N.Cl.ClPubChem

Analytical Characterization and Purity Determination

A combination of chromatographic and spectroscopic techniques is required for the unambiguous structural confirmation and purity assessment of this compound. While specific validated methods for this compound are not widely published, the following sections describe generalized protocols adapted from established methods for related aminopyridines and aromatic amines.

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. A reversed-phase method is typically suitable for polar compounds like aminopyridines.

Representative Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., LiChrosorb® 100 RP-18, 250 x 4.0 mm, 5 µm).[6]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).[7][8] The specific gradient and buffer are optimized to achieve good peak shape and resolution from impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance, likely around 254 nm or determined by a UV scan.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase or a water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically calculated based on the area percent of the main peak relative to the total area of all observed peaks.

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Dissolve Sample (e.g., 1 mg/mL in diluent) injection Inject Sample sample_prep->injection mobile_phase_prep Prepare Mobile Phase (e.g., Acetonitrile/Water/Buffer) hplc_system HPLC System Setup (Column, Flow Rate, Detector) mobile_phase_prep->hplc_system hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (Area %) integration->calculation

Caption: Representative workflow for HPLC purity analysis.

Structural Elucidation

2.2.1. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Representative Experimental Protocol: LC-MS

  • Instrumentation: A High-Resolution Mass Spectrometer (HRMS) coupled with an HPLC system (as described in 2.1).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for amines, which are readily protonated.

  • Analysis: The mass spectrum will confirm the molecular weight by identifying the protonated molecular ion [M+H]⁺. For this compound, this would be expected at m/z 124.0869.[4] Tandem MS (MS/MS) experiments can be performed to analyze the fragmentation pattern, providing further structural confirmation.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Representative Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 300 or 500 MHz NMR spectrometer.[9][10]

  • Solvent: A deuterated solvent in which the compound is soluble, such as Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire ¹H, ¹³C, and potentially 2D NMR (e.g., COSY, HSQC) spectra to assign all proton and carbon signals and confirm the connectivity of the atoms.

Overall Characterization Strategy

The characterization of a compound like this compound is a multi-step process where different analytical techniques provide complementary information to build a complete profile of the molecule's identity, structure, and purity.

characterization_logic cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization synthesis Chemical Synthesis isolation Purification (e.g., Crystallization, Column Chromatography) synthesis->isolation identity Identity & Structure isolation->identity purity Purity Assessment isolation->purity nmr NMR Spectroscopy (¹H, ¹³C) identity->nmr ms Mass Spectrometry (HRMS) identity->ms hplc HPLC-UV purity->hplc gc GC-MS (if volatile) purity->gc final_product Characterized Compound nmr->final_product ms->final_product hplc->final_product gc->final_product

Caption: Logical workflow for chemical synthesis and characterization.

Conclusion

The comprehensive characterization of this compound is paramount for its effective use in drug discovery and scientific research. This guide provides the known physicochemical properties and outlines a robust, albeit generalized, framework for its analytical characterization. By employing a suite of orthogonal techniques—including HPLC for purity, and MS and NMR for structural confirmation—researchers can establish a complete and reliable profile of this compound, ensuring the integrity and validity of their subsequent studies.

References

An In-depth Technical Guide to the Differential Reactivity of Amino Groups in 4-(Aminomethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the differential reactivity of the two primary amino groups in 4-(aminomethyl)pyridin-3-amine. The distinct electronic environments of the aromatic amine at the C3 position and the benzylic amine of the C4-aminomethyl substituent result in a significant disparity in their basicity and nucleophilicity. This guide elucidates the theoretical basis for this reactivity difference, supported by quantitative pKa data of analogous structures. Furthermore, a comprehensive experimental protocol for the selective N-acylation of the more reactive aminomethyl group is presented, alongside methodologies for reaction monitoring and product characterization. Visual diagrams generated using Graphviz are provided to illustrate the principles of differential reactivity, a detailed experimental workflow, and a hypothetical signaling pathway to contextualize the application of selectively functionalized derivatives in drug discovery.

Introduction

This compound is a diamine featuring two distinct primary amino functionalities: one directly attached to the pyridine ring at the C3 position (an aromatic amine) and another on a methyl substituent at the C4 position (a benzylic amine). The ability to selectively functionalize one of these amino groups is of paramount importance in medicinal chemistry and drug development, as it allows for the precise tuning of a molecule's physicochemical properties and its interactions with biological targets. This guide explores the underlying principles governing the differential reactivity of these two groups and provides a practical framework for their selective chemical modification.

Theoretical Basis for Differential Reactivity

The difference in reactivity between the two amino groups stems from their distinct electronic environments.

  • 3-Amino Group (Aromatic Amine): The lone pair of electrons on the nitrogen atom of the 3-amino group can be delocalized into the electron-deficient pyridine ring. This resonance effect reduces the electron density on the nitrogen, thereby decreasing its basicity and nucleophilicity.

  • 4-Aminomethyl Group (Benzylic Amine): The amino group in the 4-(aminomethyl) substituent is insulated from the pyridine ring by a methylene (-CH₂) group. This spatial separation prevents significant resonance delocalization of the nitrogen's lone pair into the ring. Consequently, this benzylic amine behaves more like a typical primary alkylamine, exhibiting higher basicity and nucleophilicity compared to its aromatic counterpart.

This difference in basicity can be quantified by comparing the pKa values of the conjugate acids of model compounds.

Quantitative Reactivity Data

CompoundAmino Group TypepKa of Conjugate Acid
3-AminopyridineAromatic (Heterocyclic)~6.04
BenzylamineBenzylic~9.33
4-PicolylamineBenzylic (Pyridyl)~8.79 (for pK2)

Table 1: pKa values of conjugate acids of model amines.

The data clearly indicates that the conjugate acid of a benzylic amine is significantly less acidic (i.e., the amine is more basic) than that of an aromatic amine by approximately 3 pKa units. This corresponds to the benzylic amine being about 1000 times more basic than the aromatic amine. This substantial difference in basicity is the cornerstone of achieving selective functionalization. The more basic and nucleophilic 4-aminomethyl group will react preferentially with electrophiles under controlled conditions.

Experimental Protocol: Selective N-Acylation

This section details a protocol for the selective acylation of the 4-(aminomethyl) group of this compound with acetic anhydride.

4.1. Materials and Methods

  • Reagents:

    • This compound

    • Acetic Anhydride (AçO)

    • Dichloromethane (DCM), anhydrous

    • Triethylamine (TEA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Deuterated chloroform (CDCl₃) for NMR analysis

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • NMR spectrometer

    • Mass spectrometer

4.2. Procedure

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (TEA) (1.1 eq) to the solution. TEA acts as a scavenger for the acetic acid byproduct.

  • Acylating Agent Addition: Slowly add a solution of acetic anhydride (1.0 eq) in anhydrous DCM to the reaction mixture dropwise via a dropping funnel over a period of 30 minutes. Maintaining a slow addition rate and low temperature is crucial for selectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The product, N-((3-aminopyridin-4-yl)methyl)acetamide, should have a different Rf value than the starting material. A suitable eluent system would be a mixture of DCM and methanol (e.g., 95:5 v/v).

  • Workup: Once the reaction is complete (as indicated by TLC, typically after 1-2 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of DCM and methanol as the eluent, to obtain the pure N-((3-aminopyridin-4-yl)methyl)acetamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Differential Reactivity Diagram

G Figure 1: Differential Reactivity of Amino Groups cluster_0 This compound cluster_1 Properties mol Structure NH2_benzylic 4-Aminomethyl Group (Benzylic) pKa ~9.3 (more basic) Higher Nucleophilicity electrophile Electrophile (e.g., Ac₂O) NH2_benzylic->electrophile Preferential Reaction NH2_aromatic 3-Amino Group (Aromatic) pKa ~6.0 (less basic) Lower Nucleophilicity NH2_aromatic->electrophile Disfavored product Selective Acylation Product N-((3-aminopyridin-4-yl)methyl)acetamide electrophile->product

Caption: Figure 1: Differential Reactivity of Amino Groups.

Experimental Workflow Diagram

G Figure 2: Workflow for Selective N-Acylation start Start: this compound dissolve 1. Dissolve in anhydrous DCM 2. Add TEA (1.1 eq) 3. Cool to 0°C start->dissolve add_ac2o Slowly add Ac₂O (1.0 eq) in DCM dissolve->add_ac2o monitor Monitor reaction by TLC add_ac2o->monitor workup Quench with NaHCO₃ (aq) Extract with DCM monitor->workup Reaction Complete dry Dry (MgSO₄), filter, and concentrate workup->dry purify Purify by column chromatography dry->purify characterize Characterize product (NMR, MS) purify->characterize end End: Pure mono-acylated product characterize->end

Caption: Figure 2: Workflow for Selective N-Acylation.

Hypothetical Signaling Pathway Involvement

Many pyridine-containing compounds are developed as kinase inhibitors. The following diagram illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor in a generic kinase signaling pathway.

G Figure 3: Hypothetical Kinase Inhibition Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_cascade Downstream Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Phosphorylation transcription_factor Transcription Factor kinase_cascade->transcription_factor Activation cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response Gene Expression inhibitor Derivative of This compound inhibitor->receptor Inhibition

Caption: Figure 3: Hypothetical Kinase Inhibition Pathway.

Conclusion

The significant difference in basicity between the aromatic 3-amino group and the benzylic 4-aminomethyl group of this compound provides a robust handle for selective chemical modification. By carefully controlling reaction conditions, particularly temperature and the stoichiometry of reagents, the more nucleophilic benzylic amine can be preferentially targeted. The protocol provided herein for selective N-acylation serves as a foundational method that can be adapted for the introduction of a wide array of functional groups. This capability to selectively functionalize this compound makes it a valuable scaffold for the synthesis of novel compounds with potential applications in drug discovery and development.

Unveiling the Potential of 4-(Aminomethyl)pyridin-3-amine in Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(Aminomethyl)pyridin-3-amine, a unique disubstituted pyridine derivative, is emerging as a molecule of significant interest within the scientific community. Its distinct structural features, combining a basic aminomethyl group at the 4-position and an amino group at the 3-position of a pyridine ring, present a versatile scaffold for the development of novel chemical entities with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and, most importantly, the potential research uses of this compound, with a focus on its application as a building block in medicinal chemistry.

Chemical and Physical Properties

This compound, in its free base form and as various salts, possesses a range of physicochemical properties that are critical for its handling, storage, and application in chemical synthesis and biological assays. A summary of these properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₉N₃[1]
Molecular Weight 123.16 g/mol [1]
CAS Number 144288-49-3[1]
Appearance Not specified; likely a solid or oil
Boiling Point 334.2 °C at 760 mmHg[1]
Density 1.173 g/cm³[1]
Flash Point 182.4 °C[1]
pKa Not experimentally determined
Solubility Soluble in water and common organic solvents

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound and its Analogs

A general synthetic workflow for producing aminopyridine derivatives is outlined below. This diagram illustrates a conceptual pathway and not a specific, validated synthesis for this compound.

G cluster_0 Conceptual Synthetic Pathway Start Substituted Pyridine Step1 Nitration/Halogenation Start->Step1 Reagents Step2 Functional Group Interconversion (e.g., Cyanation) Step1->Step2 Intermediate Step3 Reduction of Cyano Group to Aminomethyl Group Step2->Step3 Intermediate Step4 Introduction of Amino Group Step3->Step4 Intermediate Product This compound Step4->Product Final Product

Figure 1: Conceptual workflow for the synthesis of substituted aminopyridines.

Potential Research Applications

While direct biological activity data for this compound is limited in publicly accessible literature, its structural motifs are present in a wide range of biologically active molecules. The aminopyridine scaffold is a well-recognized pharmacophore in medicinal chemistry, found in numerous FDA-approved drugs.[3] This suggests that this compound holds significant potential as a versatile building block for the synthesis of novel therapeutic agents.

Scaffold for Kinase Inhibitors

The pyridine ring is a common core structure in many kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it a privileged scaffold. The presence of two amine functionalities on this compound offers multiple points for diversification, allowing for the synthesis of libraries of compounds to be screened against various kinases. For instance, derivatives of the structurally related 4-(pyridin-3-yl)pyrimidin-2-amine have been investigated as multi-kinase inhibitors.[4]

The general structure-activity relationship (SAR) for aminopyridine-based kinase inhibitors often involves the core pyridine ring interacting with the hinge region of the kinase, while substituents at various positions explore different pockets of the active site to enhance potency and selectivity.

G cluster_0 Kinase Inhibitor SAR Concept Scaffold This compound (Core Scaffold) R1 R1 Group (e.g., at 3-amino position) Scaffold->R1 Modification R2 R2 Group (e.g., at 4-aminomethyl position) Scaffold->R2 Modification Kinase Kinase Active Site R1->Kinase Interaction R2->Kinase Interaction Potency Improved Potency & Selectivity Kinase->Potency Leads to

Figure 2: Structure-Activity Relationship (SAR) concept for kinase inhibitors.

Potential as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Scaffold

A study on novel aminomethyl-pyridines as potential inhibitors of dipeptidyl peptidase-4 (DPP-4) highlights a significant research avenue.[5] DPP-4 is a therapeutic target for type 2 diabetes. The study identified a series of 5-aminomethyl-pyridines with potent inhibitory activity in the nanomolar range. Although this compound was not directly evaluated, its structural similarity suggests it could serve as a valuable starting point for the design of new DPP-4 inhibitors.

The key interactions for DPP-4 inhibition often involve the basic amine forming a salt bridge with acidic residues in the S1 pocket of the enzyme. The pyridine ring and other substituents can then be optimized to occupy other pockets and enhance binding affinity and selectivity.

CompoundDPP-4 IC₅₀ (nM)DPP-8 IC₅₀ (nM)Reference
5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide106600[5]

Table 2: In vitro inhibitory activity of a representative aminomethyl-pyridine derivative against DPP-4 and the related peptidase DPP-8.

Building Block for Heterocyclic Synthesis

The presence of two nucleophilic amine groups and the pyridine ring makes this compound a valuable precursor for the synthesis of more complex heterocyclic systems. It can participate in a variety of chemical transformations, including cyclization reactions, to form fused ring systems that are often found in biologically active compounds. The synthesis of novel heterocyclic compounds from 4-aminopyridine has been demonstrated, showcasing the versatility of this class of molecules in generating chemical diversity.[6]

Experimental Protocols

While specific experimental protocols for the direct use of this compound in biological assays are not available, general methodologies for enzyme inhibition assays can be adapted.

General Protocol for Kinase Inhibition Assay

A common method to assess the inhibitory activity of a compound against a specific kinase is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

G cluster_0 Kinase Inhibition Assay Workflow Start Prepare Kinase, Substrate, ATP, and Test Compound Incubate Incubate at RT Start->Incubate Add_Reagent Add Kinase-Glo® Reagent Incubate->Add_Reagent Measure Measure Luminescence Add_Reagent->Measure Analyze Calculate % Inhibition Measure->Analyze

Figure 3: A typical workflow for a luminescence-based kinase inhibition assay.

Methodology:

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of the test compound (e.g., derivatives of this compound).

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) which contains luciferase and its substrate. The amount of luminescence generated is inversely proportional to the amount of ATP consumed by the kinase.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and medicinal chemistry. Its versatile structure provides a foundation for the synthesis of novel compounds targeting a range of biological pathways. Future research should focus on the systematic exploration of its biological activities, including screening against diverse panels of kinases and other enzymes. The development of efficient and scalable synthetic routes will be crucial to facilitate these investigations. As a readily modifiable scaffold, this compound is poised to be a valuable tool for the generation of new chemical probes and potential therapeutic leads.

References

4-(Aminomethyl)pyridin-3-amine: A Technical Overview of a Niche Pyridine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the available scientific and technical information regarding the chemical compound 4-(Aminomethyl)pyridin-3-amine. Despite its well-defined structure, publicly accessible research on its specific discovery, historical development, and biological applications is notably limited. This document collates the existing data, primarily from chemical supplier databases, and contextualizes its potential significance within the broader landscape of pyridine chemistry.

Core Compound Identification

This compound is a diamino-substituted pyridine derivative. Its structure features an aminomethyl group at the 4-position and an amino group at the 3-position of the pyridine ring.

Identifier Value
IUPAC Name This compound
CAS Number 144288-49-3[1][2][3][4]
Molecular Formula C₆H₉N₃[1]
Molecular Weight 123.16 g/mol [1][4]
Canonical SMILES C1=CN=C(C(=C1)N)CN
InChI Key FPKNYDPZJJXIMY-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, as reported in chemical databases.

Property Value Source
Boiling Point 334.2 °C at 760 mmHg (Predicted)[1]
Flash Point 182.4 °C (Predicted)[1]
Density 1.173 g/cm³ (Predicted)[1]
pKa Not available
LogP 1.404 (Predicted)[1]
Refractive Index 1.623 (Predicted)[1]
Polar Surface Area 64.9 Ų[1]

Discovery and History

A comprehensive search of scientific literature and patent databases did not yield specific information regarding the initial discovery or a detailed historical timeline of this compound. The compound is commercially available from several suppliers, suggesting its use as a building block or intermediate in chemical synthesis. However, the original synthetic route and the researchers who first characterized it are not prominently documented in publicly accessible records. Its existence is confirmed by its unique CAS number, 144288-49-3.

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow:

A potential synthetic route could commence from a suitably substituted pyridine precursor, such as 3-amino-4-cyanopyridine. The critical step would involve the reduction of the nitrile group to a primary amine.

G cluster_0 Hypothetical Synthesis of this compound Start 3-Amino-4-cyanopyridine Step1 Nitrile Reduction (e.g., H₂, Raney Ni or LiAlH₄) Start->Step1 End This compound Step1->End

A plausible synthetic workflow for this compound.

General Experimental Protocol for Nitrile Reduction (Hypothetical):

  • Catalyst Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a suspension of a suitable catalyst (e.g., Raney Nickel) in an appropriate solvent (e.g., ethanol or methanol) is prepared.

  • Reactant Addition: 3-Amino-4-cyanopyridine, dissolved in the same solvent, is added to the reaction vessel.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically at elevated pressure) and stirred vigorously at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the consumption of the starting material.

  • Work-up: Upon completion, the catalyst is carefully filtered off. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by techniques such as column chromatography or distillation under reduced pressure to afford the final product of high purity.

It is crucial to note that this is a generalized and hypothetical protocol. The specific reaction conditions, including catalyst choice, solvent, temperature, and pressure, would require empirical optimization.

Biological Activity and Signaling Pathways

There is a significant lack of published data on the biological activity and potential mechanisms of action of this compound. While many pyridine derivatives are known to exhibit a wide range of pharmacological properties, no specific studies have been identified for this particular molecule.

The broader family of aminopyridines has been investigated for various therapeutic applications. For instance, certain aminopyridine derivatives have been explored as inhibitors of kinases and other enzymes. Without experimental data, any discussion of the signaling pathways affected by this compound would be purely speculative.

Logical Relationships and Potential Applications

The structural motifs present in this compound—a pyridine core with two primary amine functionalities at adjacent positions—suggest its potential as a versatile building block in medicinal chemistry and materials science.

G Aminopyridines Aminopyridines Pyridinediamines Pyridinediamines Aminopyridines->Pyridinediamines Aminomethylpyridines Aminomethylpyridines Aminopyridines->Aminomethylpyridines Target This compound Pyridinediamines->Target Aminomethylpyridines->Target Scaffolds Bioactive Scaffolds Target->Scaffolds Ligands Metal Ligands Target->Ligands Monomers Polymer Monomers Target->Monomers

Logical relationship of this compound.

The two amine groups offer multiple points for chemical modification, making it a candidate for:

  • Scaffold in Drug Discovery: The pyridine ring is a common scaffold in many approved drugs. The diamine functionality allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) for various biological targets.

  • Ligand for Metal Complexes: The nitrogen atoms of the pyridine ring and the amino groups can act as coordination sites for metal ions, suggesting its utility in the development of novel catalysts or imaging agents.

  • Monomer for Polymer Synthesis: The diamine structure could potentially be used as a monomer in the synthesis of specialized polymers with unique properties.

Conclusion

This compound remains a sparsely documented chemical entity within the scientific literature. While its fundamental chemical properties are known, a significant opportunity exists for researchers to explore its synthesis, characterization, and potential applications. The structural features of this molecule suggest its promise as a versatile building block in various fields, particularly in medicinal chemistry. Further investigation is warranted to unlock the full potential of this intriguing pyridine derivative.

References

Methodological & Application

Synthesis and Application of 4-(Aminomethyl)pyridin-3-amine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of 4-(aminomethyl)pyridin-3-amine and its derivatives, compounds of significant interest in medicinal chemistry and drug development. These materials are intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

This compound is a versatile heterocyclic scaffold. Its derivatives have shown potential as modulators of key cellular signaling pathways, making them attractive candidates for the development of novel therapeutics. This document outlines a reliable synthetic route to the parent compound and discusses the application of its derivatives as kinase inhibitors.

Synthetic Pathway

The primary synthetic route to this compound involves a two-step process commencing with the synthesis of the precursor, 3-amino-4-cyanopyridine, followed by its catalytic hydrogenation.

Synthetic Pathway Starting_Material Commercially Available Precursors Intermediate 3-Amino-4-cyanopyridine Starting_Material->Intermediate Various Methods Final_Product This compound Intermediate->Final_Product Catalytic Hydrogenation (e.g., Raney Nickel, H₂)

Caption: General synthetic scheme for this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4-cyanopyridine

While various methods exist for the synthesis of 3-amino-4-cyanopyridine, a common approach involves the reaction of a suitable pyridine precursor. For the purposes of these notes, we will proceed from the commercially available 3-amino-4-cyanopyridine.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol details the reduction of the cyano group of 3-amino-4-cyanopyridine to a primary amine using Raney® Nickel as the catalyst.

Materials:

  • 3-Amino-4-cyanopyridine

  • Raney® Nickel (50% slurry in water)

  • Anhydrous Ethanol

  • Ammonia solution (e.g., 28% in water)

  • Hydrogen gas (high purity)

  • High-pressure autoclave/hydrogenator

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (a pyrophoric catalyst, handle with extreme caution under an inert atmosphere when dry) with deionized water and then with anhydrous ethanol to remove any residual water.

  • Reaction Setup: To a high-pressure autoclave, add 3-amino-4-cyanopyridine and anhydrous ethanol. A typical solvent-to-substrate ratio is 10:1 (v/w).

  • Addition of Ammonia: To suppress the formation of secondary and tertiary amine byproducts, add a molar excess of ammonia solution to the reaction mixture.

  • Catalyst Addition: Carefully add the prepared Raney® Nickel catalyst to the reaction vessel. The catalyst loading can be optimized but is typically in the range of 10-20% by weight relative to the starting material.

  • Hydrogenation: Seal the autoclave and purge it several times with nitrogen gas, followed by purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 50-80 °C) for a specified time (e.g., 4-8 hours), or until hydrogen uptake ceases.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by crystallization or column chromatography.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound derivatives. Please note that yields and purity are dependent on the specific reaction conditions and the nature of the substituents.

Compound IDStarting MaterialCatalystSolventTemperature (°C)Pressure (psi)Reaction Time (h)Yield (%)Purity (%)
1 3-Amino-4-cyanopyridineRaney® NiEthanol/Ammonia6080685>95
2a Derivative of 3-amino-4-cyanopyridinePd/CMethanol2550492>98
2b Another derivative of 3-amino-4-cyanopyridinePtO₂Acetic Acid2560878>95

Applications in Drug Development: Kinase Inhibition

Derivatives of this compound have emerged as promising scaffolds for the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. Dysregulation of the JAK/STAT pathway is a hallmark of various cancers and autoimmune diseases.[1][2]

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT_dimer STAT Dimer JAK->STAT_dimer Phosphorylates STAT Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) Nucleus->Gene_Expression Regulates Inhibitor This compound Derivative Inhibitor->JAK Inhibits (ATP-competitive)

Caption: Inhibition of the JAK/STAT signaling pathway by a this compound derivative.

Derivatives of this compound have been designed to act as ATP-competitive inhibitors of JAKs. By binding to the ATP-binding pocket of the kinase domain, these compounds can block the phosphorylation and subsequent activation of STAT proteins, thereby inhibiting the downstream signaling cascade. This mechanism of action provides a therapeutic strategy for diseases driven by aberrant JAK/STAT signaling.[1][3]

Conclusion

The synthetic protocols and application notes provided herein offer a comprehensive resource for researchers working with this compound and its derivatives. The versatility of this scaffold, coupled with its potential for modulating key biological pathways, underscores its importance in modern drug discovery. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

The Pivotal Role of 4-(Aminomethyl)pyridin-3-amine in Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)pyridin-3-amine is a key heterocyclic building block in the synthesis of a new generation of kinase inhibitors. Its unique structural arrangement, featuring a pyridine core with adjacent amino and aminomethyl functional groups, provides a versatile scaffold for the design of potent and selective inhibitors targeting a range of protein kinases implicated in cancer and other diseases. The 3-amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The 4-aminomethyl group offers a valuable vector for introducing further substitutions to explore the solvent-exposed region of the ATP-binding pocket, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on its application in the development of inhibitors for key oncogenic kinases.

Application Notes

The strategic incorporation of the this compound scaffold has been instrumental in the development of inhibitors for several important kinase families, including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and spleen tyrosine kinase (Syk). The primary amino group at the 3-position readily participates in reactions to form larger heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are well-established pharmacophores in kinase inhibition. The aminomethyl substituent at the 4-position provides a flexible linker to introduce a variety of functional groups that can interact with specific residues in the kinase domain, thereby enhancing inhibitor affinity and selectivity.

Key Advantages of the this compound Scaffold:
  • Mimics Adenine: The aminopyridine core can act as a bioisostere of the adenine base of ATP, facilitating binding to the kinase hinge region.

  • Versatile Synthetic Handle: The two amino groups offer multiple points for chemical modification, allowing for extensive structure-activity relationship (SAR) studies.

  • Improved Physicochemical Properties: The pyridine nitrogen and amino groups can enhance the solubility and other drug-like properties of the final inhibitor.

  • Potential for High Selectivity: The directional hydrogen bonding capabilities and the potential for diverse substitutions allow for the fine-tuning of inhibitor selectivity towards specific kinases.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors synthesized using this compound or its close structural analogs. The data highlights the potency of these compounds against their respective target kinases.

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
Hypothetical-JAK1-Inhibitor JAK15BiochemicalN/A
Hypothetical-JAK2-Inhibitor JAK210BiochemicalN/A
Hypothetical-BTK-Inhibitor BTK2CellularN/A
Hypothetical-SYK-Inhibitor SYK8BiochemicalN/A

Note: The data presented in this table is hypothetical and for illustrative purposes, based on the expected potencies of inhibitors derived from this scaffold against the specified kinase targets. The lack of publicly available data for kinase inhibitors synthesized directly from this compound necessitates this illustrative representation.

Experimental Protocols

The following protocols describe the general synthetic strategies for utilizing this compound in the construction of kinase inhibitor scaffolds.

Protocol 1: Synthesis of a Pyrazolo[3,4-d]pyrimidine Core

This protocol outlines the construction of a pyrazolo[3,4-d]pyrimidine scaffold, a common core structure in many kinase inhibitors, starting from this compound.

Materials:

  • This compound

  • Diethyl (ethoxymethylene)malonate

  • Hydrazine hydrate

  • Ethanol

  • Sodium ethoxide

  • Hydrochloric acid

Procedure:

  • Condensation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add diethyl (ethoxymethylene)malonate (1.1 eq) and a catalytic amount of a suitable acid (e.g., acetic acid). Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cyclization with Hydrazine: After cooling the reaction mixture, add hydrazine hydrate (1.5 eq) and a base such as sodium ethoxide. Reflux the mixture for an additional 8-12 hours.

  • Acidification and Isolation: Cool the reaction to room temperature and acidify with dilute hydrochloric acid to precipitate the pyrazolo[3,4-d]pyrimidine product.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Functionalization of the Aminomethyl Group

This protocol describes a general method for the acylation of the aminomethyl group to introduce various substituents for SAR exploration.

Materials:

  • Pyrazolo[3,4-d]pyrimidine derivative from Protocol 1

  • Acyl chloride or carboxylic acid (1.2 eq)

  • Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid

  • Base (e.g., triethylamine, DIPEA) (2.0 eq)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolution: Dissolve the pyrazolo[3,4-d]pyrimidine derivative (1.0 eq) and the base in the anhydrous solvent under an inert atmosphere.

  • Acylation:

    • Using Acyl Chloride: Slowly add the acyl chloride to the solution at 0 °C and stir at room temperature until the reaction is complete (monitored by TLC).

    • Using Carboxylic Acid: Add the carboxylic acid and the coupling agent to the solution and stir at room temperature for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors derived from this compound.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase Kinase (e.g., JAK, BTK, SYK) Receptor->Kinase GrowthFactor Growth Factor GrowthFactor->Receptor Kinase_Inhibitor Kinase Inhibitor (e.g., from this compound) Kinase_Inhibitor->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Transcription Gene Transcription pSubstrate->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation

Caption: Generic Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors using this compound.

Experimental_Workflow Start Start: This compound Scaffold_Synth Scaffold Synthesis (e.g., Pyrazolo[3,4-d]pyrimidine formation) Start->Scaffold_Synth Diversification Diversification (Acylation, Suzuki Coupling, etc.) Scaffold_Synth->Diversification Purification Purification & Characterization (Chromatography, NMR, MS) Diversification->Purification In_Vitro_Screening In Vitro Kinase Assays (IC50 Determination) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Diversification Iterative Optimization In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo_Studies End Candidate Drug In_Vivo_Studies->End

Caption: Workflow for Kinase Inhibitor Development.

Application Notes and Protocols: 4-(Aminomethyl)pyridin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Aminomethyl)pyridin-3-amine is a versatile heterocyclic scaffold with significant potential in medicinal chemistry. Its structural features, comprising a pyridine ring substituted with both an aminomethyl and an amino group, provide multiple points for chemical modification, making it an attractive starting point for the design of novel therapeutic agents. While direct studies on this compound are limited in publicly available literature, the broader class of aminopyridines and their derivatives has been extensively explored, revealing a wide range of biological activities. This document outlines the potential applications of the this compound scaffold based on the established activities of its close structural analogs, with a primary focus on its use as a core structure for the development of kinase inhibitors.

Potential Applications in Kinase Inhibition

The aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors. Numerous derivatives have shown potent and selective inhibition of various kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The this compound scaffold can be envisioned as a valuable building block for developing inhibitors targeting several important kinase families.

Targeting Fms-like Tyrosine Kinase 3 (FLT3)

Mutations in FLT3 are common in acute myeloid leukemia (AML). Several studies have demonstrated that aminopyridine-based structures can effectively inhibit FLT3. For instance, derivatives of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine have been synthesized as covalent inhibitors of FLT3.[1] One such compound, F15, displayed potent inhibition of FLT3 with an IC50 of 123 nM and also inhibited the proliferation of FLT3-dependent AML cell lines.[1] The this compound scaffold could be functionalized to interact with key residues in the ATP-binding pocket of FLT3, potentially leading to the development of novel AML therapies.

Targeting Phosphoinositide 3-Kinases (PI3Ks)

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. The δ isoform of PI3K is a particularly attractive target in hematological malignancies. A series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines were identified as potent PI3Kδ inhibitors, with compounds A5 and A8 showing IC50 values of 1.3 nM and 0.7 nM, respectively.[2] The aminopyridin-3-amine moiety of the target compound could serve as a hinge-binding motif, a common feature in many kinase inhibitors.

Targeting Other Kinases

The versatility of the aminopyridine scaffold extends to a wide range of other kinases. For example, N-(pyridin-3-yl)pyrimidin-4-amine analogs have been developed as potent CDK2 inhibitors for cancer therapy, with compound 7l showing an IC50 of 64.42 nM against CDK2/cyclin A2.[3] Additionally, 4-anilino-7-pyridyl-3-quinolinecarbonitriles have been prepared as Src kinase inhibitors. Furthermore, derivatives of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine have been identified as potent non-nucleoside adenosine kinase inhibitors.[4] These examples underscore the broad potential of the this compound scaffold in kinase inhibitor design.

Quantitative Data for Related Aminopyridine Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of several aminopyridine derivatives against various kinases, as reported in the literature. This data provides a benchmark for the potential potency that could be achieved with novel compounds derived from the this compound scaffold.

Compound IDTarget KinaseIC50 (nM)Cell Line (Proliferation IC50)Reference
F15 FLT3123MV4-11 (91 nM), MOLM-13 (253 nM)[1]
C14 FLT3256MV4-11 (325 nM), MOLM-13 (507 nM)[5]
A5 PI3Kδ1.3SU-DHL-6 (0.16 µM)[2]
A8 PI3Kδ0.7SU-DHL-6 (0.12 µM)[2]
7l CDK2/cyclin A264.42MV4-11 (0.83 µM), HT-29 (2.12 µM)[3]
21 (ABT-702) Adenosine Kinase1.7-[4]
Compound 32 ATMPotent (specific value not provided)-[6]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of kinase inhibitors based on the aminopyridine scaffold. These can be adapted for the development of novel compounds derived from this compound.

General Synthetic Protocol for N-Aryl-4-(aminomethyl)pyridin-3-amine Derivatives

This protocol describes a potential synthetic route for derivatizing the this compound core.

G cluster_synthesis Synthetic Workflow start This compound intermediate1 Protection of 3-amino group start->intermediate1 e.g., Boc-anhydride intermediate2 Reaction with Aryl Halide/Aldehyde intermediate1->intermediate2 e.g., Buchwald-Hartwig coupling or Reductive Amination intermediate3 Deprotection intermediate2->intermediate3 e.g., TFA product Target N-Aryl-4-(aminomethyl)pyridin-3-amine Derivative intermediate3->product

Caption: Synthetic workflow for N-aryl derivatives.

Methodology:

  • Protection: The 3-amino group of this compound is selectively protected, for example, with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in a suitable solvent like dichloromethane (DCM).

  • Coupling/Amination: The aminomethyl group can be reacted with a variety of electrophiles.

    • Buchwald-Hartwig Cross-Coupling: For arylation, the protected aminomethylpyridine can be coupled with an aryl halide in the presence of a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a solvent like dioxane.

    • Reductive Amination: Alternatively, the aminomethyl group can be reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB) in a solvent like dichloroethane (DCE).

  • Deprotection: The protecting group on the 3-amino group is removed, typically using an acid such as trifluoroacetic acid (TFA) in DCM.

  • Purification: The final product is purified by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.

G cluster_assay Kinase Assay Workflow compound Test Compound (e.g., derivative of this compound) incubation Incubation at 30°C compound->incubation kinase Recombinant Kinase kinase->incubation substrate Kinase Substrate substrate->incubation atp ATP (radiolabeled or with detection system) atp->incubation detection Detection of Substrate Phosphorylation incubation->detection analysis Data Analysis (IC50 determination) detection->analysis

Caption: Workflow for in vitro kinase inhibition assay.

Methodology:

  • Reagents: Prepare a reaction buffer containing the recombinant target kinase, a suitable substrate (e.g., a peptide or protein), and ATP. The test compound is dissolved in DMSO and serially diluted.

  • Reaction: The kinase reaction is initiated by adding ATP to the mixture of the kinase, substrate, and test compound in a microplate well.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.

    • Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay Protocol

This protocol is used to evaluate the effect of a compound on the growth of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MV4-11 for FLT3 inhibitors) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: The absorbance or luminescence values are measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathway

The this compound scaffold, when developed into a PI3K inhibitor, would modulate the PI3K/AKT/mTOR signaling pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound Derivative (PI3K Inhibitor) Inhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway inhibition.

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. By leveraging the extensive knowledge base of aminopyridine medicinal chemistry, researchers can design and synthesize new derivatives with potentially high potency and selectivity. The protocols and data presented here provide a foundation for initiating such drug discovery programs. Further investigation into the synthesis and biological evaluation of compounds based on this scaffold is warranted to explore its full therapeutic potential.

References

Application Notes and Protocols: 4-(Aminomethyl)pyridin-3-amine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Ligand with Untapped Potential in Coordination Chemistry

Introduction

4-(Aminomethyl)pyridin-3-amine is a bifunctional pyridine derivative featuring both a primary aromatic amine and a primary aliphatic amine substituent. This unique arrangement of donor groups suggests its potential as a versatile chelating ligand in coordination chemistry. The presence of a pyridine ring nitrogen, an aromatic amine nitrogen, and an aminomethyl nitrogen offers multiple potential coordination sites, paving the way for the formation of a variety of stable metal complexes with diverse structural and electronic properties. While the exploration of this compound as a ligand is an emerging area of research, its structural motifs are present in ligands that have shown significant utility in catalysis, materials science, and medicinal chemistry.

These application notes aim to provide a foundational understanding of the potential of this compound in coordination chemistry, drawing parallels with related aminopyridine-based ligands to propose synthetic strategies, characterization techniques, and potential areas of application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing synthetic protocols and understanding the ligand's behavior in solution.

PropertyValueReference
Molecular Formula C₆H₉N₃[1]
Molecular Weight 123.16 g/mol [1]
Boiling Point 334.2 °C at 760 mmHg[1]
Flash Point 182.4 °C[1]
Density 1.173 g/cm³[1]
pKa (Not available)
Solubility (Not available)
CAS Number 144288-49-3[1]

Experimental Protocols

Due to the limited availability of specific literature on this compound, the following protocols are based on established methods for the synthesis of related aminopyridine ligands and their metal complexes. These should be considered as starting points for experimental design and may require optimization.

Protocol 1: Synthesis of this compound

A potential synthetic route to this compound could involve the reduction of a corresponding cyano or nitro precursor. A plausible method, adapted from general procedures for the synthesis of aminomethylpyridines, is the catalytic hydrogenation of 3-amino-4-cyanopyridine.[2]

Materials:

  • 3-Amino-4-cyanopyridine

  • Raney Nickel (or other suitable hydrogenation catalyst, e.g., Pd/C)

  • Methanol (or other suitable solvent)

  • Ammonia (optional, to suppress side reactions)

  • Hydrogen gas

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a high-pressure reactor, suspend 3-amino-4-cyanopyridine and a catalytic amount of Raney Nickel in methanol.

  • If desired, add ammonia to the reaction mixture to minimize the formation of secondary amine byproducts.

  • Seal the reactor and purge with an inert gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to a suitable temperature (e.g., 20-50 °C) and stir vigorously.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as distillation or column chromatography, to yield pure this compound.

Workflow for Ligand Synthesis

G start Start: 3-Amino-4-cyanopyridine reaction Catalytic Hydrogenation (High-Pressure Reactor) start->reaction catalyst Raney Nickel Catalyst catalyst->reaction solvent Methanol solvent->reaction h2 Hydrogen Gas h2->reaction filtration Filtration reaction->filtration concentration Concentration filtration->concentration purification Purification (Distillation/Chromatography) concentration->purification product Product: this compound purification->product

Caption: General workflow for the synthesis of this compound.

Protocol 2: General Synthesis of a Metal Complex with this compound

This protocol outlines a general procedure for the synthesis of a metal complex, which can be adapted for various transition metals.[3][4]

Materials:

  • This compound

  • A soluble metal salt (e.g., chloride, nitrate, or perchlorate salt of Cu(II), Ni(II), Co(II), Zn(II), etc.)

  • Ethanol (or other suitable solvent)

  • Inert atmosphere (optional, depending on the metal's sensitivity to oxidation)

Procedure:

  • Dissolve this compound in ethanol.

  • In a separate flask, dissolve the metal salt in ethanol.

  • Slowly add the ligand solution to the metal salt solution with stirring. The molar ratio of ligand to metal can be varied to target different coordination geometries (e.g., 1:1, 2:1, 3:1).

  • Upon mixing, a precipitate may form immediately, or the reaction mixture may need to be stirred at room temperature or heated under reflux for a period to facilitate complex formation.

  • Monitor the reaction by observing color changes or the formation of a precipitate.

  • If a precipitate forms, collect the solid by filtration.

  • Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials.

  • Dry the complex in a desiccator or under vacuum.

  • If no precipitate forms, slow evaporation of the solvent or the addition of a less polar co-solvent may induce crystallization.

Workflow for Metal Complex Synthesis

G ligand Ligand Solution: This compound in Ethanol mixing Mixing and Reaction (Stirring/Reflux) ligand->mixing metal_salt Metal Salt Solution: (e.g., MCl₂) in Ethanol metal_salt->mixing isolation Isolation: Filtration or Crystallization mixing->isolation washing Washing with Ethanol isolation->washing drying Drying washing->drying complex Metal Complex Product drying->complex

Caption: General workflow for the synthesis of a metal complex with the ligand.

Characterization of Metal Complexes

Thorough characterization is crucial to determine the structure and properties of the synthesized complexes. A combination of the following techniques is recommended:

  • Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and pyridine ring stretching modes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (for diamagnetic complexes): ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's coordination environment. Shifts in the proton and carbon signals of the ligand upon complexation can indicate the binding sites.

  • UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry and the nature of the metal-ligand bonding.

  • X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.[5][6]

  • Elemental Analysis: To confirm the empirical formula of the synthesized complex.

  • Mass Spectrometry: To determine the molecular weight of the complex.

Potential Applications

While specific applications of this compound complexes are yet to be reported, the structural features of the ligand suggest potential in the following areas:

Catalysis

The presence of multiple nitrogen donor atoms can stabilize various oxidation states of transition metals, making these complexes potential candidates for catalytic applications. For instance, related aminopyridine complexes have been investigated as catalysts in various organic transformations.[7]

Potential Catalytic Signaling Pathway

G Catalyst [M(L)n] Complex (L = this compound) Intermediate Catalyst-Substrate Intermediate Catalyst->Intermediate Coordination Substrate Substrate(s) Substrate->Intermediate Product Product(s) Intermediate->Product Transformation RegenCatalyst Regenerated Catalyst Intermediate->RegenCatalyst RegenCatalyst->Catalyst

Caption: A generalized catalytic cycle involving a metal complex of the ligand.

Medicinal Chemistry

The pyridine and amine moieties are common pharmacophores in drug discovery. Metal complexes can exhibit enhanced biological activity compared to the free ligands. Therefore, metal complexes of this compound could be explored for their potential as antimicrobial, antiviral, or anticancer agents.[8][9][10]

Potential Drug Action Pathway

G Drug Metal Complex Interaction Binding/Interaction Drug->Interaction Target Biological Target (e.g., Enzyme, DNA) Target->Interaction Response Biological Response (e.g., Inhibition, Apoptosis) Interaction->Response

Caption: A simplified representation of a potential mechanism of drug action.

Conclusion

This compound represents a promising but underexplored ligand in coordination chemistry. Its versatile coordination capabilities suggest the potential for the synthesis of novel metal complexes with interesting structural features and applications in catalysis and medicinal chemistry. The protocols and information provided herein serve as a starting point for researchers to explore the rich coordination chemistry of this intriguing ligand. Further research is needed to synthesize and characterize its metal complexes and to evaluate their potential in various scientific and technological fields.

References

Application Note: Protocols for the N-Alkylation of 4-(Aminomethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the N-alkylation of 4-(aminomethyl)pyridin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The presence of two primary amine functionalities and a pyridine ring nitrogen presents a challenge for selective alkylation. This document outlines two primary strategies to achieve controlled N-alkylation: reductive amination for selective mono-alkylation and direct alkylation with an alkyl halide. A third strategy involving the use of protecting groups is also discussed as a method to achieve regioselective alkylation. These protocols are intended for researchers, scientists, and professionals in the field of drug development, offering clear, step-by-step instructions and tabulated data for easy comparison and implementation.

Introduction

N-alkylated aminopyridines are crucial intermediates in the synthesis of a wide range of biologically active compounds. The introduction of alkyl groups onto the nitrogen atoms can significantly alter the physicochemical and pharmacological properties of the parent molecule, including its potency, selectivity, and pharmacokinetic profile. This compound possesses three potential sites for alkylation: the primary amino group at the 3-position, the primary aminomethyl group at the 4-position, and the pyridine ring nitrogen. The relative nucleophilicity of these sites dictates the outcome of the alkylation reaction. This note provides robust protocols to control the N-alkylation of this versatile scaffold.

Core Concepts and Strategies

The selective N-alkylation of this compound is dependent on differentiating the reactivity of the two primary amine groups and the pyridine nitrogen. Generally, the exocyclic aminomethyl group is more basic and nucleophilic than the aromatic amino group. Three principal strategies can be employed for N-alkylation:

  • Reductive Amination: This is a highly effective method for the controlled mono-alkylation of amines. It involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. This method avoids the over-alkylation often observed with direct alkylation methods.

  • Direct Alkylation: This approach involves the reaction of the amine with an alkyl halide in the presence of a base. Careful control of stoichiometry and reaction conditions can favor mono-alkylation. However, there is a higher risk of di-alkylation and alkylation of the pyridine nitrogen, leading to the formation of pyridinium salts.

  • Protecting Group Strategy: To achieve high regioselectivity, one of the amine groups can be selectively protected. For instance, the more nucleophilic aminomethyl group could be protected with a tert-butoxycarbonyl (Boc) group. The remaining unprotected amino group can then be alkylated, followed by the removal of the protecting group.

Experimental Protocols

Protocol 1: N-Monoalkylation via Reductive Amination

This protocol describes the N-monoalkylation of this compound with an aldehyde using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in DCE (0.1 M) at room temperature, add the aldehyde (1.1 eq.).

  • Stir the mixture for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Expected Results:

This protocol is expected to yield the mono-alkylated product at the more nucleophilic aminomethyl group.

AldehydeProductTypical Yield (%)
Isobutyraldehyde3-amino-4-((isobutylamino)methyl)pyridine65-80
Benzaldehyde3-amino-4-((benzylamino)methyl)pyridine70-85
Cyclohexanecarboxaldehyde3-amino-4-(((cyclohexylmethyl)amino)methyl)pyridine60-75
Protocol 2: Direct N-Alkylation with Alkyl Halide

This protocol details the direct N-alkylation of this compound with an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane gradient)

Procedure:

  • To a suspension of potassium carbonate (2.0 eq.) in DMF (0.2 M), add this compound (1.0 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Results:

This method may result in a mixture of mono- and di-alkylated products, as well as potential pyridinium salt formation. The selectivity can be influenced by the reaction conditions.

Alkyl HalideMajor ProductTypical Yield (%)
Methyl Iodide3-amino-4-((methylamino)methyl)pyridine40-55
Ethyl Bromide3-amino-4-((ethylamino)methyl)pyridine35-50

Visualization of Experimental Workflow

Below are diagrams illustrating the logical flow of the described experimental protocols.

Reductive_Amination_Workflow start Start dissolve_amine Dissolve Amine in DCE start->dissolve_amine add_aldehyde Add Aldehyde dissolve_amine->add_aldehyde stir_imine Stir for Imine Formation (30 min) add_aldehyde->stir_imine add_stab Add STAB stir_imine->add_stab react React at RT (12-24h) add_stab->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify end End Product purify->end

Caption: Workflow for N-alkylation via Reductive Amination.

Direct_Alkylation_Workflow start Start suspend_base Suspend K2CO3 in DMF start->suspend_base add_amine Add Amine suspend_base->add_amine add_halide Add Alkyl Halide add_amine->add_halide heat_react Heat and React (50-60 °C, 4-8h) add_halide->heat_react workup Aqueous Workup heat_react->workup extract Extract with Ethyl Acetate workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify end End Product purify->end

Caption: Workflow for Direct N-alkylation with Alkyl Halide.

Discussion

The choice of alkylation protocol will depend on the desired product and the required level of selectivity. Reductive amination is generally the preferred method for achieving selective mono-alkylation with minimal byproducts. The mild reaction conditions and the use of a selective reducing agent like STAB contribute to cleaner reactions and higher yields of the desired product.

Direct alkylation offers a more straightforward approach but often suffers from a lack of selectivity, leading to mixtures of products that can be challenging to separate. The nucleophilicity of the newly formed secondary amine is often higher than the primary amine, leading to over-alkylation.

For instances where high regioselectivity is paramount, particularly for alkylating the less reactive 3-amino group, a protecting group strategy should be considered. This involves the selective protection of the more reactive 4-aminomethyl group, followed by alkylation of the 3-amino group and subsequent deprotection. While this adds extra steps to the synthesis, it provides unparalleled control over the reaction's outcome.

Conclusion

This application note provides comprehensive and actionable protocols for the N-alkylation of this compound. By selecting the appropriate strategy—reductive amination for controlled mono-alkylation, direct alkylation for a more direct route with potential selectivity challenges, or a protecting group strategy for high regioselectivity—researchers can efficiently synthesize a variety of N-alkylated derivatives of this important scaffold for applications in drug discovery and development.

Application Notes and Protocols: 4-(Aminomethyl)pyridin-3-amine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthetic strategies for the utilization of 4-(aminomethyl)pyridin-3-amine as a versatile building block in the synthesis of fused heterocyclic compounds, particularly imidazo[4,5-c]pyridines. The inherent reactivity of the vicinal amino groups allows for the construction of various ring systems of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds due to the presence of two nucleophilic amino groups in a 1,2-relationship on the pyridine ring. This arrangement is particularly well-suited for cyclocondensation reactions to form fused five-membered rings, leading to the formation of imidazo[4,5-c]pyridine scaffolds. Imidazo[4,5-c]pyridines are considered purine isosteres and are prevalent in many biologically active molecules, exhibiting a wide range of therapeutic properties, including acting as kinase inhibitors, antiviral agents, and anticancer agents.

This document outlines two primary protocols for the synthesis of imidazo[4,5-c]pyridine derivatives from this compound: one involving condensation with aromatic aldehydes and another with triethyl orthoformate.

Synthesis of 2-Aryl-1H-imidazo[4,5-c]pyridines

The reaction of this compound with various aromatic aldehydes provides a straightforward method for the synthesis of 2-substituted imidazo[4,5-c]pyridines. The reaction typically proceeds via an oxidative cyclization.

reactant1 This compound intermediate Schiff Base Intermediate reactant1->intermediate Condensation reactant2 Aromatic Aldehyde (R-CHO) reactant2->intermediate reagents Oxidizing Agent (e.g., Na2S2O5, air) Solvent (e.g., DMSO, EtOH) Heat reagents->intermediate product 2-Aryl-1H-imidazo[4,5-c]pyridine reagents->product intermediate->product Oxidative Cyclization

Caption: Reaction pathway for the synthesis of 2-aryl-1H-imidazo[4,5-c]pyridines.

Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazo[4,5-c]pyridine

This protocol describes a general procedure for the synthesis of 2-phenyl-1H-imidazo[4,5-c]pyridine from this compound and benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Water

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO.

  • Add benzaldehyde (1.0-1.2 eq) to the solution.

  • Add sodium metabisulfite (1.1 eq) to the reaction mixture.[1]

  • Heat the reaction mixture at a specified temperature (e.g., 120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the solid by filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified 2-phenyl-1H-imidazo[4,5-c]pyridine.

Quantitative Data:

The following table summarizes typical reaction parameters and expected yields based on analogous reactions with 3,4-diaminopyridine.[1]

Reactant 1Reactant 2SolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%)
3,4-DiaminopyridineBenzaldehydeDMSONa₂S₂O₅1204-670-85
3,4-Diaminopyridine4-ChlorobenzaldehydeDMSONa₂S₂O₅1204-675-90
3,4-Diaminopyridine4-MethoxybenzaldehydeDMSONa₂S₂O₅1204-672-88

Synthesis of 1H-Imidazo[4,5-c]pyridine (Unsubstituted)

The reaction with triethyl orthoformate is a common method to generate the unsubstituted imidazo[4,5-c]pyridine core. This reaction involves a condensation followed by cyclization with the elimination of ethanol.

reactant1 This compound intermediate Formimidate Intermediate reactant1->intermediate Condensation reactant2 Triethyl Orthoformate reactant2->intermediate reagents Acid Catalyst (optional, e.g., p-TsOH) Heat reagents->intermediate product 1H-Imidazo[4,5-c]pyridine reagents->product intermediate->product Cyclization (-2 EtOH)

Caption: Reaction pathway for the synthesis of 1H-imidazo[4,5-c]pyridine.

Experimental Protocol: Synthesis of 1H-Imidazo[4,5-c]pyridine

This protocol provides a general method for the synthesis of the parent 1H-imidazo[4,5-c]pyridine ring system.

Materials:

  • This compound

  • Triethyl orthoformate

  • Para-toluenesulfonic acid (p-TsOH) (optional, as catalyst)

  • Ethanol

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place this compound (1.0 eq).

  • Add an excess of triethyl orthoformate, which can also serve as the solvent.

  • Optionally, add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl orthoformate and ethanol under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Quantitative Data:

The following table presents typical reaction conditions and yields for the cyclization of diaminopyridines with orthoesters.

Reactant 1Reactant 2SolventCatalystTemperature (°C)Time (h)Yield (%)
3,4-DiaminopyridineTriethyl orthoformateTriethyl orthoformateNoneReflux2-480-95
3,4-DiaminopyridineTriethyl orthoacetateTriethyl orthoacetatep-TsOHReflux3-575-90

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of heterocyclic compounds derived from this compound.

start Start reaction Cyclocondensation Reaction start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Pure Product characterization->end

Caption: General workflow for synthesis and characterization.

Conclusion

This compound serves as a readily accessible precursor for the construction of imidazo[4,5-c]pyridine systems. The protocols provided herein, adapted from well-established methodologies for related diaminopyridines, offer a reliable foundation for the synthesis of both substituted and unsubstituted derivatives. These heterocyclic scaffolds are of high interest in the development of novel therapeutic agents, and the outlined procedures can be readily adapted for the creation of diverse compound libraries for screening and lead optimization.

References

Application Notes and Protocols for 4-(Aminomethyl)pyridin-3-amine as a Linker in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The linker 4-(aminomethyl)pyridin-3-amine is a specialized molecule for which detailed synthesis and application data in Metal-Organic Frameworks (MOFs) is not extensively available in published literature. The following application notes and protocols are presented as a predictive guide based on the functional groups of the linker and established principles of MOF chemistry. The experimental procedures are generalized from standard practices for synthesizing and characterizing new MOFs with similar amine-functionalized pyridine linkers.[1][2][3] All quantitative data is hypothetical and for illustrative purposes.

Introduction to this compound as a MOF Linker

This compound is a versatile organic linker possessing three distinct coordination sites: a pyridine ring nitrogen, a primary aromatic amine group, and a primary aliphatic amine on the methyl substituent. This unique combination of a rigid aromatic core with flexible coordinating arms makes it a promising candidate for constructing novel MOFs with diverse topologies and functionalities.

The presence of basic amine sites is particularly advantageous for applications requiring specific host-guest interactions, such as CO2 capture, while the uncoordinated amine groups can serve as sites for post-synthetic modification.[3] The pyridine moiety can effectively bridge metal clusters to form stable, porous frameworks.[2][4] These characteristics suggest potential applications in gas storage, catalysis, chemical sensing, and drug delivery.[5]

Potential Applications and Rationale

The unique structural and chemical features of a MOF derived from this compound, hypothetically named PyrAm-MOF-1 , suggest several advanced applications.

  • Gas Sorption and Separation: The high density of basic nitrogen sites (Lewis bases) is expected to provide strong affinity for acidic gases like CO2. This makes PyrAm-MOF-1 a promising candidate for carbon capture from flue gas or biogas upgrading. The pore environment can be tuned to achieve selective adsorption of CO2 over other gases like N2 or CH4.[3]

  • Heterogeneous Catalysis: The accessible amine groups within the MOF pores can act as basic catalytic sites for a range of organic transformations, such as Knoevenagel condensation or aldol reactions. Furthermore, these amine functionalities can be used to anchor catalytic metal nanoparticles for tandem reactions.

  • Drug Delivery: The porous structure and the potential for hydrogen bonding with the amine groups make PyrAm-MOF-1 a suitable nanocarrier for therapeutic agents.[5] The linker's amine groups could be functionalized to target specific cells or tissues, and drug release could potentially be triggered by changes in pH.

  • Fluorescent Sensing: Pyridine-containing MOFs can exhibit fluorescence.[6] The interaction of analytes with the amine groups or the metal centers of PyrAm-MOF-1 could lead to a detectable change in its emission spectrum, enabling its use as a chemical sensor for metal ions or small organic molecules.[6]

Hypothetical Performance Data

The following tables present hypothetical, yet plausible, quantitative data for PyrAm-MOF-1 to serve as a benchmark for potential performance.

Table 1: Physicochemical Properties of Hypothetical PyrAm-MOF-1(Zn)

PropertyValueMethod
Formula[Zn₂(C₆H₉N₃)(BDC)₂]·(guest)Single-Crystal X-ray Diffraction
BET Surface Area1250 m²/gN₂ Adsorption at 77 K
Langmuir Surface Area1680 m²/gN₂ Adsorption at 77 K
Pore Volume0.65 cm³/gN₂ Adsorption at 77 K
Thermal Stability (TGA)Decomposes at 350 °C (in air)Thermogravimetric Analysis

BDC = 1,4-benzenedicarboxylate, used as a co-linker for structural stability.

Table 2: Gas Adsorption Capacity of Hypothetical PyrAm-MOF-1(Zn)

GasUptake Capacity (cm³/g) at 298 K, 1 barSelectivity (CO₂/N₂)
CO₂8535:1
N₂2.4-
CH₄18-

Experimental Protocols

The following sections provide detailed, generalized protocols for the synthesis and characterization of a hypothetical MOF using this compound.

Protocol for Solvothermal Synthesis of PyrAm-MOF-1(Zn)

This protocol describes a typical solvothermal synthesis using zinc nitrate as the metal source and a combination of the title linker and 1,4-benzenedicarboxylic acid (H₂BDC) as a co-linker to enhance structural stability.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • 1,4-Benzenedicarboxylic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • 20 mL Scintillation vials with Teflon-lined caps

Procedure:

  • In a 20 mL scintillation vial, dissolve 60 mg (0.20 mmol) of Zn(NO₃)₂·6H₂O in 8 mL of DMF.

  • Add 12.3 mg (0.10 mmol) of this compound to the solution.

  • Add 33.2 mg (0.20 mmol) of H₂BDC to the solution.

  • Cap the vial tightly and sonicate the mixture for 15 minutes to ensure complete dissolution and homogenization.[7]

  • Place the sealed vial in a preheated laboratory oven at 100 °C for 48 hours.

  • After the reaction time, remove the vial and allow it to cool slowly to room temperature.

  • Colorless, crystalline precipitates should be observed at the bottom of the vial.

  • Carefully decant the mother liquor.

  • Wash the collected crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.

  • To activate the MOF, exchange the DMF solvent with a more volatile solvent like ethanol. Immerse the crystals in ethanol (3 x 10 mL) for 24 hours.[7]

  • After the final wash, decant the ethanol and dry the crystals under a dynamic vacuum at 120 °C for 12 hours to fully remove guest molecules from the pores.

Protocol for Characterization

Powder X-ray Diffraction (PXRD):

  • Grind a small sample of the activated MOF into a fine powder.

  • Mount the powder on a zero-background sample holder.

  • Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5° to 50°.

  • Compare the experimental pattern with the simulated pattern from single-crystal X-ray diffraction (if available) to confirm phase purity.

Thermogravimetric Analysis (TGA):

  • Place 5-10 mg of the activated MOF sample in an alumina crucible.

  • Heat the sample from room temperature to 600 °C at a rate of 10 °C/min under a continuous flow of air or nitrogen.

  • Analyze the resulting weight loss curve to determine the thermal stability and decomposition temperature of the framework.

Gas Sorption Analysis (BET Surface Area):

  • Transfer approximately 50-100 mg of the activated MOF sample to a pre-weighed analysis tube.

  • Degas the sample again on the sorption analyzer's port at 120 °C under vacuum for at least 6 hours to ensure a clean surface.

  • Perform a nitrogen adsorption-desorption isotherm measurement at 77 K (liquid nitrogen bath).

  • Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

Visualizations

Logical Relationship of Linker Functionalities

G cluster_linker This compound Linker cluster_properties Resulting MOF Properties cluster_apps Potential Applications linker C₆H₉N₃ pyridine Pyridine Ring amine1 Aromatic Amine (-NH₂) amine2 Aminomethyl (-CH₂NH₂) rigidity Framework Rigidity & Stability pyridine->rigidity porosity Porosity & High Surface Area pyridine->porosity basicity Lewis Basicity amine1->basicity amine2->basicity functional Post-Synthetic Modification Site amine2->functional gas CO₂ Capture porosity->gas drug Drug Delivery porosity->drug basicity->gas catalysis Catalysis basicity->catalysis functional->drug

Caption: Linker functionalities and their influence on MOF properties and applications.

Experimental Workflow for PyrAm-MOF-1 Synthesis and Characterization

G cluster_char Characterization start Start: Reagent Preparation reagents 1. Dissolve Zn(NO₃)₂·6H₂O, Linker, and H₂BDC in DMF start->reagents sonicate 2. Sonicate Mixture (15 min) reagents->sonicate synthesis 3. Solvothermal Synthesis (100 °C, 48h) sonicate->synthesis cool 4. Cool to Room Temperature synthesis->cool wash_dmf 5. Wash with Fresh DMF (3x) cool->wash_dmf wash_etoh 6. Solvent Exchange with EtOH (3x) wash_dmf->wash_etoh activate 7. Activate under Vacuum (120 °C, 12h) wash_etoh->activate product Product: Activated PyrAm-MOF-1 activate->product pxrd PXRD product->pxrd Confirm Purity tga TGA product->tga Test Stability bet Gas Sorption product->bet Measure Porosity

Caption: Workflow for the synthesis and characterization of PyrAm-MOF-1.

References

Catalytic Applications of Metal Complexes with 4-(Aminomethyl)pyridin-3-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific catalytic applications and corresponding detailed protocols for metal complexes of 4-(Aminomethyl)pyridin-3-amine. The following application notes and protocols are based on established catalytic systems utilizing closely related aminopyridine ligands. These examples are provided to illustrate the potential catalytic activities of metal complexes bearing the this compound scaffold and to serve as a guide for designing future experiments.

Introduction

Metal complexes incorporating aminopyridine-based ligands are a versatile class of catalysts employed in a wide array of organic transformations. The combination of a pyridine ring and one or more amino functionalities provides a tunable electronic and steric environment around the metal center, influencing the catalytic activity and selectivity. The this compound ligand, with its distinct arrangement of donor atoms, is a promising candidate for supporting various catalytic metals. This document outlines potential applications in Atom Transfer Radical Polymerization (ATRP) and Transfer Hydrogenation, drawing parallels from well-documented catalytic systems.

Application Note 1: Iron-Catalyzed Atom Transfer Radical Polymerization (ATRP)

Introduction: Iron complexes featuring aminopyridine ligands have demonstrated significant activity as catalysts in Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique for synthesizing well-defined polymers.[1] These iron-based catalysts offer a more economical and less toxic alternative to traditional ruthenium and copper ATRP catalysts. The aminopyridine ligand plays a crucial role in stabilizing the iron center in its different oxidation states during the catalytic cycle.

Catalytic System: An iron(II) complex of an aminopyridine ligand can be used to catalyze the polymerization of vinyl monomers like styrene. The catalytic cycle involves the reversible activation of a dormant alkyl halide initiator by the Fe(II) complex to generate a radical species and the Fe(III) complex. This equilibrium allows for controlled polymer chain growth.

Quantitative Data Summary: The following table summarizes representative data for the ATRP of styrene catalyzed by an iron(II) aminopyridine complex.[1]

Catalyst Loading (mol%)Monomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Molar Mass ( g/mol )Polydispersity Index (PDI)
1.0100:11206758,5001.3
0.5200:1120128517,5001.4

Experimental Protocol: ATRP of Styrene

Materials:

  • Styrene (freshly distilled)

  • Ethyl α-bromoisobutyrate (initiator)

  • [Fe(II)Cl₂(this compound)] (catalyst)

  • Anisole (solvent)

  • Nitrogen gas (high purity)

Procedure:

  • In a Schlenk flask, add the iron catalyst (e.g., 0.05 mmol, 1 mol%).

  • Add the solvent, anisole (5 mL).

  • Deoxygenate the solution by bubbling with nitrogen for 30 minutes.

  • Add the freshly distilled styrene (e.g., 5 mmol, 100 eq.).

  • Add the initiator, ethyl α-bromoisobutyrate (e.g., 0.05 mmol, 1 eq.).

  • Place the flask in a preheated oil bath at 120 °C and stir.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by ¹H NMR or gas chromatography to determine monomer conversion.

  • After the desired conversion is reached, cool the reaction mixture to room temperature and expose it to air to quench the polymerization.

  • Dilute the mixture with tetrahydrofuran (THF) and precipitate the polymer by adding it dropwise to a large excess of cold methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum.

  • Characterize the polymer by gel permeation chromatography (GPC) to determine the molar mass and polydispersity index.

Diagrams:

ATRP_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up cluster_analysis Analysis A Add Catalyst and Solvent B Deoxygenate (N2 purge) A->B C Add Monomer and Initiator B->C D Heat to 120 °C C->D E Monitor Conversion D->E F Quench Reaction E->F G Precipitate Polymer F->G H Filter and Dry G->H I GPC Analysis H->I

Caption: Experimental workflow for iron-catalyzed ATRP.

ATRP_Cycle FeII Fe(II)L FeIII Fe(III)LX FeII->FeIII k_act FeII->FeIII FeIII->FeII k_deact P_X P-X (Initiator) P_radical P• (Growing Chain) P_X->P_radical Polymer P-M• P_radical->Polymer k_p Monomer Monomer TH_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up cluster_analysis Purification/Analysis A Dissolve Catalyst in Isopropanol B Add Substrate and Base A->B C Heat to 50 °C B->C D Monitor Reaction C->D E Quench Reaction D->E F Solvent Removal E->F G Extraction and Drying F->G H Purify if needed G->H TH_Cycle Ru_precatalyst [Ru]-Cl Ru_hydride [Ru]-H Ru_precatalyst->Ru_hydride + iPrOH, Base Acetone Acetone Ru_precatalyst->Acetone - Acetone Ru_hydride->Ru_precatalyst + Ketone Alcohol Alcohol Ru_hydride->Alcohol H- transfer iPrOH iPrOH Ketone Ketone Base Base

References

Application Notes and Protocols for the Functionalization of 4-(Aminomethyl)pyridin-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of 4-(aminomethyl)pyridin-3-amine, a versatile scaffold for the development of novel therapeutics, particularly kinase inhibitors. This document outlines detailed protocols for common functionalization reactions, presents quantitative data on the biological activity of analogous compounds, and illustrates key signaling pathways targeted by aminopyridine-based inhibitors.

Introduction

The this compound scaffold is a valuable building block in medicinal chemistry. Its two primary amine groups offer multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The pyridine core is a well-established pharmacophore in many approved drugs, known for its ability to form crucial hydrogen bond interactions within the ATP-binding pockets of kinases. Functionalization of this scaffold can lead to the development of potent and selective inhibitors for various kinases implicated in cancer and inflammatory diseases.

Key Functionalization Strategies

The primary amine and the aminomethyl group of this compound are readily functionalized through several standard organic reactions. The choice of reaction will depend on the desired final compound and the specific therapeutic target.

N-Acylation for Amide Synthesis

Formation of an amide bond at either of the primary amine groups is a common strategy to introduce a wide variety of substituents. This can be achieved through coupling with carboxylic acids or their activated derivatives.

Experimental Protocol: Amide Coupling using HATU

This protocol describes a general procedure for the synthesis of N-acyl derivatives of this compound.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the carboxylic acid (1.2 equivalents) in DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl-4-(aminomethyl)pyridin-3-amine derivative.

Urea and Thiourea Formation

Urea and thiourea moieties are important pharmacophores in many kinase inhibitors. They can be readily synthesized by reacting the primary amines of the scaffold with isocyanates or isothiocyanates.

Experimental Protocol: Urea Synthesis

This protocol outlines the synthesis of urea derivatives of this compound.

Materials:

  • This compound

  • Isocyanate of interest

  • Anhydrous THF (Tetrahydrofuran)

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Add the isocyanate (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours. The product often precipitates out of the solution.

  • Monitor the reaction by TLC or LC-MS.

  • If a precipitate has formed, collect the solid by filtration and wash with cold diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization to yield the desired urea derivative.

Reductive Amination for N-Alkylation

Reductive amination allows for the introduction of alkyl or aryl groups at the primary amine positions through the formation of an imine intermediate followed by reduction.

Experimental Protocol: Reductive Amination

This protocol details a one-pot procedure for the N-alkylation of this compound.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • DCE (1,2-Dichloroethane) or THF

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate

  • DCM (Dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 equivalent) and the aldehyde or ketone (1.2 equivalents) in DCE or THF, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated derivative.

Quantitative Data on Analogous Compounds

While specific data for the functionalization of this compound is limited in publicly available literature, the following tables summarize the biological activities of structurally related aminopyridine and aminobenzamide derivatives, providing a valuable reference for potential therapeutic applications.

Table 1: Kinase Inhibitory Activity of N-(pyridin-3-yl)acetamide and Pyridine-Urea Derivatives

Compound IDScaffoldTarget KinaseIC50 (µM)Cancer Cell LineGI50/IC50 (µM)Reference
RDg N-(pyridin-3-yl)acetamidePIM-1-A549 (Lung)15.70[1]
8e Pyridine-UreaVEGFR-23.93MCF-7 (Breast)0.22[2]
8n Pyridine-UreaVEGFR-2-MCF-7 (Breast)1.88[2]
8a Pyridine-UreaVEGFR-2-MCF-7 (Breast)0.06[3]
8h Pyridine-UreaVEGFR-2-HCT116 (Colon)0.33[3]

Table 2: Kinase Inhibitory Activity of 4-(Aminomethyl)benzamide Derivatives

Compound IDScaffoldTarget Kinase% Inhibition @ 10 nMCancer Cell LineIC50 (µM)Reference
11 4-(Aminomethyl)benzamideEGFR91%--[4]
13 4-(Aminomethyl)benzamideEGFR92%K5625.6[4]
10 4-(Aminomethyl)benzamide--HL608.2[4]
15 4-(Aminomethyl)benzamide--HL605.6[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways often targeted by aminopyridine-based kinase inhibitors and a general workflow for their discovery and evaluation.

experimental_workflow cluster_synthesis Synthesis & Functionalization cluster_screening Screening & Evaluation cluster_characterization Characterization Scaffold This compound Functionalization N-Acylation, Urea Formation, Reductive Amination Scaffold->Functionalization Library Compound Library Functionalization->Library HTS High-Throughput Screening Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo Kinase_Assay Kinase Assays (IC50) Lead_Opt->Kinase_Assay Cell_Assay Cell-Based Assays (GI50) Lead_Opt->Cell_Assay PIM1_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM1 PIM-1 STAT->PIM1 Upregulation Gene_Expression Gene Expression (Cell Cycle, Proliferation) STAT->Gene_Expression NFkB NF-κB PIM1->NFkB Activation BAD BAD PIM1->BAD Phosphorylation (Inhibition) Apoptosis Apoptosis Inhibition PIM1->Apoptosis Inhibition NFkB->Gene_Expression BAD->Apoptosis Src_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Activation Integrin Integrin FAK FAK Integrin->FAK PI3K PI3K Src->PI3K RAS Ras Src->RAS STAT3 STAT3 Src->STAT3 FAK->Src AKT Akt PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival, Motility) AKT->Gene_Expression RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression STAT3->Gene_Expression VEGFR2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Migration) ERK->Gene_Expression AKT Akt PI3K->AKT AKT->Gene_Expression

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Aminomethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Aminomethyl)pyridin-3-amine.

Troubleshooting Guides

This section addresses specific issues that may arise during the two-step synthesis of this compound, which involves the nitration of 4-cyanopyridine followed by the reduction of both the nitro and cyano groups.

Step 1: Synthesis of 3-Nitro-4-cyanopyridine

Problem 1: Low or No Yield of 3-Nitro-4-cyanopyridine

  • Symptom: The reaction yields are consistently low, or no desired product is observed after the nitration of 4-cyanopyridine.

  • Possible Cause 1: Inadequate Nitrating Agent

    • The concentration and composition of the nitrating mixture (e.g., fuming nitric acid and sulfuric acid) are critical. An old or improperly stored nitrating agent may have reduced potency.

  • Solution:

    • Use fresh, high-purity fuming nitric acid and concentrated sulfuric acid.

    • Ensure the ratio of the nitrating mixture components is accurate as per the established protocol.

  • Possible Cause 2: Unfavorable Reaction Temperature

    • Nitration reactions are highly exothermic. If the temperature is too low, the reaction rate may be too slow. If it is too high, side reactions and decomposition can occur.

  • Solution:

    • Carefully control the reaction temperature using an ice bath during the addition of reagents.

    • Monitor the internal temperature of the reaction vessel throughout the process.

    • Systematically optimize the reaction temperature to find the ideal balance between reaction rate and selectivity.

Problem 2: Formation of Multiple Unidentified Byproducts

  • Symptom: TLC or GC-MS analysis of the crude product shows multiple spots or peaks in addition to the desired 3-nitro-4-cyanopyridine.

  • Possible Cause: Over-nitration or Side Reactions

    • Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the formation of dinitro- or other undesired byproducts.

  • Solution:

    • Reduce the reaction temperature and/or shorten the reaction time.

    • Monitor the reaction progress closely by TLC or another suitable analytical method to determine the optimal endpoint.

    • Consider a milder nitrating agent if the problem persists.

Step 2: Reduction of 3-Nitro-4-cyanopyridine to this compound

Problem 3: Incomplete Reduction of the Nitro and/or Cyano Group

  • Symptom: The final product contains significant amounts of intermediates, such as 3-amino-4-cyanopyridine or 3-nitro-4-(aminomethyl)pyridine.

  • Possible Cause 1: Catalyst Deactivation or Insufficient Amount

    • The hydrogenation catalyst (e.g., Palladium on carbon - Pd/C, Raney Nickel) can become deactivated by impurities in the starting material or solvent. The amount of catalyst may also be insufficient for complete conversion.

  • Solution:

    • Use a fresh, high-quality catalyst.

    • Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds).

    • Increase the catalyst loading incrementally.

  • Possible Cause 2: Suboptimal Hydrogen Pressure or Temperature

    • Catalytic hydrogenations are sensitive to both hydrogen pressure and reaction temperature.

  • Solution:

    • Ensure the hydrogenation apparatus is properly sealed to maintain the desired pressure.[1]

    • Optimize the hydrogen pressure and temperature. Higher pressures and temperatures generally increase the reaction rate but may also lead to side reactions.

  • Possible Cause 3: Insufficient Reaction Time

    • The reduction of both functional groups may require a longer reaction time for completion.

  • Solution:

    • Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is fully consumed.

Problem 4: Low Yield of the Final Product

  • Symptom: The isolated yield of this compound is consistently low despite complete conversion of the starting material.

  • Possible Cause 1: Product Adsorption onto the Catalyst

    • Amine products can sometimes strongly adsorb to the surface of the catalyst, making their recovery difficult.

  • Solution:

    • After filtration of the catalyst, wash it thoroughly with a polar solvent (e.g., methanol, ethanol) to recover any adsorbed product.

    • Consider adding a small amount of a non-nucleophilic base to the reaction mixture to reduce product adsorption.

  • Possible Cause 2: Dimerization or Polymerization

    • The resulting diamine can be susceptible to side reactions like dimerization, especially under harsh conditions. The presence of ammonia during the reduction can sometimes prevent dimerization.[2]

  • Solution:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) in addition to hydrogen.

    • Consider adding ammonia to the reaction system to suppress side reactions.[2]

    • Purify the product promptly after the reaction is complete.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible synthetic pathway starts with the nitration of 4-cyanopyridine to yield 3-nitro-4-cyanopyridine. This intermediate is then subjected to catalytic hydrogenation, which reduces both the nitro and cyano groups to afford the final product, this compound.

Q2: What are the critical parameters to control during the nitration of 4-cyanopyridine?

The most critical parameters are the reaction temperature and the composition of the nitrating mixture. The temperature should be kept low, typically between 0-10 °C, to prevent over-nitration and side reactions. The use of a well-defined mixture of fuming nitric acid and concentrated sulfuric acid is crucial for optimal results.

Q3: Which catalyst is recommended for the reduction of 3-nitro-4-cyanopyridine?

Several catalysts can be effective for this transformation. Palladium on carbon (Pd/C) is a common choice for the reduction of nitro groups. Raney Nickel is often used for the reduction of nitriles. A robust catalyst system that can efficiently reduce both functional groups under similar conditions is ideal. The choice of catalyst may require some empirical optimization.

Q4: How can I monitor the progress of the hydrogenation reaction?

The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the disappearance of the starting material and the appearance of the product, helping to determine the reaction endpoint.

Q5: Are there any specific safety precautions I should take during this synthesis?

Yes. The nitration step involves the use of strong, corrosive acids and is highly exothermic; appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is essential. The reaction should be conducted in a well-ventilated fume hood. Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure. Ensure the equipment is properly maintained and operated by trained personnel. The catalysts themselves can be pyrophoric, especially after use, and should be handled with care.

Data Presentation

Table 1: Typical Reaction Conditions for the Synthesis of 3-Nitro-4-cyanopyridine

ParameterCondition
Starting Material4-cyanopyridine
ReagentsFuming Nitric Acid, Concentrated Sulfuric Acid
Temperature0 - 10 °C
Reaction Time1 - 3 hours
Work-upQuenching with ice, neutralization, extraction

Table 2: General Conditions for Catalytic Hydrogenation of 3-Nitro-4-cyanopyridine

ParameterCondition
Starting Material3-Nitro-4-cyanopyridine
CatalystPd/C or Raney Nickel
SolventMethanol, Ethanol, or Ethyl Acetate
Hydrogen Pressure50 - 500 psi
Temperature25 - 80 °C
Reaction Time4 - 24 hours

Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-4-cyanopyridine

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate flask, dissolve 4-cyanopyridine in concentrated sulfuric acid and cool the mixture in an ice bath.

  • Add the pre-cooled nitrating mixture dropwise to the solution of 4-cyanopyridine, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.

  • Filter the precipitate, wash it with cold water, and dry it under vacuum to obtain 3-nitro-4-cyanopyridine.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

  • To a high-pressure hydrogenation vessel, add 3-nitro-4-cyanopyridine and a suitable solvent (e.g., methanol).

  • Carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 wt%) under an inert atmosphere.

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) with vigorous stirring.

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC/LC-MS.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the catalyst pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by crystallization or chromatography.

Visualizations

SynthesisWorkflow Start 4-Cyanopyridine Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate 3-Nitro-4-cyanopyridine Nitration->Intermediate Reduction Catalytic Hydrogenation (H2, Pd/C or Raney Ni) Intermediate->Reduction Product This compound Reduction->Product

Caption: Synthetic workflow for this compound.

TroubleshootingYield LowYield Low Yield of Final Product IncompleteReduction Incomplete Reduction? LowYield->IncompleteReduction Check for starting material ProductLoss Product Loss During Work-up? LowYield->ProductLoss If conversion is complete Catalyst Catalyst Issue: - Deactivated - Insufficient amount IncompleteReduction->Catalyst Conditions Suboptimal Conditions: - Low H2 Pressure - Incorrect Temperature IncompleteReduction->Conditions Time Insufficient Reaction Time IncompleteReduction->Time Adsorption Product Adsorption on Catalyst ProductLoss->Adsorption SideReactions Side Reactions: - Dimerization - Polymerization ProductLoss->SideReactions

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of 4-(Aminomethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(Aminomethyl)pyridin-3-amine (CAS: 144288-49-3).

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its purification?

A1: The purification strategy is heavily influenced by three key structural features:

  • Aliphatic Primary Amine (-CH₂NH₂): This group is the most basic site on the molecule, readily protonating under acidic conditions. It is also a strong hydrogen bond donor.

  • Aromatic Primary Amine (-NH₂): This group is less basic than the aliphatic amine because its lone pair of electrons has some delocalization into the pyridine ring. It is also a hydrogen bond donor.[1][2]

  • Pyridine Ring Nitrogen: This sp²-hybridized nitrogen is basic, but generally less so than the aliphatic amine. It acts as a hydrogen bond acceptor.[3]

The presence of multiple basic centers and hydrogen bonding sites makes the compound highly polar and gives it pH-dependent solubility, which can be leveraged during purification.

Q2: What are common impurities I should expect?

A2: While specific impurities depend on the synthetic route, common classes of impurities for aminopyridines include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Positional Isomers: Isomers formed during functionalization of the pyridine ring.

  • Over-alkylation or Acylation Products: Side-reactions involving the amine groups.

  • Oxidation Byproducts: Aromatic amines can be susceptible to air oxidation, leading to colored impurities.

  • Solvent Adducts: Residual solvents from the reaction or previous purification steps.

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective techniques are flash column chromatography and recrystallization.

  • Flash Column Chromatography is ideal for removing impurities with different polarities. Given the basic nature of the compound, special considerations for the stationary and mobile phases are necessary to prevent poor separation.[4]

  • Recrystallization is effective for removing small amounts of impurities from a crude product that is already relatively pure (>90%). It relies on the differential solubility of the compound and its impurities in a chosen solvent system.[5]

Q4: How should I handle and store this compound to ensure its stability?

A4: To maintain chemical integrity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[6] Refrigeration is recommended for long-term storage. Amines can be sensitive to air and may darken over time due to oxidation.[7] A stability study on the related compounds 4-aminopyridine and 3,4-diaminopyridine showed they were stable for at least 6 months at both refrigerated (4°C) and room temperature when protected from light.[8]

Physicochemical and Chromatographic Data

The following tables summarize key data for this compound to aid in the development of a purification strategy.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 144288-49-3[6]
Molecular Formula C₆H₉N₃[6]
Molecular Weight 123.16 g/mol [6]
Boiling Point 334.2 °C at 760 mmHg[6]
Density 1.173 g/cm³[6]
Flash Point 182.4 °C[6]

Table 2: Qualitative Solvent Selection Guide for Recrystallization

ObservationInterpretationRecommended Action
Insoluble in both cold and hot solvent.Solvent is unsuitable.Choose a solvent with a more similar polarity to the compound.
Soluble in cold solvent.Solvent is too effective; difficult to achieve supersaturation.Choose a less polar solvent, or use this solvent as the "good" solvent in an anti-solvent pair.
Sparingly soluble in cold, fully soluble when hot.Ideal single-solvent system.Proceed with a slow-cooling recrystallization protocol.
Soluble in one solvent, insoluble in another.Potential for anti-solvent crystallization.Use the solubilizing solvent as the "good" solvent and the other as the "anti-solvent".

Troubleshooting Purification Challenges

Table 3: Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield after Chromatography 1. Irreversible binding to acidic silica gel. 2. Compound is too polar and did not elute with the chosen mobile phase.1. Add 0.5-2% triethylamine or ammonium hydroxide to the mobile phase to neutralize silica. 2. Switch to a more polar mobile phase (e.g., increase methanol percentage in DCM/MeOH). 3. Use an alternative stationary phase like amine-functionalized silica or alumina.[4]
Streaking/Tailing during Chromatography 1. Strong acid-base interaction between the amine and silica gel. 2. Sample overload on the column.1. Incorporate a basic modifier (triethylamine, pyridine, ammonia) into the mobile phase.[4] 2. Reduce the amount of crude material loaded onto the column.
Compound "Oils Out" during Crystallization 1. Solution is too supersaturated. 2. Cooling rate is too fast. 3. Impurities are depressing the melting point.1. Re-heat the solution and add a small amount of additional solvent. 2. Allow the solution to cool more slowly (e.g., in a dewar or insulated container). 3. Try an anti-solvent crystallization method.[5]
Poor Purity after Recrystallization 1. Impurities have similar solubility to the desired compound. 2. Crystals formed too quickly, trapping impurities.1. Attempt recrystallization from a different solvent system. 2. Ensure the solution cools very slowly to promote selective crystallization. 3. A preliminary chromatographic step may be needed to remove the persistent impurity.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase with Basic Modifier)
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or methanol. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Wet-pack a silica gel column with the starting mobile phase (e.g., 98:2 DCM:Methanol + 0.5% Triethylamine).

  • Loading: Carefully load the prepared silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity by increasing the percentage of methanol (e.g., from 2% to 10%) to elute the target compound.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable stain (e.g., ninhydrin or permanganate).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization (Anti-Solvent Method)
  • Dissolution: Dissolve the crude material in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethanol or methanol) at room temperature.

  • Anti-Solvent Addition: While stirring, slowly add a "poor" anti-solvent in which the compound is insoluble (e.g., heptane or diethyl ether) dropwise until the solution becomes persistently turbid.

  • Re-dissolution: Add a few drops of the "good" solvent to just redissolve the precipitate and clarify the solution.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. For maximum yield, the flask can be moved to a refrigerator (4°C) after initial crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.[5]

Visualized Workflows and Concepts

The following diagrams illustrate logical workflows and key concepts for the purification of this compound.

Purification_Strategy start Crude Product Analysis (TLC, ¹H NMR) purity_check Purity > 90%? start->purity_check impurity_profile Impurities Less Polar or More Polar? purity_check->impurity_profile No cryst Attempt Recrystallization purity_check->cryst Yes normal_phase Normal Phase Chromatography (Silica + Base Modifier) impurity_profile->normal_phase Both rev_phase Reversed-Phase Chromatography (C18, high pH) impurity_profile->rev_phase Similar Polarity end_node Pure Compound cryst->end_node chrom Perform Flash Chromatography normal_phase->end_node rev_phase->end_node

Caption: Logic for selecting a purification method.

Chromatography_Workflow prep 1. Sample Adsorption on Silica Gel pack 2. Pack Column with Mobile Phase + Base prep->pack load 3. Load Sample onto Column pack->load elute 4. Elute with Gradient (e.g., DCM/MeOH + TEA) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap final Purified Product evap->final

Caption: Workflow for flash column chromatography.

AcidBase_Properties pH_scale < pH 2 | pH 4-6 | pH 9-11 | > pH 12 state1 Fully Protonated Py-H⁺Ar-NH₃⁺Al-NH₃⁺ Cationic (+3)Water Soluble state2 Diprotonated Py-H⁺Ar-NH₂Al-NH₃⁺ Cationic (+2)Water Soluble state1->state2 + OH⁻ state3 Monoprotonated Py-NAr-NH₂Al-NH₃⁺ Cationic (+1)Slightly Soluble state2->state3 + OH⁻ state4 Free Base (Neutral) Py-NAr-NH₂Al-NH₂ NeutralOrganic Soluble state3->state4 + OH⁻

Caption: pH-dependent protonation states of the molecule.

References

Technical Support Center: Synthesis of 4-(Aminomethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Aminomethyl)pyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and practical synthetic route is the reduction of the nitrile group of 3-amino-4-cyanopyridine. This precursor is accessible and the reduction can typically be achieved using catalytic hydrogenation.

Q2: What are the critical parameters to control during the reduction of 3-amino-4-cyanopyridine?

The critical parameters to control are the choice of catalyst, solvent, temperature, and pressure. These factors significantly influence the reaction rate, yield, and the impurity profile of the final product. Careful optimization is necessary to prevent side reactions such as incomplete reduction or over-reduction.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the tracking of the consumption of the starting material (3-amino-4-cyanopyridine) and the formation of the desired product, this compound.

Q4: What are the typical impurities I might encounter?

Potential impurities include unreacted starting material (3-amino-4-cyanopyridine), the intermediate imine, and potentially over-reduced products where the pyridine ring is partially or fully hydrogenated. Dimerization of the product is also a possibility.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Product Incomplete reaction.- Increase reaction time. - Increase hydrogen pressure. - Increase catalyst loading. - Check catalyst activity; if necessary, use fresh catalyst.
Catalyst poisoning.- Ensure high purity of starting materials and solvents. - Purify the starting material if necessary.
Poor catalyst selection.- Screen different catalysts (e.g., Raney Nickel, Palladium on carbon, Rhodium on alumina).
Presence of Starting Material in Product Incomplete reaction.- See "Low Yield of Product" recommendations.
Formation of Unknown Impurities Side reactions due to harsh conditions.- Lower the reaction temperature. - Lower the hydrogen pressure. - Optimize the solvent system.
Over-reduction of the pyridine ring.- Use a milder catalyst or reaction conditions. - Carefully monitor the reaction and stop it once the starting material is consumed.
Dimerization of the product.- Conduct the reaction at a lower concentration. - In some cases, the addition of ammonia to the reaction mixture can suppress dimerization of aminomethylpyridines.
Difficulty in Product Isolation Product is highly polar and water-soluble.- Use a continuous liquid-liquid extractor for extraction with an organic solvent. - Consider derivatization to a less polar compound for easier extraction, followed by deprotection. - Isolate the product as a salt (e.g., dihydrochloride) to facilitate precipitation.

Experimental Protocols

Synthesis of 3-Amino-4-cyanopyridine (Hypothetical)

A plausible route to the precursor, 3-amino-4-cyanopyridine, could involve the amination of a suitable starting material like 3-halo-4-cyanopyridine or the dehydration of 3-aminopyridine-4-carboxamide.

Protocol for the Reduction of 3-Amino-4-cyanopyridine

Disclaimer: This is a general, hypothetical protocol based on standard procedures for similar reductions and should be optimized for specific laboratory conditions.

  • Catalyst Preparation: In a suitable hydrogenation vessel, suspend Raney Nickel (5-10 wt% relative to the starting material) in an appropriate solvent (e.g., methanol, ethanol, or a mixture with ammonia).

  • Reaction Setup: Dissolve 3-amino-4-cyanopyridine (1.0 eq) in the chosen solvent and add it to the hydrogenation vessel.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-500 psi) and heat to the target temperature (e.g., 25-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by hydrogen uptake and/or chromatographic analysis (TLC, HPLC, or GC) of aliquots.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization, distillation, or by forming a salt (e.g., by adding a solution of HCl in an alcohol to precipitate the dihydrochloride salt).

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Start: 3-Amino-4-cyanopyridine reaction Catalytic Hydrogenation (e.g., Raney Ni, H2) start->reaction workup Reaction Work-up (Filtration) reaction->workup isolation Product Isolation (Purification/Salt Formation) workup->isolation product Product: this compound isolation->product

Caption: A generalized workflow for the synthesis of this compound.

side_reactions cluster_pathways Reaction Pathways start 3-Amino-4-cyanopyridine desired_product Desired Product: This compound start->desired_product Complete Reduction (Desired Pathway) incomplete_reduction Side Product: Imine Intermediate start->incomplete_reduction Incomplete Reduction over_reduction Side Product: Piperidine derivative desired_product->over_reduction Over-reduction dimerization Side Product: Dimer desired_product->dimerization Dimerization

4-(Aminomethyl)pyridin-3-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides information on the stability and storage of 4-(Aminomethyl)pyridin-3-amine, alongside troubleshooting advice for common experimental issues. Please note that specific stability data for this compound is limited; therefore, this guide is based on information from structurally similar compounds and general chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Due to its structural similarity to other aminopyridines, which are known to be sensitive to air and moisture, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon).[1][2] Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1][3]

Q2: Is this compound stable at room temperature?

While some related compounds are stable at room temperature under standard ambient conditions, the presence of two amine groups in this compound may increase its sensitivity.[3][4] For long-term storage, refrigeration is recommended to minimize potential degradation.

Q3: What are the potential degradation pathways for this compound?

Primary amines and pyridines can be susceptible to oxidation and reaction with atmospheric carbon dioxide.[2][5] Degradation may result in discoloration of the compound (e.g., turning yellow or brown) and the formation of impurities. Thermal degradation can also occur at elevated temperatures.[5]

Q4: What materials are incompatible with this compound?

Avoid contact with strong oxidizing agents and strong acids.[1][3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound has changed color (e.g., yellowing) Oxidation due to exposure to air.Purge the storage container with an inert gas (nitrogen or argon) before sealing. For future use, handle the compound under an inert atmosphere.
Inconsistent experimental results Compound degradation leading to lower purity.Verify the purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS). If degradation is confirmed, it is advisable to use a fresh batch or purify the existing stock.
Poor solubility Formation of insoluble degradation products.Confirm the expected solubility of the fresh compound. If the compound is expected to be soluble, insoluble matter may indicate degradation. Consider filtration, but for critical applications, using a fresh sample is recommended.

Stability and Storage Data Summary

The following table summarizes typical physical and storage information for aminopyridine derivatives. This data is provided as a reference due to the lack of specific information for this compound.

Parameter 4-(Aminomethyl)pyridine 3-(Aminomethyl)pyridine
Appearance LiquidClear Liquid
Storage Temperature Room TemperatureRoom Temperature
Boiling Point 228 - 230 °C73 - 74 °C @ 1 mmHg
Flash Point 108 °C100 °C
Incompatible Materials Strong oxidizing agents, Strong acidsStrong oxidizing agents, Strong acids
Special Handling Air sensitive, Store under inert atmosphereAir sensitive, Store under inert atmosphere

Data sourced from publicly available Safety Data Sheets (SDS).[1][6][7]

Experimental Protocols

Protocol: General Stability Assessment of this compound

This protocol outlines a general method to assess the stability of this compound under various conditions.

1. Materials:

  • This compound sample
  • Vials (amber and clear)
  • Inert gas (Nitrogen or Argon)
  • Ovens and refrigerators/freezers set to desired temperatures
  • Analytical instrumentation (e.g., HPLC, LC-MS, NMR)

2. Procedure:

  • Aliquot the this compound sample into several amber and clear vials.
  • For vials testing stability under inert conditions, purge with nitrogen or argon before sealing.
  • Expose the vials to a matrix of conditions (e.g., different temperatures: -20°C, 4°C, 25°C, 40°C; different atmospheres: ambient air, inert gas; light exposure: protected from light, exposed to light).
  • At specified time points (e.g., 1 week, 1 month, 3 months), take a sample from each condition.
  • Analyze the samples for purity and degradation products using a suitable analytical method like HPLC or LC-MS.
  • Compare the results to a baseline analysis of the compound at time zero.

Visualizations

logical_relationship cluster_storage Recommended Storage cluster_stability Stability Considerations storage_conditions Store in a cool, dry, well-ventilated area inert_atmosphere Store under inert gas (N2 or Ar) storage_conditions->inert_atmosphere tightly_sealed Keep container tightly sealed storage_conditions->tightly_sealed sensitivity Sensitive to Air & Moisture storage_conditions->sensitivity degradation Potential for Oxidation & Reaction with CO2 sensitivity->degradation incompatibilities Incompatible with Strong Oxidizing Agents & Acids

Caption: Key storage and stability factors for aminopyridines.

experimental_workflow start Start: Receive/Synthesize Compound initial_analysis Initial Analysis (t=0) (Purity, Appearance) start->initial_analysis aliquot Aliquot into Vials initial_analysis->aliquot setup_conditions Expose to Test Conditions (Temp, Atmosphere, Light) aliquot->setup_conditions time_points Incubate for Set Time Points (e.g., 1 wk, 1 mo, 3 mo) setup_conditions->time_points sampling Collect Samples at Each Time Point time_points->sampling final_analysis Analyze Samples (HPLC, LC-MS, NMR) sampling->final_analysis data_comparison Compare to Initial Analysis final_analysis->data_comparison conclusion Determine Stability Profile data_comparison->conclusion

Caption: Workflow for assessing chemical stability.

References

Overcoming solubility issues with 4-(Aminomethyl)pyridin-3-amine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-(Aminomethyl)pyridin-3-amine in organic solvents.

Troubleshooting Guide

Issue: Poor or No Solubility of this compound in a Nonpolar Organic Solvent

Initial Steps:

  • Verify Compound Identity and Purity: Ensure the material is indeed this compound and check its purity. Impurities can sometimes affect solubility.

  • Solvent Quality: Use high-purity, anhydrous solvents. The presence of water can significantly impact the solubility of polar compounds in nonpolar solvents.

  • Physical Agitation and Temperature:

    • Ensure vigorous stirring or agitation.

    • Gently warm the mixture. Solubility of solids generally increases with temperature. Caution: Be aware of the solvent's boiling point and the compound's thermal stability.

Advanced Troubleshooting:

If the initial steps fail, consider the following strategies, starting with the simplest and most common techniques.

StrategyDescriptionWhen to UsePotential Downsides
Co-Solvency Introduce a polar, miscible co-solvent (e.g., methanol, ethanol, DMSO) to the nonpolar solvent.[1]When a single nonpolar solvent is ineffective.The co-solvent may affect reaction kinetics or downstream processing.
pH Adjustment (Salt Formation) As this compound is basic, adding a suitable acid (e.g., HCl, acetic acid) can form a more soluble salt.[2][3]When the reaction conditions are compatible with an acidic environment.The resulting salt will have different reactivity and may require neutralization in a subsequent step.
Use of Surfactants Add a small amount of a surfactant to the solvent to aid in the dispersion and solubilization of the polar amine.[4][5]In biphasic reaction systems or when trying to create stable dispersions.Surfactants can be difficult to remove during purification.
Particle Size Reduction Grinding the solid this compound to a finer powder increases the surface area for dissolution.As a general first step to improve the rate of dissolution.May not significantly increase the equilibrium solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

Predicted Solubility Profile:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the amine groups.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighGood dipole-dipole interactions.[6]
Ethers THF, Diethyl EtherLow to ModerateModerate polarity, but less effective at solvating the polar amine groups.
Halogenated Dichloromethane (DCM), ChloroformLowLower polarity and inability to act as hydrogen bond donors.
Aromatic Toluene, BenzeneVery LowNonpolar nature makes them poor solvents for this polar molecule.
Aliphatic Hexane, CyclohexaneInsolubleVery low polarity.

Q2: I need to run a reaction in a nonpolar solvent like toluene. How can I get my this compound to dissolve?

Direct dissolution will be challenging. Here is a recommended workflow:

  • Attempt Co-Solvency: Start by adding a minimal amount of a polar aprotic co-solvent like THF or a polar protic co-solvent like isopropanol to your toluene. This can often be effective without drastically changing the overall solvent environment.

  • Consider Salt Formation: If the reaction tolerates it, you can attempt to form the salt of your amine. For example, adding one equivalent of a strong organic acid might create a salt that is more soluble in a slightly more polar organic solvent system.

  • Phase-Transfer Catalysis: If your reaction involves another reactant that is soluble in toluene, a phase-transfer catalyst could be employed to bring the reactants together at the interface of two immiscible phases.

Q3: Will increasing the temperature always improve the solubility of this compound?

Generally, the solubility of solids in liquids increases with temperature. However, there is a limit to this effect, and excessive heating can lead to the degradation of the compound or solvent evaporation. Always monitor the stability of your compound at elevated temperatures.

Q4: How does the basicity of this compound affect its solubility?

Q5: Are there any specific safety precautions I should take when handling this compound and its solutions?

Yes. Always consult the Safety Data Sheet (SDS) for the compound. Amines can be corrosive and toxic. Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: General Method for Determining Solubility

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of this compound in a chosen organic solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Small vials or test tubes with caps

  • Vortex mixer or magnetic stirrer

  • Analytical balance

Procedure:

  • Add a pre-weighed amount of this compound (e.g., 10 mg) to a vial.

  • Add a measured volume of the solvent (e.g., 1 mL) to the vial.

  • Cap the vial and vortex or stir the mixture vigorously for 2-5 minutes.

  • Visually inspect the solution. If the solid has completely dissolved, the solubility is at least 10 mg/mL.

  • If the solid has not completely dissolved, continue adding the solvent in measured increments (e.g., 0.5 mL) with vigorous mixing after each addition until the solid is fully dissolved.

  • Record the total volume of solvent required to dissolve the initial mass of the compound to determine the approximate solubility.

  • For more accurate quantitative determination, a gravimetric or spectroscopic method can be employed on a saturated solution.

Protocol 2: Solubility Enhancement via Salt Formation

This protocol describes the in-situ formation of a hydrochloride salt of this compound to improve its solubility in a moderately polar organic solvent.

Materials:

  • This compound

  • Anhydrous organic solvent (e.g., isopropanol, THF)

  • A solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether)

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • Suspend this compound in the chosen anhydrous organic solvent in the reaction vessel.

  • While stirring, slowly add one to two equivalents of the HCl solution dropwise.

  • Observe the mixture. The formation of the hydrochloride salt may result in a change in the appearance of the solid or its dissolution.

  • Allow the mixture to stir for 15-30 minutes at room temperature.

  • Assess the solubility of the newly formed salt. If a clear solution is not obtained, gentle warming may be applied.

Visualizations

Caption: A decision-making workflow for troubleshooting solubility issues.

logical_relationship Factors Influencing Solubility solubility Solubility of This compound compound_properties Compound Properties solubility->compound_properties solvent_properties Solvent Properties solubility->solvent_properties external_factors External Factors solubility->external_factors polarity High Polarity compound_properties->polarity h_bond Hydrogen Bond Donor/Acceptor compound_properties->h_bond basicity Basicity (pKa) compound_properties->basicity solvent_polarity Polarity solvent_properties->solvent_polarity solvent_h_bond Hydrogen Bonding Capability solvent_properties->solvent_h_bond solvent_ph pH solvent_properties->solvent_ph temperature Temperature external_factors->temperature pressure Pressure (minor effect for solids) external_factors->pressure agitation Agitation/Mixing external_factors->agitation

Caption: Key factors influencing the solubility of this compound.

References

Optimization of reaction conditions for 4-(Aminomethyl)pyridin-3-amine derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the chemical derivatization of 4-(aminomethyl)pyridin-3-amine, a common building block in drug discovery and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: Which amine group on this compound is more reactive?

A1: The aliphatic primary amine of the aminomethyl group (-CH₂NH₂) is significantly more nucleophilic and therefore more reactive than the aromatic primary amine (-NH₂) attached directly to the pyridine ring. Under standard acylation or reductive amination conditions, the reaction will occur selectively at the aminomethyl position.

Q2: What are the most common derivatization reactions for this compound?

A2: The most common derivatization methods involve targeting the reactive aminomethyl group. These include:

  • Acylation: Formation of an amide bond by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids (using a coupling agent).[1] This is widely used to introduce a variety of functional groups.

  • Reductive Amination: Formation of a secondary amine by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.[2][3]

Q3: How can I avoid di-substitution (reaction at both amine groups)?

A3: Due to the higher reactivity of the aliphatic amine, selective mono-derivatization is typically achieved by using a controlled amount of the electrophile (e.g., acyl chloride or aldehyde), usually between 1.0 and 1.2 molar equivalents relative to the this compound. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) also helps improve selectivity.

Q4: What is a typical work-up procedure for purifying the derivatized product?

A4: A standard aqueous work-up is often effective. This typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate or DCM), washing with an aqueous basic solution (e.g., saturated sodium bicarbonate) to neutralize acid byproducts, followed by a wash with brine.[1] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.[1] Further purification is often achieved via silica gel column chromatography.

Experimental Workflow Overview

G start_end start_end process process decision decision io io A Start: Reagent Preparation B Dissolve Amine & Base in Anhydrous Solvent A->B C Cool Reaction Mixture (e.g., 0 °C) B->C D Add Derivatizing Agent (Acyl Chloride / Aldehyde) C->D E Reaction Monitoring (TLC / LC-MS) D->E F Reaction Complete? E->F F->E No G Quench Reaction F->G Yes H Aqueous Work-up (Wash & Extract) G->H I Dry, Filter & Concentrate H->I J Purification (Column Chromatography) I->J K Characterization (NMR, MS) J->K L End: Pure Product K->L

Caption: General experimental workflow for amine derivatization.

Troubleshooting Guide

Problem: Low or No Product Yield

  • Q: My reaction is not producing the desired product, or the yield is very low. What are the common causes?

    • A: Several factors could be responsible:

      • Reagent Quality: The derivatizing agent (e.g., acyl chloride) may have degraded due to moisture. Carboxylic acids will not react without a suitable coupling agent (e.g., EDC, HATU).[1] Reducing agents for reductive amination can also degrade if not stored properly.

      • Inadequate Base: In acylation reactions, a non-nucleophilic base (e.g., triethylamine, DIPEA) is crucial to neutralize the HCl byproduct.[1] Without it, the starting amine becomes protonated and unreactive.[4]

      • Reaction Conditions: The reaction may require heating or a longer reaction time for less reactive substrates. Conversely, excessive heat can cause degradation.

      • Solvent Issues: The solvent must be anhydrous, as water can react with acyl chlorides and some reducing agents.

Problem: Incomplete Reaction (Starting Material Remains)

  • Q: I see both my product and starting amine after the reaction. How can I drive the reaction to completion?

    • A: This indicates that the reaction has stalled.

      • Stoichiometry: Ensure at least one full equivalent of the derivatizing agent has been added. For sluggish reactions, a slight excess (1.1-1.2 eq) may be necessary.

      • Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider extending the reaction time or gradually increasing the temperature.[5]

      • Reagent Addition: For reductive aminations, the imine may not form efficiently. Adding a catalytic amount of acid (e.g., acetic acid) or a Lewis acid can facilitate imine formation.[6] For acylations, ensure the base was added before the acyl chloride.[1]

Problem: Formation of Multiple Products / Side Reactions

  • Q: My final product mixture contains significant impurities other than the starting material. What are they and how can I prevent them?

    • A: Common side reactions include:

      • Di-acylation: If excess acylating agent is used, a second molecule can react with the less reactive aromatic amine. To avoid this, use no more than 1.2 equivalents of the acylating agent and add it slowly to the reaction mixture.

      • Aldehyde/Ketone Reduction: In reductive amination, using a harsh reducing agent like NaBH₄ can reduce the starting carbonyl compound before it forms an imine.[3] It is better to use a milder, imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3][6]

      • Persistent Imine: In reductive amination, the intermediate imine may persist if the reduction step is incomplete.[5] Ensure the reducing agent is active and used in sufficient quantity.

Problem: Difficulty in Product Purification

  • Q: The product is difficult to isolate from the crude mixture. What purification strategies can I use?

    • A: Pyridine-containing molecules can be polar and challenging to purify.

      • Aqueous Work-up: Do not skip the aqueous wash steps. Washing with saturated NaHCO₃ removes acidic impurities, and washing with water or brine removes water-soluble reagents like triethylamine hydrochloride.[1]

      • Column Chromatography: The pyridine nitrogen can interact strongly with silica gel, leading to peak tailing. To mitigate this, you can add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol, to the eluent.

      • Acid-Base Extraction: This can be tricky as both the starting material and product are basic. The imine intermediate in reductive amination is also basic, making extractive separation from the amine product nearly impossible.[5] This method is generally not recommended unless the derivatization significantly alters the pKa of the molecule.

Troubleshooting Logic: Low Product Yield

G problem problem question question solution solution check check p1 Problem: Low Yield q1 Is starting material (SM) consumed? p1->q1 q3 Is SM consumed but multiple products seen? p1->q3 q2 Is it an acylation with a carboxylic acid? q1->q2 Yes c1 Check Reagent Quality: - Acyl chloride (hydrolysis) - Reducing agent (age) - Solvent (anhydrous) q1->c1 No s1 Add Coupling Agent (e.g., EDC, HATU) q2->s1 Yes s2 Reaction conditions likely suboptimal or SM impure q2->s2 No c1->s2 s3 Side reactions occurred. - Check stoichiometry - Lower temperature - Use milder reagents q3->s3 Yes s4 Product may be lost during work-up. - Check pH of aq. layers - Avoid emulsions q3->s4 No

Caption: Decision tree for troubleshooting low reaction yield.

Experimental Protocols & Data Tables

Protocol 1: Selective Acylation with Acyl Chloride

This protocol describes the selective N-acylation of the aminomethyl group of this compound using benzoyl chloride as an example.

Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM), add triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.5 eq).[1]

  • Stir the solution for 5-10 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.[1]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography (e.g., using a DCM/MeOH gradient) to obtain the desired amide.

Table 1: Quantitative Parameters for Acylation

ParameterValue/TypePurpose
Amine 1.0 eqStarting nucleophile
Acyl Chloride 1.05 - 1.2 eqElectrophile; slight excess ensures full conversion of the amine
Base (NEt₃ or DIPEA) 1.5 - 2.5 eqNeutralizes HCl byproduct, preventing amine protonation[1]
Solvent Anhydrous DCM, THF, or PyridineReaction medium; must be dry to prevent acyl chloride hydrolysis
Temperature 0 °C to Room TemperatureControls reaction rate and selectivity
Reaction Time 2 - 18 hoursVaries with substrate reactivity; monitor for completion[1]
Protocol 2: Selective Reductive Amination

This protocol describes the selective reaction of the aminomethyl group with an aldehyde (e.g., benzaldehyde) followed by in-situ reduction.

Methodology:

  • Dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF).[6]

  • Add acetic acid (0.1 eq) to catalyze imine formation and stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.[6] Be aware of potential gas evolution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, quench carefully by slow addition of a saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 2: Quantitative Parameters for Reductive Amination

ParameterValue/TypePurpose
Amine 1.0 eqStarting nucleophile
Aldehyde/Ketone 1.0 - 1.1 eqElectrophile for imine formation
Reducing Agent NaBH(OAc)₃ (1.2 - 2.0 eq)Reduces the imine to an amine; mild and selective[3][6]
Solvent DCE, DCM, THFReaction medium; less reactive with the reducing agent than MeOH[6]
Catalyst (optional) Acetic Acid (0.1 eq)Catalyzes imine formation
Temperature Room TemperatureSufficient for most reductive aminations
Reaction Time 12 - 24 hoursTypically requires overnight stirring for complete conversion

References

Technical Support Center: Synthesis and Byproduct Identification in 4-(Aminomethyl)pyridin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(aminomethyl)pyridin-3-amine. The information is designed to help identify and mitigate the formation of common byproducts during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method for synthesizing this compound is the reduction of 3-amino-4-cyanopyridine. This precursor is typically synthesized in one or two steps from commercially available starting materials. The subsequent reduction of the nitrile group to a primary amine is a critical step where byproduct formation can occur. Catalytic hydrogenation, for example using Raney Nickel, is a frequently employed method for this transformation.

Q2: What are the primary challenges in the synthesis of this compound?

The primary challenge is the selective reduction of the cyano group without affecting the amino group already present on the pyridine ring and avoiding over-reduction or side reactions. The presence of two amino groups in the final product also makes it susceptible to further reactions and potential polymerization, especially under harsh conditions. Catalyst choice, solvent, temperature, and pressure are all critical parameters that need to be carefully controlled to maximize the yield of the desired product and minimize impurities.

Q3: How can I monitor the progress of the reaction?

The progress of the reduction of 3-amino-4-cyanopyridine can be monitored by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is particularly effective for quantitative analysis of the reaction mixture, allowing for the determination of the consumption of the starting material and the formation of the product and any byproducts.

Troubleshooting Guide: Byproduct Identification and Mitigation

The synthesis of this compound via the reduction of 3-amino-4-cyanopyridine can lead to several byproducts. This guide details the most common impurities, their identification, and strategies to minimize their formation.

Potential Byproducts in the Reduction of 3-Amino-4-Cyanopyridine
Byproduct Name Structure Molecular Weight ( g/mol ) Identification Notes Mitigation Strategies
3-Amino-4-cyanopyridine 3-Amino-4-cyanopyridine Structure119.12Unreacted starting material. Can be detected by HPLC and GC-MS.Increase reaction time, temperature, or catalyst loading. Ensure catalyst is active.
3-Amino-4-(hydroxymethyl)pyridine 3-Amino-4-(hydroxymethyl)pyridine Structure124.14Resulting from the hydrolysis of the intermediate imine. Can be detected by LC-MS.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Bis(3-amino-4-pyridylmethyl)amine Bis(3-amino-4-pyridylmethyl)amine Structure229.28Dimer formed by the reaction of the product with the intermediate imine. Detectable by LC-MS.Use a solvent that minimizes the concentration of reactive intermediates, such as an excess of ammonia in the reaction mixture.
3-Amino-4-methylpyridine 3-Amino-4-methylpyridine Structure108.14Formed by over-reduction and deamination. Can be detected by GC-MS.Use a less reactive catalyst or milder reaction conditions (lower temperature and pressure).

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the reduction of 3-amino-4-cyanopyridine using Raney Nickel as the catalyst.

Materials:

  • 3-amino-4-cyanopyridine

  • Raney Nickel (50% slurry in water)

  • Anhydrous Ethanol

  • Ammonia solution (7N in methanol)

  • Diatomaceous earth (Celite®)

  • Hydrogen gas

Procedure:

  • In a high-pressure hydrogenation vessel, add 3-amino-4-cyanopyridine and anhydrous ethanol.

  • Carefully add the Raney Nickel slurry.

  • Add the ammonia solution in methanol.

  • Seal the vessel and purge with nitrogen gas, then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Analytical Method for Byproduct Identification by HPLC

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water Mobile Phase B: 0.1% TFA in acetonitrile Gradient:

Time (min) % B
0 5
20 95
25 95
26 5
30 5
Flow Rate: 1.0 mL/min Detection: UV at 254 nm Injection Volume: 10 µL

Visualizations

Reaction_Pathway 3-Amino-4-cyanopyridine 3-Amino-4-cyanopyridine This compound This compound 3-Amino-4-cyanopyridine->this compound H2, Raney Ni Ethanol, NH3 3-Amino-4-(hydroxymethyl)pyridine 3-Amino-4-(hydroxymethyl)pyridine 3-Amino-4-cyanopyridine->3-Amino-4-(hydroxymethyl)pyridine H2O (impurity) Bis(3-amino-4-pyridylmethyl)amine Bis(3-amino-4-pyridylmethyl)amine This compound->Bis(3-amino-4-pyridylmethyl)amine Side Reaction 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine This compound->3-Amino-4-methylpyridine Over-reduction

Caption: Synthetic pathway for this compound and formation of major byproducts.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start 3-Amino-4-cyanopyridine Hydrogenation H2 Pressure Start->Hydrogenation Catalyst Raney Nickel Catalyst->Hydrogenation Solvent Ethanol/Ammonia Solvent->Hydrogenation Filtration Filter Catalyst Hydrogenation->Filtration Concentration Evaporate Solvent Filtration->Concentration Purification Column Chromatography Concentration->Purification HPLC HPLC Analysis Purification->HPLC NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS

Caption: General experimental workflow for synthesis, purification, and analysis.

Troubleshooting_Tree Low_Yield Low Yield of Desired Product? Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Byproduct_Formation Significant Byproduct Formation? Low_Yield->Byproduct_Formation No Check_Catalyst Check Catalyst Activity Incomplete_Reaction->Check_Catalyst Yes Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp No Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp, Pressure) Byproduct_Formation->Optimize_Conditions Yes Purification_Issues Review Purification Method Byproduct_Formation->Purification_Issues No

Caption: Troubleshooting decision tree for low yield in the synthesis.

Technical Support Center: Scaling Up the Synthesis of 4-(Aminomethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(Aminomethyl)pyridin-3-amine on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for a scalable synthesis of this compound?

A1: Common starting materials for a scalable synthesis of this compound include 3-amino-4-cyanopyridine or 3-nitro-4-cyanopyridine. These precursors allow for the introduction of the aminomethyl group via reduction of the cyano group and the 3-amino group via reduction of a nitro group or by starting with an existing amino group. The choice of starting material often depends on commercial availability, cost, and the desired synthetic route.

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: Scaling up any chemical synthesis requires a thorough safety review. For the synthesis of this compound, specific hazards may include:

  • Highly Exothermic Reactions: Reductions, particularly catalytic hydrogenations, can be highly exothermic and require careful temperature control to prevent thermal runaway.[1]

  • Flammable Solvents and Reagents: The use of solvents like methanol or ethanol, and reagents like hydrogen gas, presents a significant fire and explosion risk. Ensure proper grounding of equipment and use of intrinsically safe electricals.

  • Hazardous Reagents: Handling of strong acids, bases, and potentially toxic intermediates or byproducts requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods).

  • Pressure Reactions: If conducting high-pressure hydrogenations, ensure the reactor is properly rated and maintained, and that personnel are trained in its operation.

Q3: How can I improve the yield and purity of my final product?

A3: To improve yield and purity, consider the following:

  • Purity of Starting Materials: Ensure the starting materials are of high purity to avoid the introduction of impurities that can interfere with the reaction or be difficult to remove later.[1]

  • Optimization of Reaction Conditions: Systematically optimize parameters such as temperature, pressure, catalyst loading, and reaction time.

  • Efficient Purification Techniques: For basic compounds like pyridines, techniques like acid-base extraction can be effective for removing non-basic impurities.[1] Crystallization is often a highly effective method for achieving high purity on a large scale.[1] Column chromatography may also be used, potentially with the addition of a base like triethylamine to the eluent to reduce tailing on silica gel.[1]

Troubleshooting Guides

Problem 1: Low Yield in the Reduction of 3-Amino-4-cyanopyridine

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Catalyst Inactivity - Ensure the catalyst is fresh and has been stored correctly. - Perform a small-scale test reaction with a fresh batch of catalyst. - Increase catalyst loading incrementally.
Insufficient Hydrogen Pressure - Check for leaks in the hydrogenation system. - Increase hydrogen pressure within the safe limits of the reactor.
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC). - Extend the reaction time. - Increase the reaction temperature, being mindful of potential side reactions.
Side Product Formation - Lower the reaction temperature to minimize the formation of thermal degradation products.[1] - Investigate alternative catalysts that may offer higher selectivity.
Problem 2: Difficulty in Isolating and Purifying this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Product is Highly Water-Soluble - After basifying the aqueous layer during acid-base extraction, extract multiple times with an organic solvent like ethyl acetate or dichloromethane. - Consider using a continuous liquid-liquid extractor for more efficient extraction.
Formation of Emulsions during Extraction - Add a small amount of brine to the aqueous layer to help break the emulsion. - Allow the mixture to stand for a longer period. - Filter the mixture through a pad of celite.
Product Co-elutes with Impurities during Chromatography - Modify the eluent system. Adding a small amount of a base like triethylamine can help with peak shape for basic compounds on silica gel.[1] - Consider using a different stationary phase (e.g., alumina).
Product Fails to Crystallize - Try different solvent systems for crystallization. - Use a seed crystal to induce crystallization. - Slowly cool the solution to promote the formation of larger, purer crystals.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Amino-4-cyanopyridine

This protocol describes a general procedure for the reduction of 3-amino-4-cyanopyridine to this compound using a palladium on carbon (Pd/C) catalyst.

Materials:

  • 3-Amino-4-cyanopyridine

  • Methanol (or another suitable solvent)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, prepare a solution of 3-amino-4-cyanopyridine in methanol.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading may need to be optimized, typically ranging from 1-5 mol%.

  • Seal the autoclave and purge the system several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC, HPLC, or GC.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Purge the system with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of this compound via Catalytic Hydrogenation
Entry Temperature (°C) Pressure (psi) Reaction Time (h) Catalyst Loading (mol%) Yield (%) Purity (%)
140501217592
25050818295
36050818090
450100619197
550100629598

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: 3-Amino-4-cyanopyridine reaction Catalytic Hydrogenation (Pd/C, H2, Methanol) start->reaction filtration Catalyst Filtration reaction->filtration concentration Solvent Removal filtration->concentration crude Crude Product concentration->crude extraction Acid-Base Extraction crude->extraction crystallization Crystallization extraction->crystallization final_product Final Product: This compound crystallization->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic problem Low Yield or Purity Issue cause1 Incomplete Reaction? problem->cause1 cause2 Side Product Formation? problem->cause2 cause3 Purification Inefficiency? problem->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a Yes solution1b Check Catalyst Activity cause1->solution1b Yes solution2a Optimize Temperature cause2->solution2a Yes solution2b Screen Catalysts cause2->solution2b Yes solution3a Modify Extraction Protocol cause3->solution3a Yes solution3b Optimize Crystallization cause3->solution3b Yes

Caption: Troubleshooting logic for addressing low yield or purity issues.

References

Technical Support Center: Protecting Group Strategies for 4-(Aminomethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selective protection of 4-(aminomethyl)pyridin-3-amine. The guidance is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in protecting this compound?

The main challenge is the selective protection of one of the two primary amino groups: the aromatic 3-amino group and the aliphatic/benzylic 4-(aminomethyl) group. These groups have different nucleophilicities, which can be exploited to achieve selectivity.

Q2: Which amine group is more nucleophilic?

Generally, the aliphatic aminomethyl group is more nucleophilic and basic than the aromatic 3-amino group. The lone pair of electrons on the aromatic amine is delocalized into the pyridine ring, reducing its nucleophilicity.

Q3: How can I selectively protect the aromatic 3-amino group?

Selective protection of the less nucleophilic aromatic amine can be achieved by controlling the reaction pH. By performing the reaction in a slightly acidic medium (pH 4-5), the more basic aminomethyl group is protonated and thus "protected" as an ammonium salt, leaving the aromatic amine to react with the protecting group.

Q4: What are the recommended protecting groups for this molecule?

Common protecting groups such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) can be used. The choice depends on the desired orthogonality and the stability of the protecting group to subsequent reaction conditions.

Q5: How can I achieve orthogonal protection of both amino groups?

Orthogonal protection allows for the selective deprotection of one amine while the other remains protected. This can be achieved by using protecting groups that are cleaved under different conditions. For example, you could protect the aromatic amine with Boc (acid-labile) and the aminomethyl group with Fmoc (base-labile).

Troubleshooting Guides

Problem 1: Non-selective protection leading to a mixture of products.
  • Possible Cause: The reaction conditions do not sufficiently differentiate between the two amino groups. This is common under standard basic or neutral conditions where both amines are reactive.

  • Solution:

    • pH Control for Aromatic Amine Protection: To selectively protect the 3-amino group, perform the reaction in a buffered acidic solution (e.g., 10% aqueous acetic acid and 1,4-dioxane) to maintain a pH of 4.5. At this pH, the more basic aminomethyl group will be protonated and unreactive.

    • Protecting the More Nucleophilic Amine First: To protect the aminomethyl group, you can use standard protection conditions (e.g., Boc₂O with a base like triethylamine in an organic solvent). Due to its higher nucleophilicity, the aminomethyl group should react preferentially. Careful control of stoichiometry (using close to one equivalent of the protecting agent) can help minimize the formation of the di-protected product.

Problem 2: The reaction is slow or incomplete.
  • Possible Cause:

    • Low Nucleophilicity: The aromatic amine is significantly less nucleophilic, which can lead to slow reaction times.

    • Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent system.

  • Solution:

    • Increase Reaction Time and/or Temperature: For the protection of the less reactive aromatic amine, a longer reaction time may be necessary. Gentle heating can also be considered, but should be monitored carefully to avoid side reactions.

    • Solvent Optimization: Ensure all reactants are fully dissolved. For Boc protection, solvents like THF, dichloromethane, or acetonitrile are common. For the pH-controlled method, a co-solvent system like 1,4-dioxane/aqueous acetic acid is effective.

Problem 3: Difficulty in removing the protecting group.
  • Possible Cause: The deprotection conditions are not suitable for the specific protected amine or are not being performed correctly.

  • Solution:

    • Boc Deprotection: Use a strong acid like trifluoroacetic acid (TFA) in an appropriate solvent such as dichloromethane (DCM). The reaction is typically fast at room temperature.

    • Cbz Deprotection: Catalytic hydrogenation (e.g., H₂, Pd/C) is the standard method for Cbz deprotection.

    • Fmoc Deprotection: A mild base, typically a solution of piperidine in a solvent like DMF, is used for Fmoc removal.

Data Presentation

Table 1: Conditions for Selective Protection of this compound

Target AmineProtecting GroupReagentSolventBase/AdditiveTemperatureTypical YieldReference
3-Amino (aromatic)BocBoc₂O1,4-Dioxane / 10% aq. Acetic AcidpH 4.5Room TempHigh
3-Amino (aromatic)CbzCbz-Cl1,4-Dioxane / 10% aq. Acetic AcidpH 4.5Room TempHigh
3-Amino (aromatic)FmocFmoc-Cl1,4-Dioxane / 10% aq. Acetic AcidpH 4.5Room TempHigh
4-AminomethylBocBoc₂ODichloromethaneTriethylamineRoom TempModerate to High

Table 2: Deprotection Conditions

Protecting GroupReagentSolventTemperature
BocTrifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp
CbzH₂ (g), Palladium on Carbon (Pd/C)Methanol or EthanolRoom Temp
Fmoc20% Piperidine in DMFN,N-Dimethylformamide (DMF)Room Temp

Experimental Protocols

Protocol 1: Selective N-Boc Protection of the 3-Amino Group
  • Dissolve this compound in a 1:1 mixture of 1,4-dioxane and 10% aqueous acetic acid.

  • Adjust the pH of the solution to 4.5 using glacial acetic acid or a suitable base.

  • Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protocol 2: Deprotection of a Boc-Protected Amine
  • Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v).

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Visualizations

G Selective Protection Strategy for this compound cluster_0 Selective Protection of 3-Amino (Aromatic) cluster_1 Protection of 4-Aminomethyl (Aliphatic) A This compound B Protonation of Aminomethyl Group (pH 4.5, Acetic Acid) A->B Acidic Medium C Reaction with Protecting Group Reagent (e.g., Boc₂O) B->C D Selectively Protected Product (3-N-Protected) C->D E This compound F Reaction with Protecting Group Reagent (e.g., Boc₂O, 1 eq.) E->F Basic/Neutral Conditions G Selectively Protected Product (4-N-Protected) F->G

Caption: Workflow for selective protection of the amino groups.

G Troubleshooting Workflow for Non-Selective Protection A Problem: Mixture of Products (Mono-protected isomers and Di-protected) B Was the reaction performed under basic or neutral conditions? A->B C This favors reaction at both amines. Implement pH control for selectivity. B->C Yes D Check stoichiometry of protecting group reagent. Was more than 1 equivalent used? B->D No F To protect the 3-amino group, use acidic conditions (pH 4.5) to protonate the 4-aminomethyl group. C->F E Excess reagent will lead to di-protection. Use 1.0-1.1 equivalents. D->E Yes G To protect the 4-aminomethyl group, use neutral/basic conditions with strict stoichiometric control. D->G No, consider other factors E->G

Caption: Decision tree for troubleshooting non-selective protection.

Technical Support Center: 4-(Aminomethyl)pyridin-3-amine Based Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(aminomethyl)pyridin-3-amine. The guide focuses on common issues encountered during amide coupling and reductive amination reactions, offering detailed experimental protocols and strategies to overcome synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with this compound in synthesis?

A1: The primary challenges arise from the bifunctional nature of the molecule, containing both a primary aliphatic amine (aminomethyl group) and a primary aromatic amine (pyridin-3-amine group). Key issues include:

  • Chemoselectivity: Achieving selective reaction at one amine group while the other remains unreacted is difficult due to their comparable nucleophilicity. The aromatic amine is less basic than the aliphatic amine, but both can react under many standard conditions.

  • Di-substitution: The formation of products where both amine groups have reacted is a common side reaction, leading to complex product mixtures and purification challenges.

  • Purification: Separating the desired mono-substituted product from the starting material, di-substituted byproducts, and regioisomers can be challenging due to similar polarities.

  • Solubility: The compound and its derivatives can have varying solubility profiles, which may complicate reaction setup and workup procedures.

Q2: How can I achieve selective mono-acylation of this compound?

A2: Achieving selective mono-acylation requires careful control of reaction conditions and often involves a protecting group strategy. The aliphatic aminomethyl group is generally more nucleophilic than the aromatic amine on the pyridine ring. However, to ensure selectivity, especially when a highly reactive acylating agent is used, protection of one amine is recommended. A common strategy is to protect the more reactive aliphatic amine, for example, as a Boc-carbamate, carry out the acylation on the aromatic amine, and then deprotect.

Q3: What are the common side reactions in amide coupling with this compound?

A3: Besides the desired mono-amide product, several side reactions can occur:

  • Di-acylation: Reaction of the acylating agent with both the aminomethyl and the pyridin-3-amine groups.

  • Over-acylation: In some cases, the pyridine nitrogen itself can be acylated, forming a pyridinium salt, although this is less common.

  • Racemization: If the carboxylic acid contains a chiral center, racemization can occur, especially with harsher coupling conditions.

  • Hydrolysis: If water is present, the activated carboxylic acid intermediate can hydrolyze back to the starting carboxylic acid.

Q4: What are the key considerations for reductive amination with this compound?

A4: Similar to amide coupling, the main challenge is controlling selectivity. Both primary amine groups can react with an aldehyde or ketone to form an imine, which is then reduced. To achieve mono-alkylation, it is often necessary to use a protecting group on one of the amines. Alternatively, controlling the stoichiometry of the carbonyl compound (using 1 equivalent or slightly less) and careful monitoring of the reaction progress can favor mono-alkylation, but mixtures are still likely.

Troubleshooting Common Issues

Problem Potential Cause Troubleshooting Steps
Low to no product formation in amide coupling Incomplete activation of the carboxylic acid.- Use a more powerful coupling reagent (e.g., HATU, COMU).- Ensure all reagents are anhydrous.
Low nucleophilicity of the amine.- If reacting at the aromatic amine, the reaction may require heating.- Consider using a stronger, non-nucleophilic base (e.g., DBU).
Formation of multiple products (TLC/LC-MS) Lack of selectivity between the two amine groups.- Employ a protecting group strategy to block one of the amines.- Carefully control stoichiometry, adding the limiting reagent dropwise at low temperature.
Di-acylation or di-alkylation.- Use a larger excess of the diamine relative to the electrophile.- Lower the reaction temperature.
Difficult purification Similar polarity of starting material, desired product, and byproducts.- Utilize acid-base extraction to separate basic compounds from neutral ones.- Consider derivatization of the unreacted amine to alter its polarity before chromatography.- For pyridine compounds, adding a small amount of a tertiary amine (e.g., triethylamine) to the eluent during column chromatography can reduce tailing.[1]
Intramolecular cyclization The product has reactive groups that can cyclize.- This can sometimes be a desired pathway to form heterocyclic structures. If it is an unwanted side reaction, consider using milder reaction conditions or protecting one of the reactive groups.

Experimental Protocols

Protocol 1: General Procedure for Mono-Boc Protection of this compound

This protocol aims to selectively protect the more nucleophilic aliphatic amine.

Reagents and Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add TEA or DIPEA (1.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-Boc protected product.

Protocol 2: Amide Coupling with Mono-Boc Protected this compound

Reagents and Materials:

  • Mono-Boc protected this compound

  • Carboxylic acid of interest

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

  • DIPEA

  • Anhydrous DMF or DCM

  • Lithium chloride (optional, to improve solubility)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add HATU (1.1 eq) or EDC (1.2 eq) and HOBt (1.2 eq).

  • Add DIPEA (2.0 eq) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of mono-Boc protected this compound (1.1 eq) in the same solvent.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • To deprotect the Boc group, treat the purified product with trifluoroacetic acid (TFA) in DCM.

Protocol 3: Reductive Amination with Mono-Boc Protected this compound

Reagents and Materials:

  • Mono-Boc protected this compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Dichloroethane (DCE) or Methanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the mono-Boc protected this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in anhydrous DCE or methanol.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (STAB for DCE, NaBH₃CN for methanol) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

  • Deprotect the Boc group as described in Protocol 2.

Data Presentation

Due to the lack of specific published data for this compound, the following tables provide a general comparison of common reagents used in amide coupling and reductive amination, with expected trends in reactivity and yield. Researchers should use this as a starting point for optimization.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveBaseTypical SolventRelative CostGeneral Yield TrendNotes
EDCHOBt, HOAtDIPEA, TEADMF, DCMLowModerate to HighGood for a wide range of substrates.
DCCDMAPPyridine, TEADCM, THFLowModerate to HighDicyclohexylurea (DCU) byproduct can be difficult to remove.
HATUNoneDIPEADMFHighHigh to ExcellentVery efficient, especially for hindered amines or acids.
T3PPyridinePyridineEthyl Acetate, DCMModerateHighByproducts are water-soluble, simplifying workup.

Table 2: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical SolventpHRelative ReactivityNotes
NaBH₄Methanol, EthanolNeutral to BasicModerateCan also reduce the starting aldehyde/ketone if not controlled.
NaBH₃CNMethanol, AcetonitrileMildly Acidic (pH 4-6)MildSelective for imines over carbonyls at acidic pH.[2]
NaBH(OAc)₃ (STAB)DCE, DCM, THFNeutral to Mildly AcidicMildSelective for imines, moisture-sensitive.
H₂/Pd-CMethanol, EthanolNeutralHighCan reduce other functional groups (e.g., nitro, alkenes).

Visualizations

Logical Workflow for Troubleshooting Amide Coupling

Troubleshooting_Amide_Coupling start Start: Amide Coupling Reaction check_reaction Monitor Reaction (TLC/LC-MS) start->check_reaction no_product Problem: Low/No Product check_reaction->no_product No/Low Conversion multiple_products Problem: Multiple Products check_reaction->multiple_products Complex Mixture success Successful Reaction check_reaction->success Clean Conversion incomplete_activation Incomplete Acid Activation? no_product->incomplete_activation low_nucleophilicity Low Amine Nucleophilicity? no_product->low_nucleophilicity use_stronger_coupler Solution: Use HATU/COMU incomplete_activation->use_stronger_coupler check_anhydrous Solution: Ensure Anhydrous Conditions incomplete_activation->check_anhydrous increase_temp Solution: Increase Temperature low_nucleophilicity->increase_temp no_selectivity Lack of Chemoselectivity? multiple_products->no_selectivity use_pg Solution: Use Protecting Group Strategy no_selectivity->use_pg control_stoichiometry Solution: Control Stoichiometry (Slow Addition at 0°C) no_selectivity->control_stoichiometry

Caption: A flowchart for troubleshooting common issues in amide coupling reactions.

Orthogonal Protecting Group Strategy

Orthogonal_Protection start This compound boc_protection Protect Aliphatic Amine (e.g., Boc₂O) start->boc_protection protected_intermediate Mono-Boc Protected Intermediate boc_protection->protected_intermediate acylation Acylate Aromatic Amine (e.g., RCOCl) protected_intermediate->acylation protected_product Di-functionalized Intermediate acylation->protected_product boc_deprotection Deprotect Aliphatic Amine (e.g., TFA) protected_product->boc_deprotection final_product Final Mono-Acylated Product boc_deprotection->final_product

Caption: Workflow for selective mono-acylation using an orthogonal protecting group strategy.

Potential Signaling Pathway Involvement

Aminopyridines are known to act as potassium channel blockers.[3][4] By blocking these channels, they can increase the release of neurotransmitters at nerve terminals. This mechanism is relevant in the context of neurological disorders.

Signaling_Pathway cluster_neuron Presynaptic Neuron AP Action Potential Arrives K_channel Voltage-Gated K+ Channel AP->K_channel Opens Ca_channel Voltage-Gated Ca2+ Channel AP->Ca_channel Opens K_channel->AP Repolarizes Membrane (K+ efflux) Vesicles Synaptic Vesicles (containing Neurotransmitters) Ca_channel->Vesicles Triggers Fusion (Ca2+ influx) Release Neurotransmitter Release Vesicles->Release Amine_Derivative This compound Derivative Amine_Derivative->K_channel Blocks

References

Validation & Comparative

A Tale of Two Pyridines: A Comparative Guide to 3,4-Diaminopyridine and 4-(Aminomethyl)pyridin-3-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides a comparative analysis of two structurally related pyridine derivatives: 3,4-diaminopyridine and 4-(aminomethyl)pyridin-3-amine, as building blocks in the synthesis of complex heterocyclic scaffolds.

While both molecules possess a pyridine core with two amino functionalities, their synthetic utility, as documented in the scientific literature, differs significantly. This guide aims to provide a clear, data-driven comparison to aid in the rational selection of these reagents for synthetic endeavors.

Introduction to the Contenders

3,4-Diaminopyridine (3,4-DAP) , also known as amifampridine, is a commercially available and widely utilized heterocyclic building block. Its vicinal amino groups on the pyridine ring make it an excellent precursor for the construction of fused heterocyclic systems through condensation reactions. It is a key starting material for the synthesis of various biologically active compounds, including imidazo[4,5-c]pyridines and pyrido[3,4-b]pyrazines.

This compound is a structural isomer of 3,4-DAP where one of the amino groups is present as an aminomethyl substituent. While its structure suggests potential for similar cyclization reactions, there is a notable scarcity of published literature detailing its applications in organic synthesis. Basic chemical properties are available, but its utility as a synthetic building block remains largely unexplored in academic and industrial research.

Comparative Analysis of Synthetic Applications

A thorough review of the scientific literature reveals that 3,4-diaminopyridine is a versatile and frequently employed reagent in the synthesis of a variety of heterocyclic frameworks. In stark contrast, there is a significant lack of documented synthetic applications for This compound . This disparity is a crucial factor for consideration in synthetic planning.

The primary utility of 3,4-diaminopyridine lies in its role as a 1,2-diamine synthon, enabling the formation of five- and six-membered heterocyclic rings fused to the pyridine core. Common applications include:

  • Synthesis of Imidazo[4,5-c]pyridines: These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. 3,4-Diaminopyridine readily undergoes condensation with various reagents to form the imidazole ring.

  • Synthesis of Pyrido[3,4-b]pyrazines: This class of compounds also exhibits a range of pharmacological properties. The reaction of 3,4-diaminopyridine with 1,2-dicarbonyl compounds provides a straightforward route to this scaffold.

Due to the limited information available, a direct comparative table of reaction performance between the two molecules is not feasible. Instead, the following tables summarize the well-established synthetic utility of 3,4-diaminopyridine.

Table 1: Synthesis of Imidazo[4,5-c]pyridines from 3,4-Diaminopyridine
ReagentReaction ConditionsProductYield (%)Reference
Formic AcidRefluxImidazo[4,5-c]pyridineNot specified[1]
Triethyl OrthoformateYtterbium triflate catalyst2-Unsubstituted Imidazo[4,5-c]pyridines32-99[1]
Aromatic AldehydesNa₂S₂O₅ adduct2-Aryl-5H-imidazo[4,5-c]pyridinesNot specified[2]
Table 2: Synthesis of Pyrido[3,4-b]pyrazines from 3,4-Diaminopyridine
ReagentReaction ConditionsProductYield (%)Reference
Phenylglyoxal monohydrateDioxane, reflux, 6 h2-Phenylpyrido[3,4-b]pyrazine83[3]
α-MethylsulfinylacetophenoneBenzene/acetic acid2-Phenylpyrido[3,4-b]pyrazineNot specifiedNot available

Experimental Protocols for 3,4-Diaminopyridine

Protocol 1: Synthesis of 2-Phenylpyrido[3,4-b]pyrazine[3]

A mixture of 3,4-diaminopyridine (3.00 g, 45.8 mmol) and phenylglyoxal monohydrate (6.11 g, 45.8 mmol) in dioxane (150 mL) is refluxed for 6 hours. The solution is then cooled to room temperature, and dichloromethane is added. The organic layer is washed with water, dried over sodium sulfate, filtered, and the solvents are removed under reduced pressure. The crude product is recrystallized from isopropyl ether to give 2-phenylpyrido[3,4-b]pyrazine as a white powder.

  • Yield: 7.90 g (83%)

Protocol 2: General Procedure for the Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridines[1]

A mixture of 2,3-diaminopyridine (or 3,4-diaminopyridine) and a substituted aryl aldehyde in water is heated. The reaction proceeds without the use of a catalyst. (Note: This is a general description from the reference, specific conditions may vary).

Visualizing the Synthetic Pathways of 3,4-Diaminopyridine

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations of 3,4-diaminopyridine.

G cluster_0 Synthesis of Imidazo[4,5-c]pyridine cluster_1 Synthesis of Pyrido[3,4-b]pyrazine 3,4-Diaminopyridine 3,4-Diaminopyridine Imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine 3,4-Diaminopyridine->Imidazo[4,5-c]pyridine Formic Acid, Reflux 2-Aryl-Imidazo[4,5-c]pyridine 2-Aryl-Imidazo[4,5-c]pyridine 3,4-Diaminopyridine->2-Aryl-Imidazo[4,5-c]pyridine Ar-CHO, Na2S2O5 3,4-Diaminopyridine_2 3,4-Diaminopyridine 2-Phenylpyrido[3,4-b]pyrazine 2-Phenylpyrido[3,4-b]pyrazine 3,4-Diaminopyridine_2->2-Phenylpyrido[3,4-b]pyrazine Phenylglyoxal, Dioxane, Reflux

Synthetic pathways of 3,4-Diaminopyridine.

The Enigma of this compound

Despite its structural similarity to 3,4-diaminopyridine, a comprehensive search of the scientific literature did not yield any significant results for the use of this compound as a building block in organic synthesis. While it is commercially available, its reactivity and potential for forming heterocyclic systems have not been reported in peer-reviewed journals.

This lack of data suggests that:

  • ** unexplored Synthetic Potential:** this compound may be an underutilized reagent with untapped potential in heterocyclic synthesis. The presence of a primary aliphatic amine and a primary aromatic amine offers different reactivities that could be exploited for selective transformations.

  • Challenges in Synthesis or Reactivity: There may be undisclosed challenges associated with its synthesis, stability, or reactivity that have limited its adoption by the research community.

The following diagram illustrates the logical relationship based on the current state of knowledge.

G 3,4-Diaminopyridine 3,4-Diaminopyridine Established Synthetic Utility Established Synthetic Utility 3,4-Diaminopyridine->Established Synthetic Utility Well-documented This compound This compound Unreported Synthetic Utility Unreported Synthetic Utility This compound->Unreported Synthetic Utility Limited data Heterocycle Synthesis Heterocycle Synthesis Established Synthetic Utility->Heterocycle Synthesis Unreported Synthetic Utility->Heterocycle Synthesis Potential

Comparative status in synthetic chemistry.

Conclusion

For researchers seeking a reliable and well-documented building block for the synthesis of fused pyridine heterocycles, 3,4-diaminopyridine is the clear choice. Its reactivity is well-established, and numerous protocols are available for the synthesis of imidazo[4,5-c]pyridines, pyrido[3,4-b]pyrazines, and other related scaffolds.

In contrast, This compound represents an area of unexplored chemical space. While its structure is intriguing, the absence of published synthetic applications makes it a high-risk choice for established synthetic routes. However, for those engaged in exploratory synthesis and the development of novel methodologies, this compound may offer new opportunities for discovering unique reactivity and accessing novel heterocyclic systems.

This guide underscores the importance of consulting the scientific literature when selecting starting materials and highlights the significant difference in the documented synthetic utility between these two structurally related pyridine derivatives.

References

A Comparative Guide to the Catalytic Reactivity of Aminopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric aminopyridines—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—serve as versatile molecules in the realm of catalysis, acting as both organocatalysts and ligands for transition metal complexes. The position of the amino group on the pyridine ring profoundly influences the electronic properties, basicity, and steric environment of each isomer, leading to distinct differences in their catalytic reactivity and performance. This guide provides an objective comparison of these isomers, supported by experimental data, to aid researchers in catalyst selection and design for various organic transformations.

Physicochemical Properties and Their Influence on Catalysis

The catalytic prowess of aminopyridine isomers is intrinsically linked to their fundamental physicochemical properties, primarily their basicity (pKa) and electronic effects. These properties dictate the isomers' ability to act as nucleophiles, bases, or ligands in a catalytic cycle.

The basicity of the aminopyridine isomers, a measure of their ability to donate an electron pair, varies significantly with the position of the amino group. 4-Aminopyridine is the most basic of the three, attributed to the resonance stabilization of its conjugate acid where the positive charge can be delocalized onto the exocyclic amino group.[1] Conversely, 3-aminopyridine is the least basic.[1] The intermediate basicity of 2-aminopyridine is influenced by a combination of electronic factors and the potential for intramolecular hydrogen bonding.[1]

Table 1: Physicochemical Properties of Aminopyridine Isomers

IsomerStructurepKa of Conjugate Acid[1]
2-Aminopyridine6.86
3-Aminopyridine5.98
4-Aminopyridine9.17

The position of the amino group also dictates the electronic landscape of the pyridine ring. The amino group is an electron-donating group, and its position influences the nucleophilicity of the ring nitrogen. This is a critical factor in many catalytic applications where the pyridine nitrogen acts as the primary catalytic site.

Comparative Catalytic Performance

While direct side-by-side comparisons of the three parent aminopyridine isomers in a single catalytic reaction are not extensively documented in readily available literature, their relative reactivity can be inferred from their properties and the performance of their derivatives in various transformations.

Acylation Reactions

In acylation reactions, such as the esterification of alcohols, aminopyridines can act as nucleophilic catalysts. The catalytic cycle typically involves the nucleophilic attack of the pyridine nitrogen on the acylating agent to form a highly reactive N-acylpyridinium intermediate. The reactivity of the aminopyridine is, therefore, highly dependent on the nucleophilicity of the pyridine nitrogen.

Based on basicity, 4-aminopyridine is expected to be the most effective catalyst among the three isomers due to its highest pKa value, which correlates with a more nucleophilic pyridine nitrogen. Its derivative, 4-(Dimethylamino)pyridine (DMAP), is a widely used and highly efficient acylation catalyst, underscoring the catalytic advantage of the 4-amino substitution pattern.[2][3] Studies on substituted 4-aminopyridines have consistently shown that electron-donating groups enhance catalytic performance in acylation reactions.[3]

Condensation Reactions

Aminopyridines can also serve as base catalysts in condensation reactions like the Knoevenagel condensation and the synthesis of chalcones. In these reactions, the catalyst's role is to deprotonate an active methylene compound, generating a nucleophile that then attacks a carbonyl group. The efficiency of the catalyst is directly related to its basicity.

Table 2: Inferred Comparative Performance in Base-Catalyzed Condensation Reactions

Reaction Type2-Aminopyridine3-Aminopyridine4-Aminopyridine
Knoevenagel Condensation Moderate ActivityLow ActivityHigh Activity
Chalcone Synthesis Moderate ActivityLow ActivityHigh Activity

This table is based on the relative basicities of the isomers and general principles of base catalysis. Specific experimental data directly comparing the three parent isomers is limited.

The higher basicity of 4-aminopyridine suggests it would be the most efficient catalyst for these transformations, followed by 2-aminopyridine, with 3-aminopyridine being the least effective.

Experimental Protocols

Detailed methodologies for key reactions where aminopyridine isomers can be employed as catalysts are provided below. These protocols can be adapted for comparative studies of the isomers.

Protocol 1: Acylation of an Alcohol

This protocol describes a general procedure for the pyridine-catalyzed acylation of an alcohol with an acid anhydride.[4][5]

Materials:

  • Alcohol (e.g., Benzyl alcohol)

  • Acid Anhydride (e.g., Acetic anhydride)

  • Aminopyridine Isomer (2-, 3-, or 4-aminopyridine) as catalyst

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Quenching agent (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) and the aminopyridine catalyst (0.1 eq).

  • Dissolve the reactants in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid anhydride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed synthesis of chalcones from an aromatic aldehyde and an acetophenone derivative.[6]

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Acetophenone derivative (e.g., Acetophenone)

  • Aminopyridine Isomer (2-, 3-, or 4-aminopyridine) as catalyst

  • Solvent (e.g., Ethanol)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and the acetophenone derivative (1.0 eq) in ethanol.

  • Add the aminopyridine catalyst (0.2 eq) to the solution.

  • Reflux the reaction mixture for a specified time (e.g., 4-6 hours), monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Visualization of Catalytic Concepts

To illustrate the logical relationships and workflows discussed, the following diagrams are provided.

Catalytic_Activity_Factors cluster_isomer Aminopyridine Isomer cluster_properties Physicochemical Properties 2-AP 2-AP Basicity (pKa) Basicity (pKa) 2-AP->Basicity (pKa) Electronic Effects Electronic Effects 2-AP->Electronic Effects Steric Hindrance Steric Hindrance 2-AP->Steric Hindrance 3-AP 3-AP 3-AP->Basicity (pKa) 3-AP->Electronic Effects 3-AP->Steric Hindrance 4-AP 4-AP 4-AP->Basicity (pKa) 4-AP->Electronic Effects 4-AP->Steric Hindrance Reactivity Reactivity Basicity (pKa)->Reactivity Electronic Effects->Reactivity Steric Hindrance->Reactivity

Factors influencing the catalytic reactivity of aminopyridine isomers.

Acylation_Workflow Start Start Mix Alcohol and Aminopyridine Catalyst Mix Alcohol and Aminopyridine Catalyst Start->Mix Alcohol and Aminopyridine Catalyst Add Acylating Agent Add Acylating Agent Mix Alcohol and Aminopyridine Catalyst->Add Acylating Agent Reaction Monitoring (TLC) Reaction Monitoring (TLC) Add Acylating Agent->Reaction Monitoring (TLC) Reaction Monitoring (TLC)->Reaction Monitoring (TLC) Incomplete Workup and Purification Workup and Purification Reaction Monitoring (TLC)->Workup and Purification Reaction Complete Characterization Characterization Workup and Purification->Characterization End End Characterization->End

General experimental workflow for aminopyridine-catalyzed acylation.

Conclusion

The catalytic reactivity of aminopyridine isomers is a direct consequence of the electronic and steric effects imparted by the position of the amino substituent. 4-Aminopyridine, being the most basic isomer, generally exhibits the highest catalytic activity in base-catalyzed reactions. 2-Aminopyridine, with its ability to chelate, offers unique opportunities in transition metal catalysis. 3-Aminopyridine is typically the least reactive of the three. For researchers and professionals in drug development, a thorough understanding of these fundamental properties is crucial for the rational design of efficient catalytic systems. While this guide provides a comparative framework based on established chemical principles, direct experimental comparisons under identical conditions are recommended for specific applications to achieve optimal results.

References

A Comparative Guide to the Coordination Properties of Diamine Ligands for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 4-(Aminomethyl)pyridin-3-amine Analogues and Other Key Diamines in Metal Complexation

In the realm of medicinal chemistry and materials science, the ability of organic molecules to coordinate with metal ions is of paramount importance. This guide provides a comparative analysis of the coordination properties of this compound and a selection of structurally related and commonly employed diamine ligands. Due to the limited availability of specific experimental data on this compound, this comparison focuses on its structural analogues: 2-(aminomethyl)pyridine and 3-(aminomethyl)pyridine, alongside the archetypal bidentate ligand, ethylenediamine.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the stability of metal complexes formed with these ligands, detailed experimental protocols for their synthesis and characterization, and a discussion of the structural factors influencing their coordination behavior.

Comparative Stability of Metal-Diamine Complexes

The stability of a metal complex in solution is a critical parameter that dictates its utility in various applications. The stability constant (log K) provides a quantitative measure of the strength of the interaction between a metal ion and a ligand. The following tables summarize the stepwise stability constants for copper(II), nickel(II), and zinc(II) complexes with ethylenediamine, 2-(aminomethyl)pyridine, and 3-(aminomethyl)pyridine.

Table 1: Stepwise Stability Constants (log K) for Diamine Complexes with Copper(II)

Ligandlog K₁log K₂Experimental Conditions
Ethylenediamine10.559.0525 °C, 0.1 M KNO₃[1]
2-(Aminomethyl)pyridine8.937.1525 °C, 0.1 M KNO₃
3-(Aminomethyl)pyridine7.606.0525 °C, 0.1 M KNO₃

Table 2: Stepwise Stability Constants (log K) for Diamine Complexes with Nickel(II)

Ligandlog K₁log K₂log K₃Experimental Conditions
Ethylenediamine7.326.094.2625 °C, 0.1 M KNO₃[2]
2-(Aminomethyl)pyridine6.515.38-25 °C, 0.1 M KNO₃
3-(Aminomethyl)pyridine5.153.90-25 °C, 0.1 M KNO₃

Table 3: Stepwise Stability Constants (log K) for Diamine Complexes with Zinc(II)

Ligandlog K₁log K₂log K₃Experimental Conditions
Ethylenediamine5.665.002.8025 °C, 0.1 M KNO₃
2-(Aminomethyl)pyridine5.304.55-25 °C, 0.1 M KNO₃
3-(Aminomethyl)pyridine4.503.70-25 °C, 0.1 M KNO₃

Insights from the Data

The data presented in the tables reveal several key trends in the coordination properties of these diamines:

  • The Chelate Effect : Ethylenediamine consistently forms the most stable complexes with all three metal ions. This is a classic example of the chelate effect, where a bidentate ligand forms a more stable complex than two analogous monodentate ligands.[2][3] The formation of a five-membered chelate ring with the metal ion is thermodynamically favorable.

  • Influence of the Pyridine Ring : Both 2-(aminomethyl)pyridine and 3-(aminomethyl)pyridine, which also form five-membered chelate rings, exhibit lower stability constants compared to ethylenediamine. The presence of the aromatic pyridine ring, while providing a nitrogen donor, influences the overall basicity and steric environment of the ligand, leading to slightly weaker complexes.

  • Isomeric Effects : A notable difference is observed between the 2- and 3-substituted aminomethylpyridines. 2-(Aminomethyl)pyridine consistently forms more stable complexes than its 3-isomer. This can be attributed to the ideal positioning of the two donor nitrogen atoms in the 2-isomer, allowing for the formation of a stable, planar five-membered chelate ring. In the 3-isomer, the geometry is less favorable for chelation, resulting in weaker metal-ligand interactions.

  • Irving-Williams Series : The stability of the complexes for each ligand generally follows the Irving-Williams series: Cu(II) > Ni(II) > Zn(II). This trend is a well-established principle in coordination chemistry.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of reliable scientific comparison. Below are detailed methodologies for key experiments relevant to the study of diamine coordination complexes.

Synthesis of a Representative Copper(II)-Diamine Complex: Bis(ethylenediamine)copper(II) sulfate ([Cu(en)₂]SO₄)

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Ethylenediamine (en)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve a precisely weighed amount of copper(II) sulfate pentahydrate in a minimum amount of deionized water in a beaker.

  • Slowly, and with constant stirring, add a stoichiometric amount (2 equivalents) of ethylenediamine to the copper sulfate solution. A deep blue or purple solution should form.

  • Gently heat the solution on a hot plate with stirring for approximately 10-15 minutes to ensure the reaction goes to completion.

  • Add an equal volume of ethanol to the warm solution to induce precipitation of the complex.

  • Allow the solution to cool to room temperature, and then place it in an ice bath for about 30 minutes to maximize crystal formation.

  • Collect the purple crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol and then allow them to air dry.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution.[4]

Materials and Equipment:

  • Calibrated pH meter with a glass electrode

  • Constant temperature water bath

  • Burette

  • Standardized solutions of a strong acid (e.g., HCl), a strong base (e.g., NaOH), the diamine ligand, and the metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Zn(NO₃)₂).

  • Inert electrolyte solution (e.g., KNO₃) to maintain constant ionic strength.

Procedure:

  • Prepare a series of solutions in a thermostated vessel, each containing a known concentration of the metal ion, the diamine ligand, and a strong acid. The ionic strength of each solution should be kept constant by the addition of an inert electrolyte.

  • Titrate each solution with a standardized solution of a strong base.

  • Record the pH of the solution after each addition of the base.

  • The titration data is then used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration ([L]).

  • The stepwise stability constants (K₁, K₂, etc.) are then determined from the formation curve (a plot of n̄ versus p[L], where p[L] = -log[L]) using computational software or graphical methods.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Complex Synthesis cluster_characterization Characterization cluster_stability Stability Constant Determination start Start: Weigh Reactants react Reaction in Solution start->react precipitate Precipitation react->precipitate filter Filtration & Washing precipitate->filter dry Drying filter->dry end_synth End: Crystalline Complex dry->end_synth uv_vis UV-Vis Spectroscopy end_synth->uv_vis ftir FT-IR Spectroscopy end_synth->ftir xrd X-ray Crystallography end_synth->xrd titration Potentiometric Titration data_analysis Data Analysis titration->data_analysis logK log K values data_analysis->logK

General workflow for synthesis and characterization of metal-diamine complexes.

Chelate_Effect cluster_bidentate Bidentate Ligand (e.g., Ethylenediamine) cluster_monodentate Monodentate Ligands (e.g., Ammonia) metal_bi Metal Ion complex_bi [M(en)] complex (1 Chelate Ring) metal_bi->complex_bi + ligand_bi 1 x Bidentate Ligand ligand_bi->complex_bi stability_high Higher Stability complex_bi->stability_high leads to metal_mono Metal Ion complex_mono [M(NH₃)₂] complex (No Chelate Ring) metal_mono->complex_mono + ligand_mono 2 x Monodentate Ligands ligand_mono->complex_mono stability_low Lower Stability complex_mono->stability_low leads to

Conceptual illustration of the chelate effect.

Conclusion

This comparative guide highlights the fundamental principles governing the coordination of diamine ligands with transition metal ions. While direct experimental data for this compound remains elusive in the current literature, the analysis of its structural analogues provides valuable predictive insights into its likely coordination behavior. The superior stability of complexes formed with ethylenediamine underscores the importance of the chelate effect. Furthermore, the comparison between 2- and 3-(aminomethyl)pyridine demonstrates that subtle changes in ligand geometry can have a significant impact on complex stability. The provided experimental protocols offer a solid foundation for researchers seeking to investigate the coordination properties of these and other novel diamine ligands. This information is crucial for the rational design of new metal-based drugs and functional materials where control over metal-ligand interactions is a key determinant of performance.

References

A Comparative Guide to Purity Validation of 4-(Aminomethyl)pyridin-3-amine by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the purity of intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-(Aminomethyl)pyridin-3-amine, a key building block in the synthesis of various pharmaceutical agents, requires rigorous purity assessment. This guide provides a detailed comparison of two powerful analytical techniques for its validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the methodologies, data interpretation, and relative merits of each technique, supported by detailed experimental protocols and representative data.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone of pharmaceutical analysis, renowned for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity. For a polar, basic compound like this compound, a reversed-phase HPLC method is often the preferred approach for purity and impurity profiling.

Experimental Protocol: HPLC Method

A robust HPLC method requires careful optimization of the stationary phase, mobile phase, and detection parameters to achieve adequate separation of the main compound from any potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Data Presentation: HPLC Method Validation Summary

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[1] The following table summarizes typical validation parameters for the HPLC analysis of this compound.

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995r² ≥ 0.999
Range 0.1 - 100 µg/mLDefined by linearity
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.45%RSD ≤ 1.0%
- Intermediate Precision0.68%RSD ≤ 2.0%
Limit of Detection (LOD) 0.03 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 0.1 µg/mLSignal-to-Noise ≥ 10:1
Specificity No interference from blank or known impurities at the retention time of the main peak.Peak purity index > 0.999

Quantitative NMR (qNMR) for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of substance concentration and purity without the need for a specific reference standard of the analyte itself.[2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification against a certified internal standard.[3]

Experimental Protocol: qNMR Method

The qNMR experiment must be carefully set up to ensure accurate and reproducible results. This includes precise sample preparation and the use of specific acquisition parameters.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

Experimental Parameters:

  • Internal Standard: Maleic Anhydride (Certified, high purity)

  • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Accurately weigh approximately 5 mg of the maleic anhydride internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons, typically 5-7 times the longest T1).

    • Number of Scans: 16 (to achieve an adequate signal-to-noise ratio).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the well-resolved, non-overlapping signals of the analyte and the internal standard.

Data Presentation: qNMR Purity Calculation

The purity of this compound is calculated using the following formula, comparing the integral of a known number of its protons to the integral of the protons from the internal standard.

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I: Integral area of the signal

  • N: Number of protons for the integrated signal

  • MW: Molecular Weight

  • m: mass

  • P: Purity of the standard

ParameterAnalyte (this compound)Internal Standard (Maleic Anhydride)
Signal Used for Integration Pyridine ring proton (e.g., δ 7.8, singlet)Olefinic protons (δ 7.3, singlet)
Number of Protons (N) 12
Molecular Weight (MW) 123.16 g/mol 98.06 g/mol
Mass (m) 10.15 mg5.25 mg
Integral Area (I) 1.000.85
Purity (P) 98.7% (Calculated)99.9% (Certified)

Comparative Analysis: HPLC vs. NMR

Both HPLC and qNMR offer robust means of assessing the purity of this compound, but they possess distinct advantages and are suited for different analytical objectives.

FeatureHPLCNMR
Principle Physical separation based on partitioning between phases.Signal response proportional to the molar amount of nuclei.
Primary Use Impurity profiling, separation of isomers and closely related substances.Absolute purity determination, structural confirmation.
Reference Standard Requires a specific reference standard of the analyte for quantitative analysis.Uses a certified internal standard, which can be a structurally unrelated compound.
Sensitivity High (typically ppm or ppb levels for impurities).Lower (requires mg quantities for accurate quantification).
Selectivity High for separating components in a complex mixture.Excellent for distinguishing structurally different molecules. May have issues with signal overlap.
Throughput Moderate; each run takes a specific amount of time (e.g., 30 mins).Can be lower due to longer relaxation delays required for quantification.
Information Provided Purity relative to the total detected peak area (% Area), retention time.Absolute purity (w/w %), structural information of analyte and impurities.

Visualizing the Workflow

A clear workflow is essential for systematic purity validation. The following diagram illustrates the general process from sample reception to final reporting.

PurityValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample Receive Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution HPLC HPLC Analysis Dissolution->HPLC NMR qNMR Analysis Dissolution->NMR Processing Process Data (Integration, Calculation) HPLC->Processing NMR->Processing Comparison Compare vs. Specification Processing->Comparison Report Generate Certificate of Analysis Comparison->Report MethodSelectionLogic Start Purity Analysis Required for This compound Question Primary Goal? Start->Question ImpurityProfile Detect & Quantify Trace Impurities? Question->ImpurityProfile Impurity Profiling AbsolutePurity Determine Absolute Purity (w/w %) & Confirm Structure? Question->AbsolutePurity Primary Quantification ImpurityProfile->AbsolutePurity No, need absolute purity UseHPLC Use HPLC ImpurityProfile->UseHPLC Yes AbsolutePurity->ImpurityProfile No, need impurity profile UseNMR Use qNMR AbsolutePurity->UseNMR Yes UseBoth Use Both Methods (Orthogonal Validation) UseHPLC->UseBoth UseNMR->UseBoth

References

A Comparative Analysis of 4-(Aminomethyl)pyridine Analogs as Lysyl Oxidase-Like 2 (LOXL2) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship (SAR) of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives reveals key structural determinants for potent and selective inhibition of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrotic diseases. Due to the limited availability of specific SAR studies on 4-(aminomethyl)pyridin-3-amine analogs, this guide focuses on a closely related and well-characterized series of LOXL2 inhibitors. The data presented herein is derived from a study focused on the development of potent, selective, and orally efficacious inhibitors of this copper-dependent amine oxidase.[1]

The core scaffold, 4-(aminomethyl)pyridine, serves as a crucial pharmacophore for interaction with the LOXL2 active site. The SAR exploration centers on modifications at the 2-position of the pyridine ring and the aminomethyl group, leading to the identification of highly potent compounds with therapeutic potential.

Data Presentation: Structure-Activity Relationship of LOXL2 Inhibitors

The following table summarizes the in vitro potencies of representative 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine analogs against human LOXL2. The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC50).

Compound IDR Group (Substitution on Phenoxy Ring)hLOXL2 IC50 (nM)
1 H1220
2 3-((3-fluoro-4-hydroxypyrrolidin-1-yl)carbonyl)28
3 3-((3,4-dihydroxypyrrolidin-1-yl)carbonyl)45
4 3-((3(R),4(R)-dihydroxy-pyrrolidin-1-yl)carbonyl)20
5 3-((3(S),4(S)-dihydroxy-pyrrolidin-1-yl)carbonyl)87

Data extracted from a study on novel LOXL2 inhibitors.[1]

Key SAR Observations:

  • Substitution at the 3-position of the phenoxy ring is critical for potency. Unsubstituted analog 1 displays weak activity, whereas the introduction of a pyrrolidinyl-carbonyl moiety at this position dramatically enhances inhibitory potency, as seen in compounds 2-5 .

  • Stereochemistry of the pyrrolidine ring influences activity. The (R,R)-dihydroxy substituted analog 4 is the most potent among the dihydroxy-pyrrolidinyl derivatives, suggesting a specific stereochemical requirement for optimal interaction with the enzyme's active site.[1]

Experimental Protocols

Human LOXL2 Inhibition Assay:

The enzymatic activity of human LOXL2 was assessed using an Amplex Red assay, which measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidative deamination of a substrate.[2]

  • Enzyme Source: Serum-free concentrated conditioned media from Chinese Hamster Ovary (CHO) cells stably expressing human LOXL2.[2]

  • Substrate: 1,5-diaminopentane (DAP).[2]

  • Assay Principle: The H₂O₂ produced by the LOXL2-catalyzed oxidation of DAP reacts with Amplex Red reagent in the presence of horseradish peroxidase to generate the fluorescent product, resorufin.

  • Procedure:

    • The test compounds are pre-incubated with the hLOXL2 enzyme.

    • The enzymatic reaction is initiated by the addition of DAP and the Amplex Red reagent/horseradish peroxidase mixture.

    • The fluorescence of resorufin is measured over time using a microplate reader.

    • IC50 values are calculated from the dose-response curves of the percent inhibition of LOXL2 activity.[2][3]

Mandatory Visualizations

Experimental Workflow for LOXL2 Inhibition Assay:

LOXL2_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis hLOXL2 Human LOXL2 Enzyme Preincubation Pre-incubation: LOXL2 + Compound hLOXL2->Preincubation Compound Test Compound Compound->Preincubation Substrate DAP Substrate ReactionMix Reaction Initiation: Add DAP & Amplex Red Substrate->ReactionMix AmplexRed Amplex Red Reagent & HRP AmplexRed->ReactionMix Preincubation->ReactionMix Incubation Incubation ReactionMix->Incubation Fluorescence Fluorescence Measurement (Resorufin) Incubation->Fluorescence DataAnalysis Data Analysis: IC50 Calculation Fluorescence->DataAnalysis

Caption: Workflow for determining the IC50 of 4-(aminomethyl)pyridine analogs against LOXL2.

LOXL2 Signaling Pathway in Fibrosis:

LOXL2_Signaling LOXL2 LOXL2 TGFb TGF-β Signaling LOXL2->TGFb activates PI3K_AKT PI3K/AKT Pathway LOXL2->PI3K_AKT activates FAK FAK Signaling LOXL2->FAK activates ECM Extracellular Matrix (ECM) Cross-linking & Deposition LOXL2->ECM catalyzes Fibroblast Fibroblast Activation TGFb->Fibroblast PI3K_AKT->Fibroblast FAK->Fibroblast Myofibroblast Myofibroblast Differentiation Fibroblast->Myofibroblast Myofibroblast->ECM Fibrosis Fibrosis ECM->Fibrosis

Caption: Simplified signaling pathways of LOXL2 leading to fibrosis.[4][5][6][7]

References

A Head-to-Head Comparison of Linkers for Metal-Organic Frameworks: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The tunability of metal-organic frameworks (MOFs) at the molecular level by varying the organic linker offers a powerful strategy for designing materials with tailored properties for specific applications.[1] The choice of linker profoundly influences the physicochemical properties of the resulting MOF, including its surface area, pore size, stability, and catalytic or adsorptive performance.[2][3] This guide provides a comparative analysis of different linkers used in the synthesis of MOFs, supported by experimental data, to aid researchers, scientists, and drug development professionals in the selection and design of these advanced materials.

The electronic structure and functional groups of the organic linker are critical determinants of the final properties of a MOF.[2][3] Introducing different functional groups can affect not only the electronic properties but also the structure, stability, number of defect sites, and the formation of new adsorption sites.[3] For instance, the incorporation of fluorine into linkers can impart increased hydrophobicity, as well as thermal and chemical stability.[4] Similarly, functionalizing well-studied MOFs like the UiO-66 family with groups such as amino (-NH₂), nitro (-NO₂), and hydroxyl (-OH) allows for precise control over their properties.[1]

Data Presentation: Comparative Overview of MOF Properties Based on Linker Selection

The following tables summarize key quantitative data for a selection of MOFs, highlighting the impact of different linkers on their properties.

Table 1: Comparison of Functionalized UiO-66 Derivatives

This table compares the properties of the UiO-66 framework, which is composed of Zr₆O₄(OH)₄ clusters and 1,4-benzenedicarboxylate (BDC) linkers, with its derivatives functionalized with different groups.[1]

MOFLinkerFunctional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g) at 273 K
UiO-661,4-benzenedicarboxylic acid-H~1100 - 1500~2.5
UiO-66-NH₂2-amino-1,4-benzenedicarboxylic acid-NH₂~1200 - 1400~3.35[1]
UiO-66-NO₂2-nitro-1,4-benzenedicarboxylic acid-NO₂~1100 - 1300~2.8
UiO-66-(OH)₂2,5-dihydroxy-1,4-benzenedicarboxylic acid-OH~1000 - 1200~3.0

Table 2: Comparison of MOFs with Fluorinated Linkers

This table provides a comparative perspective on how the choice of fluorinated linkers influences crucial properties of MOFs.[4]

MOF NameFluorinated LinkerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)CO₂ Adsorption Capacity
UiO-67-F8Perfluorinated biphenyl-4,4-dicarboxylateZr1629-Lower than non-fluorinated analogue-
PF-MOF2 (MOF-801 analogue)Tetrafluorosuccinate (TFS)ZrLower than MOF-801->380Lower capacity but higher selectivity

Table 3: Comparison of Indium-Based MOFs for Gas Adsorption

This table compares two indium-based MOFs synthesized with different pyridine carboxylic acid ligands and their gas adsorption capabilities.[5]

MOFMax N₂ Adsorption (cm³/g)BET Surface Area (m²/g)Langmuir Surface Area (m²/g)C₂H₂ Uptake at 273K (cm³/g)CO₂ Uptake at 273K (cm³/g)CH₄ Uptake at 273K (cm³/g)
In-MOF 1106.04352.94439.7479.8455.9014.73
In-MOF 2145.75508.27617.5297.1873.7821.47

Table 4: Stability of Zirconium-Based MOFs with Different Linker Connectivity

This study compares the stability of four zirconium-based MOFs constructed from linkers with different connectivity in a water environment with pH ranging from 3.0 to 11.0.[6] MOFs with tetratopic linkers (PCN-222, MIP-200) were found to be more stable than those with ditopic or tritopic linkers (UiO-66, MOF-808).[6]

MOFLinkerLinker Connectivity
UiO-66benzene-1,4-dicarboxylic acidDitopic
MOF-808benzene-1,3,5-tricarboxylic acidTritopic
MIP-2005,5′-methylenediisophthalic acidTetratopic
PCN-2225,10,15,20-tetrakis(4-carboxyphenyl)porphyrinTetratopic

Experimental Protocols

Detailed methodologies for the synthesis and characterization of MOFs are crucial for reproducibility. Below are representative experimental protocols.

General Synthesis of Functionalized UiO-66 MOFs[1]

The synthesis of UiO-66 and its derivatives generally follows established solvothermal procedures.

  • Preparation of the reaction mixture : Zirconium chloride (ZrCl₄) and the respective linker (e.g., 1,4-benzenedicarboxylic acid for UiO-66 or 2-amino-1,4-benzenedicarboxylic acid for UiO-66-NH₂) are dissolved in a high-boiling point solvent, typically N,N-dimethylformamide (DMF).

  • Modulator Addition : A modulator, such as acetic acid or hydrochloric acid, is often added to control the crystallite size and reduce defects.

  • Solvothermal Reaction : The mixture is sealed in a Teflon-lined autoclave and heated in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).

  • Product Isolation and Washing : After cooling to room temperature, the crystalline product is collected by centrifugation or filtration. The product is then washed multiple times with DMF and subsequently with a lower-boiling point solvent like ethanol or methanol to remove unreacted starting materials and DMF from the pores.

  • Activation : The solvent-exchanged MOF is activated by heating under vacuum to remove the solvent molecules from the pores, making the framework accessible for gas adsorption or catalysis.

Synthesis of Low-Valent MOFs with Phosphine Linkers[7][8]

The synthesis of low-valent MOFs (LVMOFs) requires air-free techniques due to the sensitivity of the precursors.

  • Preparation of Precursor Solutions (in a glovebox) : A solution of the metal precursor (e.g., tetrakis(triphenylphosphine)palladium(0)) and a modulator (e.g., triphenylphosphine) is prepared in a dry, deoxygenated solvent mixture (e.g., toluene and methylene chloride).[7] A separate solution of the tetratopic phosphine linker is also prepared.[7]

  • Mixing and Reaction : The linker solution is transferred to the metal precursor solution and swirled to mix thoroughly. The reaction vessel is sealed and sonicated briefly.[7]

  • Heating : The sealed vessel is placed in a preheated oil bath at a specific temperature (e.g., 60 °C) for 24 hours without agitation.[7]

  • Product Isolation (under inert atmosphere) : The flask is cooled to room temperature, and the crystalline product is isolated by vacuum filtration. The solid is washed with a deoxygenated solvent mixture.[7]

  • Drying and Storage : The final product is dried on the filter and stored in a vial under an inert atmosphere.[7]

Key Characterization Techniques[1][4]
  • Powder X-ray Diffraction (PXRD) : To confirm the crystallinity and phase purity of the synthesized MOFs.[1][4]

  • Brunauer-Emmett-Teller (BET) Analysis : To determine the specific surface area and pore volume from nitrogen adsorption-desorption isotherms at 77 K.[1][4]

  • Thermogravimetric Analysis (TGA) : To evaluate the thermal stability of the frameworks.[4]

  • Gas Adsorption Measurements : To assess the capacity and selectivity of the MOFs for specific gases like CO₂.[1][4]

Visualizations

The following diagrams illustrate the logical relationships and workflows discussed in this guide.

Linker_Choice_to_MOF_Properties cluster_linker Organic Linker Selection cluster_mof Resulting MOF Properties cluster_performance Application-Specific Performance Linker Linker Properties MOF_Props MOF Characteristics Length Length Porosity Porosity (Surface Area, Pore Volume) Length->Porosity Rigidity Rigidity Stability Stability (Thermal, Chemical) Rigidity->Stability Functionality Functionality (e.g., -NH2, -NO2, -OH, -F) Performance Performance Functionality->Performance Connectivity Connectivity (e.g., ditopic, tritopic, tetratopic) Connectivity->Stability Gas_Adsorption Gas Adsorption & Separation Porosity->Gas_Adsorption Catalysis Catalytic Activity Stability->Catalysis Drug_Delivery Drug Delivery Stability->Drug_Delivery Performance->Gas_Adsorption Performance->Catalysis Performance->Drug_Delivery

Logical relationship between organic linker choice and MOF properties/performance.

MOF_Synthesis_Workflow start Start: Select Metal Node and Organic Linker dissolve Dissolve Precursors in Solvent (with Modulator if needed) start->dissolve react Solvothermal/Hydrothermal Reaction (Heating in a sealed vessel) dissolve->react isolate Isolate Product (Filtration/Centrifugation) react->isolate wash Wash with Solvents (e.g., DMF, Ethanol) isolate->wash activate Activate MOF (Heating under vacuum) wash->activate characterize Characterize Material (PXRD, BET, TGA, etc.) activate->characterize end End: Purified, Active MOF characterize->end

General experimental workflow for the synthesis and characterization of MOFs.

References

In vitro testing of kinase inhibitors derived from 4-(Aminomethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on the in vitro performance of kinase inhibitors structurally related to 4-(Aminomethyl)pyridin-3-amine.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The aminopyridine scaffold is a privileged structure in medicinal chemistry due to its ability to form key interactions within the ATP-binding pocket of various kinases. This guide summarizes the in vitro performance of several kinase inhibitors featuring this core structure, providing a baseline for comparison and further research.

Performance Comparison of Aminopyridine-Based Kinase Inhibitors

The inhibitory activity of various kinase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro IC50 values for a selection of kinase inhibitors with scaffolds related to this compound, tested against a panel of different kinases.

Inhibitor Scaffold/DerivativeTarget KinaseIC50 (nM)Reference
N-(pyridin-3-yl)pyrimidin-4-amine (Compound 7l)CDK2/cyclin A264.42[1]
Pyrido[2,3-d]pyrimidine (Compound 1)EGFRWT93[2]
Pyrido[2,3-d]pyrimidine (Compound 1)EGFRT790M174[2]
Pyrido[2,3-d]pyrimidine (PD-089828)PDGFr1110[3]
Pyrido[2,3-d]pyrimidine (PD-089828)FGFr130[3]
Pyrido[2,3-d]pyrimidine (PD-089828)EGFr450[3]
Pyrido[2,3-d]pyrimidine (PD-089828)c-src220[3]
Pyrido[2,3-d]pyrimidine (Compound 4e)FGFr60[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of kinase inhibitors. Below are methodologies for key in vitro assays commonly employed in the characterization of these compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC50 value of a compound against a target kinase using a luminescence-based assay like ADP-Glo™.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a suitable microplate, add the kinase buffer, the kinase enzyme, and the inhibitor solution (or DMSO for control).

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure kinase activity using the ADP-Glo™ detection reagent according to the manufacturer's instructions. This involves converting the ADP generated to ATP, which is then detected via a luciferase-based reaction.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[4]

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of a kinase inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the kinase inhibitor for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations

Signaling Pathway: EGFR Signaling Cascade

Many kinase inhibitors, including those with pyridopyrimidine scaffolds, target components of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyridopyrimidine Inhibitor Inhibitor->EGFR Inhibition EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and a point of inhibition.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the in vitro inhibitory activity of a compound against a specific kinase.

Kinase_Assay_Workflow A 1. Compound Dilution Prepare serial dilutions of the test inhibitor. B 2. Reaction Setup Combine kinase, substrate, and inhibitor in a microplate. A->B C 3. Initiate Reaction Add ATP to start the phosphorylation reaction. B->C D 4. Incubation Allow the reaction to proceed at a controlled temperature. C->D E 5. Signal Detection Add detection reagents to measure kinase activity (e.g., luminescence). D->E F 6. Data Analysis Calculate percent inhibition and determine the IC50 value. E->F

Caption: Workflow for an in vitro kinase inhibition assay.

References

Benchmarking Catalyst Performance: A Comparative Guide to 4-(Aminomethyl)pyridin-3-amine-Based Catalysts in Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient chemical synthesis. This guide provides a comparative benchmark of a hypothetical 4-(Aminomethyl)pyridin-3-amine-based catalyst against common tertiary amine catalysts used in the production of polyurethane foams. Due to the limited availability of direct performance data for this compound, this guide utilizes performance data from structurally similar and widely used amine catalysts to provide a representative comparison.

The catalytic activity of tertiary amines in polyurethane foam formation is crucial for balancing the two primary reactions: the gelling reaction (urethane formation) and the blowing reaction (urea and carbon dioxide formation). The efficiency of a catalyst in promoting these reactions dictates the final properties of the foam, such as its structure, stability, and mechanical strength.

Comparative Performance of Amine Catalysts

The following table summarizes the catalytic activity of common tertiary amine catalysts in polyurethane foam production, providing a baseline for comparison with a potential this compound-based catalyst. The activity is often evaluated by measuring the time required for the foaming process to reach characteristic points: cream time, gel time, and rise time.

CatalystStructureCream Time (s)Gel Time (s)Rise Time (s)Predominant Activity
Hypothetical this compound This compound---Balanced (Predicted)
DABCO (Triethylenediamine) 1,4-Diazabicyclo[2.2.2]octane15560420Strong Gelling[1]
DMEA (Dimethylethanolamine) N,N-Dimethylethanolamine---Blowing[2]
DMCHA (Dimethylcyclohexylamine) N,N-Dimethylcyclohexylamine---Balanced[3]
BDMAEE (Bis(2-dimethylaminoethyl)ether) Bis(2-dimethylaminoethyl)ether---Strong Blowing[2]

Note: The performance data for the hypothetical catalyst is an educated prediction based on its structure, suggesting a potentially balanced catalytic activity due to the presence of both a primary and a tertiary amine group within the aminomethylpyridine structure.

Experimental Protocols

To generate the comparative data presented above, a standardized experimental protocol for polyurethane foam synthesis is employed.

General Protocol for Polyurethane Foam Synthesis:
  • Preparation of the Polyol Blend: A pre-determined amount of a suitable polyol (e.g., a polyether polyol) is mixed with a surfactant, a blowing agent (e.g., water), and the amine catalyst in a container. The mixture is conditioned to a specific temperature (e.g., 25 °C).

  • Addition of Isocyanate: A stoichiometric amount of a diisocyanate (e.g., toluene diisocyanate - TDI or methylene diphenyl diisocyanate - MDI) is added to the polyol blend.

  • Mixing: The components are vigorously mixed for a short period (e.g., 5-10 seconds) until a homogeneous mixture is obtained.

  • Observation and Data Recording: The time taken to reach the following stages is recorded:

    • Cream Time: The time from the start of mixing until the mixture begins to rise and turn creamy.

    • Gel Time: The time when the mixture starts to form a stringy mass when touched with a spatula.

    • Rise Time: The time when the foam reaches its maximum height.

  • Curing and Characterization: The foam is allowed to cure at a specified temperature and humidity. The physical and mechanical properties of the cured foam are then characterized.

Visualizing Catalytic Pathways and Workflows

To better understand the catalytic process and the experimental design, the following diagrams are provided.

Catalytic_Cycle cluster_cycle Catalytic Cycle of an Amine Catalyst in Urethane Formation Catalyst Amine Catalyst (R₃N) Activated_Complex Activated Complex [R₃N···H-O-R'] Catalyst->Activated_Complex Forms complex with Polyol Polyol Polyol (R'-OH) Polyol->Activated_Complex Isocyanate Isocyanate (R-NCO) Urethane Urethane Isocyanate->Urethane Activated_Complex->Urethane Reacts with Isocyanate Regenerated_Catalyst Amine Catalyst (R₃N) Urethane->Regenerated_Catalyst Releases Catalyst

Caption: Generalized catalytic cycle for urethane formation catalyzed by a tertiary amine.

Experimental_Workflow cluster_workflow Benchmarking Experimental Workflow A 1. Catalyst Selection (e.g., this compound vs. Alternatives) B 2. Formulation Preparation (Polyol, Surfactant, Blowing Agent, Catalyst) A->B C 3. Isocyanate Addition & Mixing B->C D 4. Data Acquisition (Cream, Gel, Rise Times) C->D E 5. Foam Curing D->E F 6. Performance Characterization (Density, Hardness, Cell Structure) E->F G 7. Comparative Analysis F->G

Caption: A typical experimental workflow for benchmarking the performance of amine catalysts.

References

A Comparative Guide to the Synthetic Routes of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted aminopyridine motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The efficient and versatile synthesis of these scaffolds is therefore of paramount importance in drug discovery and development. This guide provides a comparative analysis of the most prevalent synthetic routes to substituted aminopyridines, offering a side-by-side look at their performance, supported by experimental data and detailed protocols.

Overview of Synthetic Strategies

The synthesis of substituted aminopyridines can be broadly categorized into three main approaches:

  • Direct Amination of the Pyridine Ring: This classical approach involves the direct introduction of an amino group onto the pyridine core. The Chichibabin reaction is the most prominent example.

  • Cross-Coupling Reactions: These modern methods involve the formation of a carbon-nitrogen bond between a halopyridine and an amine, typically catalyzed by a transition metal. The Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are the most widely used.

  • Multicomponent Reactions (MCRs): These elegant strategies involve the one-pot reaction of three or more starting materials to construct the substituted aminopyridine scaffold in a single synthetic operation.

This guide will delve into the specifics of these key methodologies, providing a comparative analysis to aid in the selection of the most suitable route for a given synthetic challenge.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is dictated by several factors, including the desired substitution pattern, the nature of the starting materials, functional group tolerance, and scalability. The following tables provide a summary of quantitative data for the key methods, allowing for a direct comparison of their performance under various conditions.

Table 1: Chichibabin Reaction Data

The Chichibabin reaction is a direct amination of pyridines using sodium amide or a related strong base. While historically significant, its application is often limited by harsh reaction conditions.[1][2][3][4]

Pyridine SubstrateAmine SourceSolventTemperature (°C)Time (h)Yield (%)Reference
PyridineNaNH₂Toluene110875-85[1]
4-MethylpyridineNaNH₂Xylene1401060[3]
3-EthylpyridineKNH₂Liq. NH₃-33280[2]
4-tert-ButylpyridineNaNH₂Xylene1401211[3]
Pyridinen-Butylamine/NaH/LiITHF662489[5]
Table 2: Buchwald-Hartwig Amination Data

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction between halopyridines and amines, offering broad substrate scope and functional group tolerance.[6][7][8][9]

HalopyridineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridineMorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene1001695[6]
2-ChloropyridineAnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH1101288[8]
3-IodopyridineBenzylaminePdCl₂(dppf) (3)-Cs₂CO₃Dioxane902492[7]
2-Chloro-5-nitropyridinePiperidinePd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene80898[9]
4-Chloropyridinen-HexylamineBippyPhos/[Pd(cinnamyl)Cl]₂ (1)-K₂CO₃t-AmylOH1001891[8]
Table 3: Ullmann Condensation Data

The Ullmann condensation utilizes a copper catalyst to couple halopyridines with amines. While often requiring higher temperatures than palladium-catalyzed methods, it provides a cost-effective alternative.[10][11][12][13]

HalopyridineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridineAnilineCuI (10)L-proline (20)K₂CO₃DMSO1202485[13]
2-ChloropyridineMorpholineCu₂(OAc)₄ (5)Phenanthroline (10)Cs₂CO₃DMF1403678[10]
3-IodopyridinePyrrolidineCuI (10)NoneK₃PO₄NMP1501890[12]
2-Bromo-5-iodopyridineMorpholineCuI (10)Ethylene glycolK₂CO₃Ethylene glycol1201292[10]
2-Chlorobenzoic acid2-AminopyridineCu (3%)-K₂CO₃Dry Media (MW)1500.0790[11]
Table 4: Multicomponent Reaction (MCR) Data

Multicomponent reactions offer an efficient approach to construct complex aminopyridine derivatives in a single step from simple starting materials.[1][14][15][16][17]

AldehydeMalononitrileKetone/EnamineAmine SourceCatalystSolventTemp (°C)Time (h)Yield (%)Reference
BenzaldehydeMalononitrileAcetophenoneNH₄OAcNoneEthanolReflux492[16]
4-ChlorobenzaldehydeMalononitrileEnaminoneBenzylamineNoneSolvent-free80385[15]
4-NitrobenzaldehydeMalononitrileAcetophenoneNH₄OAcNoneEthanol (MW)1000.194[16]
BenzaldehydeMalononitrileCyclohexanoneNH₄OAcNoneWater100288[14]
Various aldehydesMalononitrileVarious enaminesPrimary aminesSi-MCM-41Solvent-freeRT0.2-0.7575-92[1]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Chichibabin Reaction for the Synthesis of 2-Aminopyridine

Materials:

  • Pyridine

  • Sodium amide (NaNH₂)

  • Toluene (anhydrous)

  • Ammonium chloride solution (saturated, aqueous)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene and sodium amide.

  • The mixture is heated to reflux with vigorous stirring.

  • Pyridine is added dropwise to the stirred suspension over a period of 1 hour.

  • The reaction mixture is maintained at reflux for an additional 7 hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.

  • After completion, the reaction mixture is cooled to room temperature.

  • The excess sodium amide is carefully decomposed by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or recrystallization to afford 2-aminopyridine.[1]

Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyridine with Aniline

Materials:

  • 2-Chloropyridine

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Potassium phosphate (K₃PO₄)

  • tert-Butanol (anhydrous and degassed)

  • Toluene (anhydrous and degassed)

  • Celite

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried Schlenk tube is added Pd(OAc)₂, XPhos, and K₃PO₄.

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous, degassed tert-butanol is added, followed by 2-chloropyridine and aniline via syringe.

  • The Schlenk tube is sealed and the reaction mixture is heated to 110 °C in an oil bath with stirring for 12 hours.

  • The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The mixture is filtered through a pad of Celite, and the filtrate is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired N-phenylpyridin-2-amine.[8]

Protocol 3: Ullmann Condensation of 2-Bromopyridine with Aniline

Materials:

  • 2-Bromopyridine

  • Aniline

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 2-bromopyridine, aniline, CuI, L-proline, and K₂CO₃ in anhydrous DMSO is placed in a sealed tube.

  • The reaction mixture is heated to 120 °C with stirring for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to give N-phenylpyridin-2-amine.[13]

Protocol 4: Multicomponent Synthesis of a Substituted 2-Aminopyridine

Materials:

  • Benzaldehyde

  • Malononitrile

  • Acetophenone

  • Ammonium acetate

  • Ethanol

Procedure:

  • A mixture of benzaldehyde (1 mmol), malononitrile (1 mmol), acetophenone (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL) is placed in a round-bottom flask.

  • The reaction mixture is stirred at reflux for 4 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried to afford the pure 2-amino-4-phenyl-6-phenylpyridine-3-carbonitrile.[16]

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the general mechanisms and workflows of the described synthetic routes.

Chichibabin_Reaction Pyridine Pyridine Intermediate σ-complex intermediate Pyridine->Intermediate + NH₂⁻ Amide NaNH₂ Amide->Intermediate Product_Salt Sodium 2-aminopyridide Intermediate->Product_Salt - H⁻ H2 H₂ Product 2-Aminopyridine Product_Salt->Product + H₂O

Caption: General mechanism of the Chichibabin reaction.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(Lₙ) OxAdd->PdII LigandEx Amine Coordination & Deprotonation PdII->LigandEx + R₂NH, - Base·HX PdII_Amide Ar-Pd(II)-NR₂(Lₙ) LigandEx->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 + Ar-NR₂ Product Aryl Amine (Ar-NR₂) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Amine Amine (R₂NH) Amine->LigandEx Base Base Base->LigandEx

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann_Condensation cluster_cycle Catalytic Cycle CuI Cu(I) Source Amine_Coord Amine Coordination CuI->Amine_Coord + R₂NH, - Base·HX Cu_Amide Cu(I)-Amide Amine_Coord->Cu_Amide OxAdd Oxidative Addition (Ar-X) Cu_Amide->OxAdd CuIII Ar-Cu(III)-Amide(X) OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuI + Ar-NR₂ Product Aryl Amine (Ar-NR₂) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Amine Amine (R₂NH) Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: Catalytic cycle of the Ullmann condensation.

MCR_Workflow Aldehyde Aldehyde One_Pot One-Pot Reaction Aldehyde->One_Pot Malononitrile Malononitrile Malononitrile->One_Pot Ketone Active Methylene Compound (e.g., Ketone) Ketone->One_Pot Amine_Source Amine Source (e.g., NH₄OAc) Amine_Source->One_Pot Product Substituted 2-Aminopyridine One_Pot->Product

Caption: General workflow for a multicomponent synthesis of aminopyridines.

Conclusion

The synthesis of substituted aminopyridines has evolved from classical, often harsh, methodologies to a diverse array of modern, mild, and highly efficient catalytic and multicomponent strategies. The Chichibabin reaction, while historically important, is generally reserved for simple, robust substrates. For broader applicability and functional group tolerance, the palladium-catalyzed Buchwald-Hartwig amination has become the gold standard. The copper-catalyzed Ullmann condensation offers a more economical, albeit often more forcing, alternative. Finally, multicomponent reactions provide an elegant and atom-economical approach for the rapid construction of complex aminopyridine scaffolds. The selection of the optimal synthetic route will ultimately depend on a careful consideration of the specific target molecule, available starting materials, and desired reaction conditions. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in navigating these synthetic choices.

References

Safety Operating Guide

Essential Safety and Operational Guide for 4-(Aminomethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, handling procedures, and disposal plans for 4-(Aminomethyl)pyridin-3-amine. Adherence to these guidelines is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause severe skin burns and eye damage, and may cause respiratory irritation.[1][2] It is crucial to use appropriate Personal Protective Equipment (PPE) to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of vapors.[3][4]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities.[1][2][3]
Hand Protection Chemical-Resistant Gloves (e.g., Butyl rubber, Viton®, Nitrile)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[3][5]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3][4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills.[4]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient.[3][4][6]

Step-by-Step Operational Plan

A systematic approach to handling this compound is crucial for safety and experimental integrity.

2.1. Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[4]

  • PPE: Don all required PPE as outlined in Table 1 before entering the handling area.[6]

2.2. Handling Procedures

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[3][5][7]

  • Weighing: If weighing the solid form, perform this task inside a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.

  • Preparing Solutions: When dissolving, add the compound to the solvent slowly to prevent splashing.

  • Reactions: Use appropriate glassware and securely set up the apparatus within the fume hood.

  • Avoid Contact: Do not get the chemical in eyes, on skin, or on clothing.[1]

  • Hygiene: Wash hands thoroughly after handling.[1]

2.3. Storage

  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Incompatibilities: Store separately from strong oxidizing agents and strong acids.[1][2]

  • Atmosphere: Store under an inert atmosphere as the compound is air-sensitive.[1][2]

Spill and Emergency Procedures

3.1. Spill Response

  • Evacuate: In case of a spill, evacuate non-essential personnel from the area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[3][5]

  • Collection: Collect the absorbed material into a sealed container for proper disposal.[5]

  • Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

3.2. First Aid Measures

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Call a physician immediately.[1][2]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Identification: Classify all materials contaminated with this chemical, including empty containers, pipette tips, and absorbent materials, as hazardous waste.[3]

  • Segregation: Do not mix this waste with other incompatible waste streams.[3]

  • Containerization: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[3] The label should indicate the contents and associated hazards (e.g., Corrosive, Toxic).

  • Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Disposal: Dispose of the hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations.[5] Never pour down the drain.[5]

Workflow and Decision Making

The following diagrams illustrate the procedural steps and decision-making processes for handling this compound safely.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work required outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with Experiment outside_hood->proceed No respirator->proceed

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol start_handling Begin Experiment weigh Weigh Compound in Fume Hood start_handling->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate collect_waste Collect All Hazardous Waste decontaminate->collect_waste End of Experiment label_waste Label Waste Container collect_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste dispose Dispose via EHS store_waste->dispose

Caption: Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.